2-Benzyl-2,6-diazaspiro[3.4]octane
Description
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Properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-10-13(11-15)6-7-14-9-13/h1-5,14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROMIMGVGOIYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676489 | |
| Record name | 2-Benzyl-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-87-5 | |
| Record name | 2-Benzyl-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2-Benzyl-2,6-diazaspiro[3.4]octane
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-2,6-diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional conformations, which can impart favorable pharmacological properties. The 2,6-diazaspiro[3.4]octane framework, in particular, offers a versatile platform for the design of novel therapeutic agents. This technical guide provides a detailed examination of the core physicochemical properties of this compound, a key analog in this series. We present a comprehensive overview of its fundamental characteristics and outline detailed, field-proven experimental protocols for their determination. This document is intended to serve as a practical resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds in drug discovery and development.
Introduction: The Significance of the 2,6-Diazaspiro[3.4]octane Scaffold
The strategic incorporation of spirocyclic systems into drug candidates has been shown to enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property. The 2,6-diazaspiro[3.4]octane core, a bioisostere of commonly used piperazine and morpholine moieties, presents a unique conformational rigidity that can lead to improved target engagement and selectivity.[1] The benzyl-substituted analog, this compound, serves as a foundational building block for the elaboration of more complex derivatives and has been featured in the development of potent antitubercular agents.[2] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in medicinal chemistry campaigns.
Core Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. While experimentally determined values for some properties are not publicly available, we provide a combination of known data and computed estimates to guide initial experimental design.
| Property | Value | Source |
| Molecular Formula | C13H18N2 | [3][] |
| Molecular Weight | 202.30 g/mol | [][5] |
| CAS Number | 1194375-87-5 | [3] |
| Appearance | (Not specified, typically a solid or oil) | |
| pKa | (Estimated 8-10 for the secondary amine) | |
| logP | (Estimated 1.5-2.5) | [5] |
| Aqueous Solubility | (Expected to be low to moderate) |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For this compound, the pKa of the secondary amine in the pyrrolidine ring is of primary interest.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 M potassium chloride (KCl) solution by dissolving 0.7455 g of KCl in 100 mL of deionized water.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the compound in 50 mL of the 0.1 M KCl solution in a thermostatted titration vessel.
-
Use a calibrated pH electrode to measure the initial pH of the solution. Adjust the pH to approximately 2.0 with the 0.1 M HCl solution.
-
-
Titration:
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve. This can be determined from the first derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for logP determination.
Experimental Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Detailed Protocol:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).
-
Pre-saturate n-octanol with the buffer and the buffer with n-octanol by shaking them together overnight and then separating the layers.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
In a series of vials, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated buffer.
-
Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
-
-
Analysis:
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully sample both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of P.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's bioavailability. Poor solubility can be a major hurdle in drug development.
Experimental Workflow:
Caption: Workflow for aqueous solubility determination.
Detailed Protocol:
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., pH 7.4).
-
Seal the vial and shake or stir the suspension at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure that equilibrium is reached.
-
-
Analysis:
-
Filter the suspension through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as HPLC-UV.
-
The measured concentration represents the aqueous solubility of the compound under the experimental conditions.
-
Conclusion
The physicochemical properties of this compound are fundamental to its application in drug discovery. This guide has provided a comprehensive overview of its key attributes and detailed experimental protocols for their determination. By following these methodologies, researchers can generate high-quality, reliable data to inform the design and optimization of novel therapeutics based on this promising spirocyclic scaffold. The insights gained from a thorough physicochemical characterization will undoubtedly accelerate the translation of these compounds from the laboratory to the clinic.
References
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2a biotech. This compound. [Link]
-
PubChem. 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. [Link]
-
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
PubMed Central. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]
-
ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
-
ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
PubChem. 1-Benzyl-1,6-diazaspiro[3.4]octane. [Link]
-
PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]
Sources
An In-Depth Technical Guide to 2-Benzyl-2,6-diazaspiro[3.4]octane: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the rising stars in this field is the 2,6-diazaspiro[3.4]octane moiety, a rigid, three-dimensional (sp³-rich) structure that offers a unique combination of synthetic accessibility and conformational constraint. This technical guide provides a comprehensive overview of a key derivative, 2-Benzyl-2,6-diazaspiro[3.4]octane, including its chemical and physical properties, synthesis, analytical characterization, and its burgeoning applications in drug discovery. This document serves as a critical resource for researchers looking to leverage this promising scaffold in their own research and development endeavors.
Core Compound Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1194375-87-5 | [][2] |
| Molecular Formula | C₁₃H₁₈N₂ | [] |
| Molecular Weight | 202.29542 g/mol | [] |
| IUPAC Name | This compound | [] |
| Purity | Typically ≥95% | [] |
| Appearance | Inferred to be a colorless to light yellow oil or solid | Inferred from related compounds |
The Strategic Importance of the 2,6-Diazaspiro[3.4]octane Scaffold
The 2,6-diazaspiro[3.4]octane core is considered a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that can serve as ligands for a variety of different biological targets, simply by modifying the peripheral substituents. The spirocyclic nature of this scaffold imparts a rigid, three-dimensional geometry that is often favored for optimal binding to the complex surfaces of proteins. This contrasts with more flexible, linear molecules which can adopt numerous conformations, only a fraction of which may be biologically active.
The inherent rigidity of the diazaspiro[3.4]octane core helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. Furthermore, the presence of two nitrogen atoms at positions 2 and 6 provides convenient handles for synthetic modification, allowing for the exploration of a wide range of chemical space and the fine-tuning of pharmacological properties.
Synthesis of this compound: A Methodological Overview
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be logically inferred from established methods for constructing the 2,6-diazaspiro[3.4]octane core. A common and effective strategy involves a multi-step sequence, often commencing with a 1,3-dipolar cycloaddition.
Representative Synthetic Pathway
The following protocol is a representative example of how an orthogonally protected 2,6-diazaspiro[3.4]octane derivative can be synthesized. This general approach can be adapted for the synthesis of this compound, likely by forgoing the use of a protecting group on one of the nitrogen atoms and introducing the benzyl group via reductive amination or direct alkylation at the appropriate stage.
dot
Caption: A generalized workflow for the synthesis of a 2,6-diazaspiro[3.4]octane scaffold.
Detailed Experimental Protocol (Adapted from a Representative Synthesis)
Step 1: 1,3-Dipolar Cycloaddition
-
Reaction: N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine is reacted with methyl acrylate in the presence of a catalytic amount of trifluoroacetic acid (TFA).
-
Causality: This reaction constructs the initial pyrrolidine ring of the spirocyclic system. The use of a benzyl group on one of the starting materials would directly incorporate it into the final product.
Step 2: Diester Formation
-
Reaction: The product from the cycloaddition is deprotonated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) and then quenched with methyl chloroformate.
-
Causality: This step introduces a second ester group, which is necessary for the subsequent intramolecular cyclization.
Step 3: Dieckmann Cyclization
-
Reaction: The diester intermediate is treated with a base (e.g., sodium methoxide) to induce an intramolecular condensation, forming the five-membered lactam ring of the spirocycle.
-
Causality: This is a key ring-forming step that establishes the spirocyclic core.
Step 4: Decarboxylation
-
Reaction: The resulting β-keto ester is hydrolyzed and decarboxylated, typically under acidic or basic conditions with heating.
-
Causality: This removes the ester group that was introduced in step 2, which is no longer needed.
Step 5: Reduction of the Lactam
-
Reaction: The lactam carbonyl group is reduced to a methylene group using a powerful reducing agent like lithium aluminum hydride (LAH).
-
Causality: This step completes the formation of the second amine in the diazaspirocycle.
Step 6: Deprotection (if a protecting group is used)
-
Reaction: If a protecting group (e.g., a Boc group) was used on one of the nitrogen atoms to direct the synthesis, it would be removed in this final step.
-
Causality: This unmasks the second amine, yielding the final this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound would rely on a combination of standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), as well as distinct signals for the protons of the azetidine and pyrrolidine rings of the spirocycle. The exact chemical shifts and coupling patterns would be diagnostic of the structure. |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl group and the spirocyclic core. The number of signals would confirm the symmetry of the molecule. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₈N₂). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. |
| Purity (HPLC) | A single major peak, with purity typically exceeding 95%, as determined by high-performance liquid chromatography. |
dot
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a highly valuable building block in the design of novel therapeutics across a range of disease areas. The benzyl group in this compound can serve as a key pharmacophoric element or as a synthetic handle for further elaboration.
Anti-Infective Agents
-
Antitubercular Activity: Derivatives of the 2,6-diazaspiro[3.4]octane core have demonstrated potent activity against Mycobacterium tuberculosis.[] In particular, nitrofuran carboxamide derivatives of this scaffold have shown remarkable potency, with minimum inhibitory concentrations (MICs) in the low nanomolar range.[] The spirocyclic core is believed to orient the crucial pharmacophoric elements in an optimal geometry for binding to their bacterial target.
-
Antimalarial Activity: A novel series of diazaspiro[3.4]octane compounds has been identified with activity against multiple life stages of the Plasmodium falciparum parasite.[] These compounds exhibit low nanomolar activity against the asexual blood stage and also possess transmission-blocking potential, making them attractive candidates for the development of new antimalarial drugs.
Oncology and Beyond
-
Hepatitis B Inhibitors: The 2,6-diazaspiro[3.4]octane motif has been incorporated into inhibitors of the hepatitis B virus capsid protein.
-
Cancer Therapeutics: This scaffold has been utilized in the design of inhibitors of the menin-MLL1 interaction, a target in certain types of cancer.
-
Modulators of Cellular Signaling: Derivatives have been shown to modulate MAP and PI3K signaling pathways, which are implicated in a variety of diseases, including cancer.
-
Neurological Disorders: The 2,6-diazaspiro[3.4]octane core has been used to develop selective dopamine D₃ receptor antagonists, which have potential applications in the treatment of various neurological and psychiatric disorders.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general laboratory safety practices for handling organic amines should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood.
Conclusion
This compound is a key representative of a new and exciting class of spirocyclic scaffolds that are making a significant impact in the field of drug discovery. Its unique three-dimensional structure, coupled with its synthetic tractability, makes it an ideal starting point for the development of novel therapeutics. The diverse range of biological activities already demonstrated by derivatives of the 2,6-diazaspiro[3.4]octane core underscores its potential as a privileged scaffold for the future of medicine. This technical guide provides a foundational understanding of this important molecule, empowering researchers to explore its full therapeutic potential.
References
A Technical Guide to the IUPAC Nomenclature of 2-Benzyl-2,6-diazaspiro[3.4]octane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering unique three-dimensional topologies that can enhance binding affinity, selectivity, and pharmacokinetic properties. A precise and universally understood system of nomenclature is paramount for the unambiguous identification and communication of these complex structures. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-Benzyl-2,6-diazaspiro[3.4]octane, a representative diazaspirocyclic compound. By deconstructing the name into its constituent parts, we will elucidate the systematic rules governing the naming of spiro systems, including ring size determination, numbering priority, heteroatom placement, and substituent designation.
Part 1: Foundational Principles of Heterocyclic Spiro Nomenclature
The nomenclature of spiro compounds, where two rings are joined by a single common atom, follows a specific set of IUPAC rules designed to provide a unique and logical name for any given structure.[1][2] For heterocyclic systems, these rules are augmented to define the type and position of non-carbon atoms within the cyclic framework.
The Spiro[x.y]alkane Parent Structure
The foundation of the name is the parent hydrocarbon, which describes the core bicyclic system. The format is spiro[x.y]alkane .
-
spiro : This prefix identifies the compound as having two rings connected through a single, shared spiro atom.[2]
-
[x.y] : The numbers within the square brackets denote the number of carbon atoms in each ring, excluding the central spiro atom. By convention, these numbers are listed in ascending order (x ≤ y).[1][3]
-
alkane : This suffix indicates the total number of atoms in the entire spirocyclic framework (x + y + 1).
Numbering Convention for Spirocycles
A strict numbering protocol ensures that the positions (locants) of heteroatoms and substituents are communicated without ambiguity.
-
Starting Point : Numbering begins in the smaller of the two rings.[1][3]
-
Initial Atom : The numbering starts on an atom adjacent to the spiro atom.[3]
-
Path : The numbering proceeds around the smaller ring first, then through the spiro atom itself, and finally around the larger ring until all framework atoms are numbered.[1][3]
Incorporating Heteroatoms
When atoms other than carbon are present in the rings, their identities and positions are specified using prefixes and locants.
-
"a" Prefixes : The presence of heteroatoms is indicated by specific prefixes, such as "aza" for nitrogen, "oxa" for oxygen, and "thia" for sulfur.[4]
-
Locant Priority : The numbering of the spiroalkane framework is fixed. Heteroatoms are assigned locants based on this pre-determined numbering, aiming to give them the lowest possible numbers consistent with the path described in section 1.2.[4]
Part 2: Systematic Deconstruction of this compound
We will now apply these foundational principles to dissect the IUPAC name of the target compound.
Step 1: Identifying the Parent Spiroalkane Core
The latter part of the name, diazaspiro[3.4]octane , defines the core structure.
-
spiro[3.4] : This indicates a spiro compound with two rings. One ring has 3 atoms connected to the spiro atom, and the other has 4. This corresponds to a 4-membered ring and a 5-membered ring, respectively.
-
octane : The total number of atoms in the bicyclic system is 8 (3 + 4 + 1 spiro atom), which corresponds to the parent alkane "octane".
Step 2: Numbering the Spiro[3.4]octane System
Following the IUPAC rules, we number the framework.
-
Numbering commences in the smaller (4-membered) ring at a position adjacent to the spiro atom.
-
It proceeds around the 4-membered ring (positions 1, 2, 3).
-
The spiro atom is assigned the next number, which is 4.
-
Numbering continues around the larger (5-membered) ring to completion (positions 5, 6, 7, 8).
The resulting numbered structure is shown below:
Figure 1: IUPAC Numbering and Structure of this compound.
Step 3: Placing the Heteroatoms
The prefix 2,6-diaza specifies the location of the two nitrogen atoms.
-
diaza : Indicates two nitrogen ("aza") atoms are present in the rings.
-
2,6- : These locants pinpoint the exact positions of the nitrogen atoms within the numbered framework. One nitrogen atom replaces the carbon at position 2 (in the smaller ring), and the second replaces the carbon at position 6 (in the larger ring).
Step 4: Attaching the Substituent Group
The prefix 2-Benzyl- defines the substituent and its point of attachment.
-
Benzyl : This refers to a C₆H₅CH₂- group.[5]
-
2- : This locant indicates that the benzyl group is attached to the atom at position 2. Since we have already established that position 2 is a nitrogen atom, the benzyl group is bonded to this nitrogen.
By following these four steps, the complete and unambiguous structure of this compound is derived from its IUPAC name.
Part 3: Visualization of the IUPAC Naming Logic
The logical workflow for assigning the IUPAC name to this class of molecules can be visualized as a decision-making process. The following diagram illustrates the hierarchical steps involved.
Sources
The Ascendant Scaffold: A Technical Guide to the Biological Activities of Novel 2,6-Diazaspiro[3.4]octane Derivatives
Abstract
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure, offering a unique three-dimensional architecture that is both synthetically accessible and biologically relevant.[1] This in-depth technical guide provides a comprehensive overview of the known biological activities of derivatives of this scaffold, with a particular focus on their anti-infective properties and their emerging role as modulators of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of the current state of the field but also detailed experimental protocols to facilitate further investigation into this promising class of compounds.
The 2,6-Diazaspiro[3.4]octane Core: A Privileged Scaffold in Medicinal Chemistry
The 2,6-diazaspiro[3.4]octane scaffold is a bicyclic heterocyclic system characterized by a spirocyclic junction between a four-membered azetidine ring and a five-membered pyrrolidine ring. This arrangement imparts a rigid, three-dimensional conformation that is highly desirable in drug design. The sp³-rich nature of the scaffold allows for precise spatial orientation of substituents, which can lead to enhanced target affinity and selectivity compared to more planar aromatic systems.[2] Furthermore, the presence of two nitrogen atoms provides multiple points for chemical modification, enabling the generation of diverse compound libraries for biological screening.
The synthesis of the 2,6-diazaspiro[3.4]octane core has been the subject of considerable research, with several efficient and scalable routes now available to medicinal chemists. These synthetic strategies often involve multi-step sequences that allow for the introduction of various functional groups and the control of stereochemistry, further expanding the chemical space that can be explored.[3]
Anti-Infective Properties: A Potent Weapon Against Global Health Threats
Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated remarkable activity against two of the world's most significant infectious diseases: tuberculosis and malaria.
Antitubercular Activity
Several studies have highlighted the potent antitubercular activity of 2,6-diazaspiro[3.4]octane derivatives, particularly those incorporating a 5-nitrofuran moiety.[3][4][5] These compounds have shown exceptional in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Structure-Activity Relationship (SAR) Insights:
A study exploring a series of nitrofuran carboxamide derivatives of the 2,6-diazaspiro[3.4]octane scaffold revealed that the nature of the substituents on the scaffold has a profound impact on antitubercular activity.[3] While a clear-cut correlation was not established, the exploration of the molecular periphery led to the identification of a 1,2,4-triazole derivative with a minimal inhibitory concentration (MIC) of 0.016 µg/mL against the drug-sensitive M. tuberculosis H37Rv strain.[3] This highlights the importance of empirical screening of a diverse set of analogs to identify highly potent compounds.
Table 1: Antitubercular Activity of Selected 2,6-Diazaspiro[3.4]octane Derivatives [3]
| Compound ID | R Group on Spiro Scaffold | MIC (µg/mL) against M. tuberculosis H37Rv |
| 17 | 4-methyl-1,2,4-triazol-3-yl with N-mesyl | 0.016 |
| 24 | 5-methyl-1,2,4-oxadiazol-3-yl | 6.2 |
| 5a | Isobutylcarbamoyl | 25 |
| 5b | Isobutylcarbamoyl | 50 |
| 12 | 1-benzyl-5-methyl-1H-imidazol-2-yl | 25 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol is a widely used and reliable method for determining the in vitro antitubercular activity of novel compounds.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:50 in fresh 7H9 broth.
-
Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth in the 96-well plates. The final concentration of DMSO should not exceed 1%.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Readout: Incubate for another 24 hours at 37°C. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Antimalarial Activity
A novel series of 2,6-diazaspiro[3.4]octane derivatives has been identified with potent activity against multiple life stages of the Plasmodium falciparum parasite, the deadliest species of malaria parasite.[6][7][8][9] These compounds exhibit low nanomolar activity against the asexual blood stage, which is responsible for the clinical symptoms of malaria, and also possess transmission-blocking potential by targeting the gametocyte stages.[7][8][9]
Mechanism of Action Insights:
Mechanistic studies involving resistance selection and whole-genome sequencing have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance to these compounds, suggesting a novel mechanism of action.[7][8][9]
Experimental Protocol: In Vitro Asexual Blood Stage Antimalarial Assay (SYBR Green I-based)
This fluorescence-based assay is a high-throughput method for assessing the in vitro antimalarial activity of compounds against the asexual blood stages of P. falciparum.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum
-
Human O+ erythrocytes
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)
-
96-well black microplates
-
SYBR Green I nucleic acid stain
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Artemisinin)
-
Negative control (DMSO vehicle)
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in complete culture medium.
-
Compound Plating: Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates.
-
Assay Initiation: Add the parasite culture (1% parasitemia, 2% hematocrit) to the wells containing the compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.
-
Readout: Incubate in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the fluorescence data to a dose-response curve.
Modulation of Kinase Signaling Pathways
Beyond their anti-infective properties, 2,6-diazaspiro[3.4]octane derivatives are emerging as modulators of key kinase signaling pathways that are implicated in a variety of diseases, including cancer and inflammatory disorders.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Recent research has identified 2,6-diazaspiro[3.4]octane derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[10] CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.
Functional Effects:
In vitro kinase assays have demonstrated that specific 2,6-diazaspiro[3.4]octane derivatives can inhibit the phosphorylation of CDK2 substrates, such as the C-terminal peptide of the retinoblastoma protein (RB1) and histone H1.[10] This inhibition of CDK2 activity can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: In Vitro CDK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin E1 or CDK2/Cyclin A2 enzyme
-
CDK2 substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white microplates
Procedure:
-
Reaction Setup: In the wells of a 384-well plate, add the test compound, CDK2 enzyme, and a mixture of the substrate and ATP.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the IC₅₀ values by plotting the luminescence signal against the compound concentration.
Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Modulation
The JAK-STAT signaling pathway is a critical cascade that transduces signals from a variety of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[11][12][13] Dysregulation of this pathway is associated with numerous autoimmune diseases and cancers. While direct evidence of 2,6-diazaspiro[3.4]octane derivatives modulating the JAK-STAT pathway is still emerging, their structural features and known activities against other kinases suggest their potential as inhibitors of JAK kinases.
Hypothesized Mechanism of Action:
It is hypothesized that 2,6-diazaspiro[3.4]octane derivatives could bind to the ATP-binding pocket of JAK kinases, thereby preventing their activation and the subsequent phosphorylation and activation of STAT proteins. This would block the translocation of STAT dimers to the nucleus and inhibit the transcription of pro-inflammatory and pro-proliferative genes.
Future Directions and Conclusion
The 2,6-diazaspiro[3.4]octane scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The demonstrated potent anti-infective activities, coupled with the emerging role of its derivatives as kinase modulators, underscore the broad therapeutic potential of this chemical class. Future research in this area should focus on:
-
Expanding the Structure-Activity Relationship: Systematic modification of the 2,6-diazaspiro[3.4]octane core and its substituents will be crucial to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidating Mechanisms of Action: Further investigation into the molecular targets and mechanisms of action of these compounds will provide a deeper understanding of their biological effects and guide the development of next-generation derivatives.
-
Exploring New Therapeutic Areas: The unique structural features of the 2,6-diazaspiro[3.4]octane scaffold warrant its exploration in other disease areas, such as neurodegenerative disorders and metabolic diseases.
-
Pharmacokinetic and ADME Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their translation into clinical candidates.
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- MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
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The 2,6-Diazaspiro[3.4]octane Core: A Rising Privileged Scaffold in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the scaffolds that have recently gained prominence, the 2,6-diazaspiro[3.4]octane core has emerged as a compelling privileged structure. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability have positioned it as a versatile template for the design of a new generation of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the 2,6-diazaspiro[3.4]octane core for researchers, scientists, and drug development professionals. We will delve into its synthetic accessibility, explore its key structural and physicochemical attributes, and showcase its successful application in the development of potent and selective modulators of a diverse range of biological targets.
The Privileged Structure Concept and the Emergence of Spirocyclic Scaffolds
The term "privileged structure" refers to a molecular framework that is capable of providing high-affinity ligands for multiple, often unrelated, biological targets through judicious functionalization.[1] These scaffolds serve as valuable starting points in drug discovery, offering a higher probability of identifying bioactive compounds with favorable drug-like properties.[2] Historically, many privileged structures were based on aromatic heterocyclic systems. However, the drive to escape "flatland" and explore new chemical space has led to an increased focus on sp³-rich, three-dimensional scaffolds.[3]
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in this context.[4] The spiro fusion introduces a defined three-dimensional geometry, restricting the conformational freedom of the molecule.[5] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity. Furthermore, the incorporation of spirocyclic motifs often leads to improved physicochemical properties, such as increased solubility and metabolic stability, and a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with clinical success.[2][3]
The 2,6-diazaspiro[3.4]octane core, a unique bicyclic system containing an azetidine and a pyrrolidine ring fused at a quaternary carbon, has recently distinguished itself as a particularly promising privileged scaffold. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning anti-infectives, oncology, and central nervous system (CNS) disorders.[6]
Synthesis of the Orthogonally Protected 2,6-Diazaspiro[3.4]octane Core
The utility of the 2,6-diazaspiro[3.4]octane scaffold in medicinal chemistry is underpinned by the development of efficient and scalable synthetic routes that allow for the introduction of diverse substituents in a controlled manner. A key strategy involves the synthesis of an orthogonally protected core, enabling the selective functionalization of the two nitrogen atoms.
Causality Behind the Synthetic Strategy
The presented synthetic approach is designed to be robust and amenable to gram-scale synthesis, which is crucial for drug discovery campaigns.[1] The choice of protecting groups, tert-butoxycarbonyl (Boc) and benzyl (Bn), is strategic. The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), while the benzyl group is typically removed by hydrogenolysis.[1] This orthogonality provides the synthetic chemist with precise control over the derivatization of the azetidine and pyrrolidine nitrogens, allowing for the systematic exploration of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane
This protocol outlines a reliable method for the synthesis of a key orthogonally protected 2,6-diazaspiro[3.4]octane intermediate.[1]
Step 1: 1,3-Dipolar Cycloaddition
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and methyl acrylate (1.2 eq) in a suitable solvent such as acetonitrile, add trifluoroacetic acid (TFA) (0.1 eq) catalytically.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pyrrolidine intermediate.
Step 2: Lactam Formation
-
Dissolve the pyrrolidine intermediate (1.0 eq) in a suitable solvent like methanol.
-
Add a solution of sodium methoxide in methanol (1.5 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS for the formation of the lactam.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the crude lactam by column chromatography.
Step 3: Reduction of the Lactam
-
To a solution of the lactam (1.0 eq) in anhydrous tetrahydrofuran (THF), add a reducing agent such as lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude 6-benzyl-2,6-diazaspiro[3.4]octane.
Step 4: Boc Protection
-
Dissolve the crude 6-benzyl-2,6-diazaspiro[3.4]octane (1.0 eq) in a solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, by column chromatography.
Physicochemical Properties and Conformational Analysis
The privileged nature of the 2,6-diazaspiro[3.4]octane core is intrinsically linked to its unique physicochemical and conformational properties.
Physicochemical Profile
The introduction of the spirocyclic core generally imparts favorable drug-like properties.[3] Key attributes include:
-
Increased Three-Dimensionality (Fsp³): The high sp³ character of the scaffold moves away from the flat, aromatic structures that can be prone to metabolic liabilities and off-target effects.[2]
-
Modulation of Lipophilicity (logP/logD): The replacement of more lipophilic moieties with the 2,6-diazaspiro[3.4]octane core can lead to a decrease in lipophilicity, which can improve solubility and reduce hERG liability.[3]
-
Improved Solubility: The presence of two nitrogen atoms provides opportunities for salt formation, which can significantly enhance aqueous solubility.
-
Metabolic Stability: The quaternary spirocenter can block potential sites of metabolism, leading to improved metabolic stability and a longer half-life in vivo.[2]
Conformational Rigidity
The spirocyclic fusion point in the 2,6-diazaspiro[3.4]octane core significantly restricts its conformational flexibility. This rigidity is a key advantage in drug design, as it presents a well-defined three-dimensional arrangement of the substituents attached to the nitrogen atoms. This pre-organization can lead to a more favorable enthalpic contribution to the binding energy and can enhance selectivity for the target protein over other related proteins. The azetidine ring typically adopts a puckered conformation, while the pyrrolidine ring can exist in various envelope or twist conformations. The overall shape of the scaffold provides a unique vectoral display of functional groups into three-dimensional space, enabling a more precise and effective exploration of the binding pocket of a biological target.
Applications in Medicinal Chemistry: A Privileged Scaffold in Action
The versatility of the 2,6-diazaspiro[3.4]octane core is demonstrated by its successful application in a wide array of therapeutic areas.
Anti-Infective Agents
-
Antitubercular Activity: Derivatives of 2,6-diazaspiro[3.4]octane have emerged as potent inhibitors of Mycobacterium tuberculosis. Notably, nitrofuran carboxamide derivatives have displayed remarkable activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low nanomolar range.[6]
-
Antimalarial Activity: A series of diazaspiro[3.4]octane compounds have been identified with activity against multiple life stages of the Plasmodium falciparum parasite, including low nanomolar activity against the asexual blood stage and transmission-blocking potential.[6]
Oncology
-
Janus Kinase (JAK) Inhibition: Delgocitinib, a pan-JAK inhibitor that incorporates the 2,6-diazaspiro[3.4]octane core, has been approved for the treatment of atopic dermatitis.[6] It effectively inhibits JAK1, JAK2, JAK3, and Tyk2, key enzymes in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers.
Central Nervous System (CNS) Disorders
-
Dopamine D₃ Receptor Antagonism: Arylated derivatives of the 2,6-diazaspiro[3.4]octane scaffold have been developed as potent and highly selective antagonists of the dopamine D₃ receptor.[6] This target is of significant interest for the treatment of various CNS disorders, including schizophrenia and substance abuse.
-
Sigma-1 Receptor Antagonism: 2,6-Diazaspiro[3.4]octan-7-one derivatives have been identified as potent sigma-1 receptor antagonists, which have shown promise in enhancing the analgesic effects of opioids and mitigating the development of tolerance, offering a potential new strategy for pain management.[7][8]
Data Summary of Bioactive 2,6-Diazaspiro[3.4]octane Derivatives
| Therapeutic Area | Target | Derivative Type | Activity Metric | Value | Reference |
| Anti-Infective | M. tuberculosis H37Rv | 5-Nitrofuroyl derivative with azole substituent | MIC | 0.016 µg/mL | [6] |
| Anti-Infective | P. falciparum | Various | IC₅₀ (asexual blood stage) | Low nM | [6] |
| Inflammation/Oncology | JAK1 | Delgocitinib | IC₅₀ | 2.8 nM | [6] |
| Inflammation/Oncology | JAK2 | Delgocitinib | IC₅₀ | 2.6 nM | [6] |
| Inflammation/Oncology | JAK3 | Delgocitinib | IC₅₀ | 13 nM | [6] |
| Inflammation/Oncology | Tyk2 | Delgocitinib | IC₅₀ | 58 nM | [6] |
| CNS | Dopamine D₃ Receptor | Arylated derivative (15a) | Kᵢ | 25.6 nM | [6] |
| CNS | Sigma-1 Receptor | 2,6-diazaspiro[3.4]octan-7-one derivative | Kᵢ | Low nM | [7] |
Future Perspectives and Conclusion
The 2,6-diazaspiro[3.4]octane core has firmly established itself as a valuable privileged structure in modern medicinal chemistry. Its unique combination of a rigid, three-dimensional framework, favorable physicochemical properties, and synthetic accessibility makes it an attractive starting point for the development of novel therapeutics. The diverse range of biological activities demonstrated by its derivatives underscores its versatility and potential to address a multitude of unmet medical needs.
Future research will likely focus on the development of new and even more efficient synthetic routes to functionalized 2,6-diazaspiro[3.4]octane building blocks, including enantioselective syntheses to access chiral derivatives. Furthermore, the continued exploration of this scaffold in diverse biological systems is expected to uncover new therapeutic opportunities. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the 2,6-diazaspiro[3.4]octane core is poised to play an increasingly significant role in the design of the next generation of innovative medicines.
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Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Zhang, H., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
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Dau, M. E., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(11), 1259-1262. [Link]
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Escaping Flatland: A Technical Guide to Spirocyclic Amines in Modern Drug Discovery
<
Abstract
The relentless pursuit of novel chemical entities with superior therapeutic profiles has compelled medicinal chemists to venture beyond the confines of traditional "flat" aromatic and heteroaromatic scaffolds. In this exploration, spirocyclic amines have emerged as powerful three-dimensional (3D) building blocks. Their inherent structural rigidity, precise spatial arrangement of substituents, and capacity to favorably modulate physicochemical properties offer profound advantages in drug design. This guide provides a comprehensive technical overview of the pivotal role of spirocyclic amines in medicinal chemistry, delving into their structural advantages, impact on pharmacokinetic profiles, and diverse synthetic strategies, all substantiated by field-proven examples and detailed protocols.
The Spirocyclic Amine Advantage: A Paradigm Shift in Scaffold Design
Spirocycles are bicyclic systems where two rings are connected by a single, shared quaternary carbon atom, known as the spiro center.[1][2] The incorporation of a nitrogen atom into this framework gives rise to azaspirocycles, or spirocyclic amines. This unique architecture imparts a rigid, non-planar geometry, a significant departure from the largely two-dimensional topology of many conventional drug molecules.[3]
This intrinsic three-dimensionality is the cornerstone of the spirocyclic advantage. It allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with the intricate topographies of biological targets like enzymes and receptors.[1][3] Unlike conformationally flexible linear chains or planar aromatic rings, the rigid nature of the spirocycle minimizes the entropic penalty upon binding to a target, which can translate to enhanced potency.[4][5]
The "Escape from Flatland" and Enhanced sp³ Character
Modern drug discovery has seen a pronounced shift away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds.[6] This "escape from flatland" is driven by the observation that increased sp³ character often correlates with improved clinical success rates.[7] Spirocyclic amines are quintessential examples of sp³-rich scaffolds. The quaternary spiro carbon inherently increases the fraction of sp³-hybridized carbons (Fsp³) within a molecule.[8] A higher Fsp³ count has been linked to several desirable drug-like properties, including:
-
Improved Solubility: Saturated aliphatic rings are generally more water-soluble than their aromatic counterparts.[1] The introduction of spirocyclic amines can thus enhance aqueous solubility, a critical parameter for oral bioavailability.[6]
-
Enhanced Metabolic Stability: The rigid framework of spirocycles can shield metabolically susceptible sites from enzymatic degradation.[6][9]
-
Reduced Lipophilicity: Overly lipophilic compounds often face challenges with promiscuous binding and poor pharmacokinetic profiles. Azaspirocycles have been shown to decrease lipophilicity compared to their non-spirocyclic counterparts.[6][10]
Impact on Physicochemical and ADME Properties: A Quantitative Look
The introduction of a spirocyclic amine motif can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Medicinal chemists leverage these effects to fine-tune drug candidates for optimal in vivo performance.[6]
Modulating Lipophilicity and Solubility
As previously mentioned, azaspirocycles tend to exhibit lower lipophilicity (logP/logD) and higher aqueous solubility compared to their corresponding non-spirocyclic aliphatic or aromatic amine counterparts.[6][10]
For instance, in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, replacing a morpholine ring with various azaspirocycles led to a desirable reduction in logD values.[2][8] This modification simultaneously improved metabolic stability and selectivity against the hERG channel, a common off-target that can lead to cardiotoxicity.[2][8]
| Scaffold | clogP | Aqueous Solubility (mg/mL) |
| N-Aryl Piperidine | 3.5 | 0.05 |
| N-Aryl-2-azaspiro[3.3]heptane | 2.8 | 0.25 |
| N-Aryl-2,6-diazaspiro[3.3]heptane | 1.9 | 1.5 |
This table presents representative data illustrating the general trend of decreased lipophilicity and increased solubility with the introduction of azaspirocyclic scaffolds.
Enhancing Metabolic Stability and Reducing Off-Target Effects
The rigid conformation of spirocycles can protect adjacent chemical bonds from metabolic enzymes, thereby increasing the half-life of a drug.[9] Furthermore, the defined 3D geometry can improve selectivity by favoring interactions with the intended target over off-targets.[10]
A compelling example is the optimization of Poly (ADP-ribose) polymerase (PARP) inhibitors. Replacing the piperazine ring in the approved drug Olaparib with a 2,6-diazaspiro[3.3]heptane moiety resulted in a significant increase in selectivity for PARP-1 over other PARP family members, which was accompanied by reduced cytotoxicity.[2][11]
Synthetic Strategies for Accessing Spirocyclic Amines
Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the quaternary spiro center.[1] However, the increasing demand for these scaffolds has spurred the development of numerous innovative and efficient synthetic methodologies.[12]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a powerful tool for the synthesis of a wide variety of cyclic and spirocyclic systems. This reaction typically involves a diene precursor and a ruthenium-based catalyst (e.g., Grubbs' catalyst).
Protocol: Synthesis of a 5-Azaspiro[2.4]heptane Derivative
-
Precursor Synthesis: A suitable diene-containing amine is synthesized. For example, reacting dicyclopropylmethylamine with an appropriate alkenyl halide.
-
Ring-Closing Metathesis:
-
Dissolve the diene precursor in an anhydrous, degassed solvent such as dichloromethane or toluene.
-
Add a catalytic amount (1-5 mol%) of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether.
-
Concentrate the reaction mixture in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-azaspiro[2.4]heptane derivative.[13]
Intramolecular C-H Amination
Direct functionalization of C-H bonds represents a highly atom-economical approach to complex molecule synthesis. The Hofmann-Löffler-Freytag (HLF) reaction and its modern variants enable the intramolecular amination of C-H bonds to form bicyclic amines, including spirocycles.[9]
Protocol: HLF-type Synthesis of a Spirocyclic Amine
-
Substrate Preparation: Synthesize a monocyclic amine precursor bearing a suitable leaving group on the nitrogen (e.g., an N-sulfonamide). The alkyl chain connecting the amine to the ring must be of appropriate length to favor spirocyclization.
-
Radical Generation and C-H Abstraction:
-
Dissolve the N-sulfonamide precursor in a suitable solvent.
-
Employ conditions to generate a nitrogen-centered radical. This can be achieved photochemically or using radical initiators.
-
The nitrogen radical undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) from a C-H bond on the carbocyclic ring, generating a carbon-centered radical.
-
-
Cyclization and Product Formation:
-
The carbon radical is trapped, often by the leaving group or another species, leading to the formation of the spirocyclic amine.
-
Deprotection of the sulfonamide yields the final spirocyclic amine.[9]
-
[2+2] Cycloadditions
Formal [2+2] cycloaddition reactions are another effective strategy for constructing the four-membered rings often found in spiro[3.3]heptane systems.[14]
Protocol: Synthesis of a Spiro[3.3]heptanone Intermediate
-
Ketene Iminium Salt Formation: React an amide (e.g., N,N-dimethylacetamide) with an activating agent (e.g., triflic anhydride) to generate a ketene iminium salt in situ.
-
Cycloaddition: Add a substituted cyclobutylidene alkene to the reaction mixture. The ketene iminium salt undergoes a [2+2] cycloaddition with the alkene to form a cyclobutanone ring, creating the spiro[3.3]heptane core.
-
Workup and Purification: Quench the reaction and purify the resulting spiro[3.3]heptanone, which can then be further functionalized.[15]
Case Studies: Spirocyclic Amines in Approved Drugs and Clinical Candidates
The successful application of spirocyclic amines is evidenced by their presence in a growing number of approved drugs and clinical candidates across various therapeutic areas.[16][17][18]
-
Apalutamide (Erleada®): An androgen receptor inhibitor used for the treatment of prostate cancer, featuring a spirocyclic thiohydantoin core.[16]
-
Trilaciclib (Cosela®): A CDK4/6 inhibitor that includes a complex spirocyclic system, used to decrease the incidence of chemotherapy-induced myelosuppression.[16]
-
Fluspirilene: An antipsychotic drug for schizophrenia that contains a spiro-piperidine moiety.[18]
-
Ledipasvir (in Harvoni®): An antiviral drug for the treatment of Hepatitis C, which incorporates a spirocyclopropane feature.[1]
These examples underscore the versatility and impact of spirocyclic amine scaffolds in addressing challenging biological targets and achieving desirable therapeutic outcomes.
Conclusion and Future Outlook
Spirocyclic amines have firmly established themselves as indispensable tools in the medicinal chemist's arsenal. Their unique three-dimensional architecture provides a powerful strategy to overcome the limitations of traditional flat scaffolds, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies continue to advance, enabling more efficient and diverse access to novel spirocyclic systems, their prevalence in drug discovery is set to expand even further. The continued exploration of this rich chemical space holds immense promise for the development of the next generation of innovative therapeutics.
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A Comprehensive Technical Guide to the Solubility and Stability of 2-Benzyl-2,6-diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the comprehensive evaluation of the solubility and stability of 2-Benzyl-2,6-diazaspiro[3.4]octane, a novel spirocyclic scaffold with significant potential in medicinal chemistry.[1][2][3] As the therapeutic promise of spirocyclic compounds grows, a thorough understanding of their physicochemical properties is paramount for successful drug development.[1][2][4] This document outlines the scientific rationale and practical methodologies for determining aqueous and organic solubility, as well as stability under various stress conditions as mandated by international regulatory guidelines. Detailed experimental protocols, data interpretation strategies, and visual workflows are presented to equip researchers with the necessary tools to conduct these critical studies. While specific experimental data for this compound is not yet publicly available, this guide establishes the roadmap for its systematic characterization.
Introduction: The Significance of the 2,6-Diazaspiro[3.4]octane Scaffold
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in modern drug discovery.[2][4] Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced target specificity.[2] The 2,6-diazaspiro[3.4]octane core, in particular, is a versatile building block for creating diverse libraries of biologically active compounds, with derivatives showing promise in anti-infective and other therapeutic areas.[5]
The benzyl group in this compound introduces a lipophilic aromatic moiety that can significantly influence its interactions with biological targets and its overall physicochemical profile. A comprehensive understanding of its solubility and stability is therefore a critical first step in the hit-to-lead optimization process, impacting everything from bioassay design to formulation development.[6][7][8]
Solubility Profiling: A Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and erratic in vivo performance, dooming an otherwise promising drug candidate.[8] Therefore, a multi-faceted approach to solubility testing is essential.
Theoretical Considerations
A compound's solubility is governed by its molecular structure and the properties of the solvent. Key structural features influencing solubility include lipophilicity, hydrogen bonding capacity, molecular volume, and crystal lattice energy.[7] The presence of two nitrogen atoms in the 2,6-diazaspiro[3.4]octane core suggests that the molecule's solubility will be highly pH-dependent due to their potential for protonation.
Experimental Protocols for Solubility Determination
Two primary types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic.[9]
2.2.1. Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[9] This high-throughput method is ideal for early-stage discovery to quickly flag compounds with potential solubility liabilities.[7][9]
Experimental Protocol: High-Throughput Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.
-
Detection: Measure the turbidity of each well using a laser nephelometer, which detects scattered light from undissolved particles.[7][10]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background.
2.2.2. Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This "gold standard" measurement is more time and resource-intensive but provides a more accurate picture of a compound's solubility for pre-formulation and later-stage development.[7][8]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
Diagram: Workflow for Comprehensive Solubility Assessment
Caption: Comprehensive workflow for solubility assessment.
Anticipated Solubility Profile and Data Presentation
Given the spirocyclic diamine core, it is anticipated that this compound will exhibit higher solubility at acidic pH due to the protonation of the nitrogen atoms. The benzyl group will contribute to its lipophilicity, potentially limiting its aqueous solubility.
Table 1: Example Data Summary for Solubility of this compound
| Parameter | Solvent/Buffer | Method | Solubility (µg/mL) |
| Kinetic Solubility | PBS, pH 7.4 | Nephelometry | [Experimental Value] |
| Thermodynamic Solubility | pH 2.0 Buffer | Shake-Flask/HPLC | [Experimental Value] |
| Thermodynamic Solubility | pH 7.4 Buffer | Shake-Flask/HPLC | [Experimental Value] |
| Thermodynamic Solubility | DMSO | Shake-Flask/HPLC | [Experimental Value] |
| Thermodynamic Solubility | Ethanol | Shake-Flask/HPLC | [Experimental Value] |
Stability Assessment: Ensuring Chemical Integrity
Stability testing is crucial to identify degradation pathways and determine the shelf-life of a drug substance.[11][12] Forced degradation (stress testing) is a key component of this process, involving the exposure of the compound to harsh conditions to accelerate its decomposition.[11][13][14] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[11][14]
Rationale for Forced Degradation Studies
Forced degradation studies serve several critical purposes:
-
Elucidation of Degradation Pathways: Understanding how the molecule breaks down helps in identifying potential degradants.[11]
-
Development of Stability-Indicating Methods: The analytical methods (typically HPLC) must be proven to separate the parent compound from all its degradation products.[15]
-
Informing Formulation and Packaging: If a compound is sensitive to light or oxidation, appropriate protective measures can be implemented.[14]
A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for analysis without completely destroying the molecule.[11][13][16]
Experimental Protocols for Forced Degradation
A single batch of this compound should be subjected to the following stress conditions as outlined in ICH guideline Q1A(R2).[11][17]
3.2.1. Hydrolytic Stability
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C.[13]
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60-80°C.
-
Procedure: Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours). At each time point, neutralize the sample and analyze by a stability-indicating HPLC method.
3.2.2. Oxidative Stability
-
Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature.
-
Analysis: Monitor at various time points and analyze by HPLC.
3.2.3. Thermal Stability
-
Procedure: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.[13]
-
Analysis: Test the sample at appropriate intervals.
3.2.4. Photostability
-
Procedure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter).[13]
-
Control: A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Diagram: Standard Forced Degradation Workflow
Caption: Workflow for ICH-compliant forced degradation studies.
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies are conducted on at least three primary batches to establish a re-test period or shelf-life.[12][17] The API is stored in a container that simulates the proposed packaging.[17][18]
Table 2: ICH-Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity. Intermediate testing is performed if significant change occurs during accelerated studies. A "significant change" is defined as a failure to meet the specification.[18][19]
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols is essential for generating the high-quality, reliable data required for regulatory submissions and for making informed decisions throughout the drug development lifecycle.[11][15] The anticipated pH-dependent solubility and potential degradation pathways of this scaffold underscore the importance of these early characterization studies. The insights gained will be invaluable for guiding medicinal chemistry efforts to optimize the properties of this promising class of molecules and for developing safe, stable, and effective medicines.
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Unlocking Therapeutic Potential: A Technical Guide to 2-Benzyl-2,6-diazaspiro[3.4]octane Derivatives and Their Targets
The 2,6-diazaspiro[3.4]octane scaffold, a rigid and three-dimensionally complex motif, has emerged as a privileged structure in modern medicinal chemistry. Its unique architecture allows for precise vectorization of chemical functionalities, leading to enhanced target affinity and selectivity. This guide provides an in-depth exploration of the therapeutic landscape for derivatives of this scaffold, with a particular focus on 2-benzyl-2,6-diazaspiro[3.4]octane, offering researchers and drug development professionals a comprehensive overview of potential biological targets, supporting data, and validated experimental workflows.
I. The Strategic Advantage of the Diazaspiro[3.4]octane Core
The sp³-rich nature of the 2,6-diazaspiro[3.4]octane core offers a significant departure from the often flat, aromatic structures prevalent in many drug classes. This inherent three-dimensionality provides a framework for creating molecules with improved physicochemical properties, such as enhanced solubility and metabolic stability, while allowing for the exploration of novel chemical space. The benzyl group, in the context of this compound, often serves as a key interacting moiety or a synthetic handle for further derivatization, enabling the generation of diverse compound libraries for biological screening.
II. Key Therapeutic Areas and Molecular Targets
Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas.
A significant body of research points to the potent anti-infective properties of this chemical class, particularly against challenging pathogens.
-
Antitubercular Activity: Several 2,6-diazaspiro[3.4]octane derivatives, particularly those incorporating a 5-nitrofuroyl "warhead," have exhibited exceptional potency against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains.[1][2][3] These compounds have demonstrated minimal inhibitory concentrations (MICs) in the low nanomolar range.
-
Proposed Target & Mechanism: The mechanism of action for nitrofuran-containing derivatives is believed to involve the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb. This enzyme reduces the nitrofuran, leading to the formation of reactive nitrogen species that are toxic to the bacterium. Some studies also suggest a potential shift in the biotarget to azoreductases.[1]
-
-
Antimalarial Activity: A novel series of diazaspiro[3.4]octane compounds has been identified with activity against multiple life stages of the Plasmodium falciparum parasite.[4][5] This includes low nanomolar activity against the asexual blood stage and potential for transmission-blocking.[4][5]
-
Proposed Target & Mechanism: Mechanistic studies involving resistance selection and whole-genome sequencing have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance, suggesting this as a key target.[4]
-
Table 1: Anti-Infective Activity of 2,6-Diazaspiro[3.4]octane Derivatives
| Compound Class/Derivative | Target Organism | Activity Metric | Reported Value | Reference |
| 5-Nitrofuroyl derivative with azole substituent | Mycobacterium tuberculosis H37Rv | MIC | 0.016 µg/mL | [5] |
| 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane | Multi-resistant M. tuberculosis | MIC | 0.0124–0.0441 μg/mL | [1] |
| Diazaspiro[3.4]octane series | Plasmodium falciparum (asexual blood-stage) | IC50 | <50 nM | [4][5] |
The rigid scaffold is well-suited for interaction with targets in the central nervous system.
-
Sigma-1 Receptor (σ1R) Antagonism: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent σ1R antagonists.[6][7] The sigma-1 receptor is a promising target for pain management. Antagonism of this receptor has been shown to synergistically enhance the analgesic effect of mu-opioid receptor (MOR) agonists and rescue morphine-induced analgesic tolerance.[6]
-
Therapeutic Rationale: By potentiating the effects of opioids without exacerbating their adverse effects, σ1R antagonists offer a novel strategy for developing safer and more effective analgesics.[6]
-
The versatility of the scaffold extends to metabolic diseases.
-
Somatostatin Receptor Subtype 5 (SSTR5) Antagonism: Novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been identified as potent and selective SSTR5 antagonists.[8] SSTR5 is an attractive drug target for type 2 diabetes mellitus.
-
Mechanism of Action: Antagonism of SSTR5 in pancreatic β-cells leads to augmented insulin secretion in a glucose-dependent manner, thereby lowering blood glucose concentrations.[8]
-
The diazaspiro core has been explored as a bioisosteric replacement for existing pharmacophores in cancer therapeutics.
-
Poly (ADP-ribose) Polymerase (PARP-1) Inhibition: The 2,6-diazaspiro[3.4]octane core has been investigated as a structural surrogate for the piperazine ring in the FDA-approved PARP inhibitor, olaparib.[9] While some analogues displayed potent PARP-1 inhibition, their effects on DNA damage and cytotoxicity were complex, indicating that further optimization is required to achieve the desired therapeutic profile.[9]
III. Experimental Protocols and Workflows
The following section outlines generalized, yet detailed, experimental workflows for the biological evaluation of novel this compound derivatives.
The synthesis of this compound derivatives typically begins with the construction of the core scaffold, followed by functionalization.
Caption: Generalized synthetic workflow for this compound derivatives.
A standard cascade of in vitro and in vivo assays is crucial for characterizing the biological activity of newly synthesized compounds.
Caption: A standard workflow for the drug discovery process of novel compounds.[5]
-
Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium.
-
Assay Setup: The Mtb culture is diluted to a specific optical density and added to 96-well plates containing the serially diluted compounds.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of Mtb. Visual inspection or a resazurin-based assay can be used for readout.
IV. Signaling Pathway Spotlight: Sigma-1 Receptor Modulation
The interaction of 2,6-diazaspiro[3.4]octane derivatives with the sigma-1 receptor represents a compelling therapeutic avenue.
Caption: Proposed mechanism of enhanced analgesia via σ1R antagonism.
V. Conclusion and Future Directions
The this compound scaffold and its analogues represent a highly promising and versatile platform for the discovery of novel therapeutics. The demonstrated activities against infectious agents, CNS targets, and metabolic disorders underscore the broad potential of this chemical class. Future research should focus on elucidating the precise mechanisms of action for the most potent compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring the full extent of their therapeutic applications. The data and protocols presented in this guide are intended to serve as a comprehensive resource to facilitate these endeavors.
References
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
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The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. Benchchem.
-
CAS 1194375-87-5 this compound. BOC Sciences.
-
2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry.
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry.
-
The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
-
Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. ResearchGate.
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH.
-
Periphery Exploration Around 2,6-Diazaspiro[3.4]Octane Core Identifies Potent Nitrofuran Antitubercular Lead. Request PDF - ResearchGate.
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- 8. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Benzyl-2,6-diazaspiro[3.4]octane: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 2-Benzyl-2,6-diazaspiro[3.4]octane, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying chemical logic to ensure both reproducibility and a deeper understanding of the synthetic strategy.
The "escape from flatland" in drug design has highlighted the importance of three-dimensional molecular frameworks, with spirocycles being particularly attractive due to their rigid structures and defined exit vectors for substituent placement.[1] this compound, with its distinct structural features, serves as a key building block for the development of novel therapeutics.[] The synthesis described is a multi-step sequence involving the construction of the core diazaspiro[3.4]octane ring system with orthogonal protection, followed by selective benzylation.
Overall Synthetic Strategy
The synthesis commences with the formation of an orthogonally protected 2,6-diazaspiro[3.4]octane core. This is a crucial step that allows for the selective functionalization of the two nitrogen atoms. A common and effective strategy involves the use of a tert-butyloxycarbonyl (Boc) protecting group, which is widely employed in amine protection due to its stability and ease of removal under acidic conditions.[3][4] The synthesis of the spirocyclic core itself can be achieved through various methods, including annulation strategies.[5][6] Once the orthogonally protected intermediate is obtained, selective deprotection of one amine is performed, followed by N-benzylation to yield the target compound.
Experimental Protocols
Part 1: Synthesis of N-Boc-2,6-diazaspiro[3.4]octane
A plausible route to the orthogonally protected core, as suggested by the literature on similar azaspirocycles, involves a multi-step sequence starting from commercially available precursors.[5] While the exact detailed procedure for this specific intermediate is proprietary and found within specific publications, a general representative method is outlined below. This often involves the construction of the quaternary carbon center and subsequent cyclizations. A key strategy leverages enolate acylation to build the necessary quaternary center.[5]
A conceptually related and documented approach for a similar spirocyclic system involves a [3+2] cycloaddition reaction, which offers an efficient route to the core structure.[7] For the purpose of this protocol, we will assume the availability of the orthogonally protected N-Boc-2,6-diazaspiro[3.4]octane as a starting material for the final steps, as its synthesis can be complex and subject to proprietary methods.
Part 2: Selective Deprotection of N-Boc-2,6-diazaspiro[3.4]octane
Objective: To selectively remove the Boc protecting group to free one of the amine functionalities for subsequent benzylation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-2,6-diazaspiro[3.4]octane | ≥95% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | Laboratory Grade | Fisher Scientific |
| Anhydrous sodium sulfate | Laboratory Grade | Fisher Scientific |
| Diethyl ether | ACS Grade | VWR |
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-2,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trifluoroacetic acid (TFA) (10 eq) dropwise over 15 minutes. The use of a strong acid like TFA is a standard and effective method for Boc deprotection.[8][9]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Dissolve the residue in a minimal amount of DCM and carefully add saturated sodium bicarbonate solution until the pH is basic (pH > 8). This step neutralizes the excess acid and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,6-diazaspiro[3.4]octane. This product is often used in the next step without further purification.
Causality and Insights: The Boc group is labile under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[4] The choice of DCM as a solvent is common as it is relatively inert and easily removed.[8] Careful neutralization is critical to prevent the formation of ammonium salts and to ensure the free amine is available for the subsequent reaction.
Part 3: N-Benzylation of 2,6-diazaspiro[3.4]octane
Objective: To selectively introduce a benzyl group onto one of the nitrogen atoms of the diazaspiro[3.4]octane core.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,6-Diazaspiro[3.4]octane | Crude from Part 2 | - |
| Benzyl bromide | ≥98% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous Powder | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Brine | Laboratory Grade | Fisher Scientific |
| Anhydrous magnesium sulfate | Laboratory Grade | Fisher Scientific |
Protocol:
-
Reaction Setup: To a solution of the crude 2,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (2.5 eq).
-
Reagent Addition: To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter the solid potassium carbonate and wash with acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as the final product.
Causality and Insights: The benzylation of amines is a standard nucleophilic substitution reaction.[3] Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this type of reaction. The stoichiometry is controlled to favor mono-benzylation, although the formation of a di-benzylated byproduct is possible and can be removed during purification.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each step, from the choice of protecting groups to the specific reaction conditions, researchers can confidently reproduce this synthesis and adapt it for the creation of novel analogs for drug discovery programs. The presented workflow emphasizes safe and efficient laboratory practices, ensuring a reliable route to this valuable chemical entity.
References
- MDPI. (2024, November 22). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery.
- Ask this paper. (2021, January 1). cyclic-diazo-compounds-in-the-construction-of-spirocyclic-scaffolds.
- ResearchGate. (n.d.). Reported synthesis of the compound 11.
- ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- PMC - NIH. (n.d.). New Trends in Diaziridine Formation and Transformation (a Review).
- ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
- ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
- ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
- ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- BOC Sciences. (n.d.). CAS 1194375-87-5 this compound.
- Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- ResearchGate. (2014, September 30). How do you deprotect the NHBoc group in the presence of the OTBS group?.
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- 9. researchgate.net [researchgate.net]
Using 2-Benzyl-2,6-diazaspiro[3.4]octane as a building block in organic synthesis
An Application Guide to 2-Benzyl-2,6-diazaspiro[3.4]octane in Synthetic Chemistry
Introduction: The Value of Three-Dimensional Scaffolds
In the landscape of modern drug discovery, there is a pronounced shift towards molecules with greater three-dimensionality. Saturated, sp³-rich heterocyclic scaffolds are at the forefront of this movement, offering a pathway to novel chemical space with improved physicochemical properties and clinical success rates. The 2,6-diazaspiro[3.4]octane core is an exemplary scaffold that has captured significant attention for its rigid, spirocyclic structure and synthetic versatility.[1][2] This unique architecture provides a robust framework for the precise spatial arrangement of functional groups, a critical factor for optimizing interactions with biological targets.
This guide focuses on a key derivative, This compound , a versatile building block where the benzyl group serves as a reliable protecting group for one of the two nitrogen atoms. This strategic protection allows for the selective functionalization of the secondary amine at the 6-position, opening a gateway to a diverse array of derivatives. Subsequent removal of the benzyl group unveils the second nitrogen for further elaboration, making this an ideal intermediate for constructing complex molecules and compound libraries. Derivatives of this scaffold have already shown significant potential as therapeutic agents, including potent antitubercular and antimalarial activities.[1][3]
Physicochemical Properties & Handling
A clear understanding of the fundamental properties of this compound is essential for its effective use in the laboratory.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| CAS Number | 1194375-87-5 |
| Appearance | Typically an oil or low-melting solid |
| Storage | Store in a cool, dry place away from light and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. |
Core Synthetic Applications: A Step-by-Step Guide
The primary utility of this compound lies in the reactivity of its free secondary amine at the N6 position. This section provides detailed protocols for the most common and impactful transformations.
N-Acylation: Forging Amide Bonds
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the spirocyclic core to a vast array of carboxylic acid-containing fragments.
Causality & Insights: This reaction is typically mediated by a coupling agent to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The choice of coupling agents like EDC/HOBt or HATU minimizes side reactions and is effective under mild conditions, preserving the integrity of sensitive functional groups elsewhere in the molecule. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents as they are typically anhydrous and effectively solubilize the reactants. The basic amine, such as DIPEA or triethylamine, is crucial to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
Detailed Protocol: Amide Coupling with EDC/HOBt
-
Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is critical for forming the active ester.
-
Amine Addition: Add a solution of this compound (1.1 eq) in DCM, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring & Troubleshooting: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a gentle warming to 30-40 °C or the addition of a further 0.2 eq of the coupling agents may be beneficial.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with a 1 M HCl solution, a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Reductive Amination: Controlled N-Alkylation
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common problem of over-alkylation.[4] This one-pot procedure involves the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[5]
Causality & Insights: The reaction proceeds by the initial formation of a hemiaminal between the amine and the carbonyl compound, which then dehydrates to an iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used. NaBH(OAc)₃ is particularly effective because it is less reactive than NaBH₄ and can selectively reduce the iminium ion in the presence of the unreacted aldehyde or ketone.[4] Acetic acid is often added in catalytic amounts to facilitate the dehydration step.
Detailed Protocol: Reductive Amination with an Aldehyde
-
Preparation: Dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M).
-
Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 4-16 hours.
-
Monitoring & Troubleshooting: Monitor the disappearance of the starting amine by LC-MS. If the reaction is slow, ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium intermediate and quench the reducing agent.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting tertiary amine by flash column chromatography.
Workflow Visualization
The strategic use of this compound allows for a modular approach to building complex molecules.
Caption: Modular synthesis workflow using this compound.
Benzyl Group Deprotection: Unveiling the Second Reactive Site
Once the N6 position is functionalized, the benzyl group on the N2 nitrogen can be removed to allow for further derivatization. The most common and reliable method is catalytic hydrogenation.
Causality & Insights: Palladium on carbon (Pd/C) is a heterogeneous catalyst that efficiently adsorbs hydrogen gas on its surface. The N-C(benzyl) bond is susceptible to hydrogenolysis, where it is cleaved by hydrogen, resulting in the free amine and toluene as a byproduct. Methanol or ethanol are excellent solvents for this transformation. The reaction is clean, and the byproducts are volatile and easily removed.
Detailed Protocol: Catalytic Hydrogenation
-
Preparation: Dissolve the N6-functionalized, N2-benzylated spiro-compound (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Catalyst: Add palladium on carbon (10 wt. % Pd/C, 0.1 eq by weight) to the solution.
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm to 50 psi, depending on the apparatus) at room temperature until the reaction is complete (typically 4-24 hours).
-
Monitoring & Troubleshooting: Monitor by LC-MS for the disappearance of the starting material. If the reaction is sluggish, the catalyst may be old or poisoned. Filtering and adding fresh catalyst can restart the reaction.
-
Work-up:
-
Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Caution: The Celite pad with the catalyst can be pyrophoric and should be quenched with water before disposal.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which can often be used without further purification.
-
Summary of Synthetic Transformations
| Reaction Type | Reagents | Resulting Functional Group | Purpose |
| N-Acylation | R-COOH, EDC, HOBt, DIPEA | Amide (-C(O)R) | Introduce diverse side chains, mimic peptide bonds. |
| N-Sulfonylation | R-SO₂Cl, Et₃N | Sulfonamide (-SO₂R) | Introduce hydrogen bond acceptors, modulate polarity. |
| Reductive Amination | R-CHO, NaBH(OAc)₃ | Alkylamine (-CH₂R) | Form stable C-N bonds, grow the molecule. |
| Debenzylation | H₂, 10% Pd/C | Free Amine (-H) | Unmask the N2 position for further functionalization. |
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis and medicinal chemistry. Its pre-protected nature allows for a logical and controlled sequence of reactions, enabling the systematic exploration of chemical space around a rigid, three-dimensional core. The protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this valuable scaffold into their synthetic programs, paving the way for the discovery of novel and impactful bioactive molecules.
References
- The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. (n.d.). Benchchem.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate.
- optimizing reaction conditions for 1,6-Diazaspiro[3.4]octane synthesis. (n.d.). Benchchem.
- Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (n.d.). ResearchGate.
- Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (n.d.). PubMed.
- 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. (n.d.). PubChem.
- The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. (n.d.). Benchchem.
- Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. (n.d.). PubChem.
- This compound. (n.d.). BOC Sciences.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- are added, and the flask is sealed with a rubber septum (Figure 1B). The reaction mixture is irradiated using two green LED lamps (525 nm). (n.d.). Organic Syntheses Procedure.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (n.d.). ResearchGate.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Amine Preparation 4 - Reductive Amination. (2020). YouTube.
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Application Note: Leveraging the 2-Benzyl-2,6-diazaspiro[3.4]octane Scaffold for the Development of Novel Antitubercular Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel chemical scaffolds for new antitubercular therapies. This application note details the strategic use of the 2-Benzyl-2,6-diazaspiro[3.4]octane core, a privileged three-dimensional structure, in the design and synthesis of potent antitubercular agents. We present the rationale behind selecting this scaffold, highlighting its favorable physicochemical properties. This guide provides detailed, field-proven protocols for the synthesis of diverse derivatives, including carboxamides and functionalized heterocycles. Furthermore, we outline a standard methodology for in vitro biological evaluation against Mtb. By synthesizing the available data, particularly on nitrofuran-conjugated derivatives, we provide insights into structure-activity relationships (SAR) and discuss a potent lead compound with a minimal inhibitory concentration (MIC) of 0.016 µg/mL, demonstrating the significant potential of this scaffold in tuberculosis drug discovery programs.[1][2]
Introduction: The Rationale for Novel Scaffolds in Tuberculosis Drug Discovery
Tuberculosis (TB) remains a formidable global health challenge, largely exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The current therapeutic regimen is lengthy and can be associated with significant toxicity, underscoring the urgent need for new drugs that are safer, faster-acting, and possess novel mechanisms of action.[3] A key strategy in modern medicinal chemistry is the utilization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity.
The 2,6-diazaspiro[3.4]octane core has emerged as one such privileged structure.[4] Characterized by its high fraction of sp3-hybridized carbons (Fsp3), this saturated spirocycle offers a unique three-dimensional topology that is often underrepresented in screening libraries. Molecules with higher Fsp3 character tend to exhibit improved aqueous solubility, greater metabolic stability, and a more favorable toxicity profile compared to their flatter, aromatic counterparts. The this compound derivative serves as a versatile and strategically protected building block, enabling controlled, diversity-oriented synthesis to explore the chemical space around this promising core.[1] This document provides the essential protocols and scientific rationale for leveraging this scaffold to generate and validate new antitubercular drug candidates.
Section 1: The 2,6-Diazaspiro[3.4]octane Core - A Privileged Scaffold
The utility of the 2,6-diazaspiro[3.4]octane scaffold stems from its distinct structural and physicochemical properties. The spirocyclic fusion of an azetidine and a pyrrolidine ring creates a rigid, non-planar structure that projects substituents into defined vectors in three-dimensional space. This is critical for optimizing interactions within the binding pockets of biological targets.
Key Attributes:
-
Structural Rigidity: The spirocyclic nature limits conformational flexibility, which can reduce the entropic penalty upon binding to a target protein, potentially increasing binding affinity.
-
Three-Dimensionality (High Fsp3): Moves away from the flat, aromatic structures that dominate many drug classes, opening up possibilities for novel target interactions and improved drug-like properties.
-
Synthetic Tractability: The two nitrogen atoms within the core can be orthogonally protected, allowing for selective functionalization and the systematic construction of compound libraries. The use of a benzyl group on one nitrogen and a tert-butoxycarbonyl (Boc) group on the other is a common and effective strategy.[1]
Caption: General workflow for diversity-oriented synthesis.
Protocol 2.1: Synthesis of a Carboxamide Derivative via Amide Coupling
This protocol describes a general procedure for synthesizing N-substituted carboxamide derivatives, a common and effective method for exploring SAR. The example is based on the synthesis of compounds like 2-tert-Butoxycarbonyl-6-benzyl-N-(substituted)-2,6-diazaspiro[3.4]octane-8-carboxamide. [1][4] Materials:
-
2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid (starting material)
-
Desired primary or secondary amine (e.g., isobutylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis, magnetic stirrer, and TLC plates
Procedure:
-
Dissolve the starting carboxylic acid (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC·HCl (1.2 equiv.), HOBt (1.2 equiv.), and DIPEA (2.5 equiv.) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Causality Note: Pre-activation with EDC/HOBt forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. HOBt is included to suppress racemization and improve coupling efficiency. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the acid formed during the reaction.
-
-
Add the desired amine (1.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2.2: Synthesis of a 1,2,4-Oxadiazole Derivative
This protocol demonstrates the conversion of the carboxylic acid into a heterocyclic moiety, which led to a significant increase in antitubercular potency in reported studies. [1] Materials:
-
Product from Protocol 2.1 or the starting carboxylic acid
-
Lithium hydroxide (LiOH·H₂O)
-
Acetamidoxime
-
EDC·HCl, HOBt
-
1,4-Dioxane, Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Saponification (if starting from an ester): To a solution of the corresponding ester in 1,4-dioxane, add an aqueous solution of LiOH·H₂O (1.25 equiv.) and stir for 12 hours. This step hydrolyzes the ester to the required carboxylic acid. If starting with the acid, proceed to step 2.
-
Coupling with Amidoxime: To the solution containing the carboxylic acid (1.0 equiv.), add HOBt (1.25 equiv.), EDC·HCl (1.25 equiv.), and acetamidoxime (1.4 equiv.). Stir the resulting mixture for 12 hours at room temperature.
-
Work-up: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as toluene or xylene and heat under reflux for 4-8 hours. This thermal condition promotes the intramolecular cyclization and dehydration to form the 1,2,4-oxadiazole ring.
-
Cool the reaction mixture and concentrate in vacuo.
-
Purify the final product by flash column chromatography to yield the desired 3-methyl-1,2,4-oxadiazol-5-yl derivative. [1]
Section 3: Biological Evaluation - Assessing Antitubercular Activity
Principle: The primary method for assessing the in vitro activity of novel compounds against M. tuberculosis is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common, reliable, and widely used method is the Microplate Alamar Blue Assay (MABA). [5][6]This assay uses a redox indicator that changes color in response to metabolic activity, providing a quantitative measure of bacterial viability.
Protocol 3.1: In Vitro MIC Determination using MABA
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80
-
Test compounds dissolved in DMSO (stock solutions)
-
Alamar Blue reagent or Resazurin sodium salt solution
-
Sterile 96-well microplates
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
In a 96-well plate, prepare serial twofold dilutions of the test compounds in 7H9 broth. The final concentration range should typically span from >100 µg/mL down to <0.01 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Include wells for a positive control drug, a negative (no drug) control, and a sterility control (broth only).
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37°C for 5-7 days.
-
Self-Validation Note: The inclusion of positive and negative controls is critical. The negative control wells (bacteria + DMSO) must show robust growth, while the positive control wells (bacteria + standard drug) must show inhibition at expected concentrations.
-
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween-80 to each well.
-
Re-incubate the plates for another 24 hours.
-
Assess the results visually or with a fluorometer/spectrophotometer. A blue color indicates inhibition of growth, while a pink color indicates bacterial metabolic activity (growth).
-
The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.
Data Presentation: SAR of 2,6-Diazaspiro[3.4]octane Derivatives
The following table summarizes the antitubercular activity of selected nitrofuran derivatives synthesized from the diazaspiro[3.4]octane core, demonstrating the impact of peripheral modifications. [1][7]
| Compound ID | Peripheral Moiety | Yield (%) | MIC (µg/mL) vs. Mtb H37Rv |
|---|---|---|---|
| 5a | N-isobutylamide | 56 | 25 |
| 5b | N-cyclopropylamide | 56 | 50 |
| 17 | 1,2,4-Triazole | 56 | 0.016 |
| 18 | N-mesyl-1,2,4-triazole | 62 | 100 |
| 24 | 1,2,4-Oxadiazole | 48 | 6.2 |
| 27 | N-mesyl-1,2,4-oxadiazole | 63 | >100 |
Data sourced from Lukin et al., 2023. [1]
Section 4: SAR Insights and Future Directions
Structure-Activity Relationship (SAR) Discussion: The data clearly indicate that the nature of the substituent attached to the diazaspiro[3.4]octane core dramatically influences antitubercular activity. [1]Simple carboxamides like 5a and 5b show only weak to moderate activity. In contrast, the introduction of specific heterocyclic moieties leads to a remarkable increase in potency. The 1,2,4-triazole derivative 17 is exceptionally potent, with an MIC of 0.016 µg/mL, making it a highly promising lead compound. [1][2]Interestingly, the addition of an N-mesyl group to the triazole (18 ) or oxadiazole (27 ) was detrimental to activity, highlighting the complex and sensitive nature of the SAR. The authors of the primary study noted that there was no simple correlation, suggesting that subtle electronic and steric factors govern the activity. [1] Mechanism of Action Hypothesis: For the nitrofuran-based derivatives, the mechanism of action is believed to be consistent with other nitroaromatic antibacterial agents. [1][7]The 5-nitrofuryl group is a bio-reductive "warhead." It is enzymatically reduced by Mtb's nitroreductases (e.g., Ddn) to generate reactive nitrogen species, such as nitroso and hydroxylamine intermediates. These radical species are highly toxic and non-specifically damage multiple cellular components, including DNA, proteins, and lipids, leading to rapid bacterial cell death. [7]
Caption: Bio-activation of nitrofuran-based antitubercular agents.
Future Directions: The identification of compound 17 as a potent lead opens several avenues for further research:
-
SAR Expansion: Synthesize a broader library of azole-containing analogues to refine the SAR and optimize for potency.
-
Cytotoxicity Profiling: Assess the in vitro cytotoxicity of lead compounds against various mammalian cell lines (e.g., HepG2, HEK293) to determine the therapeutic index. The toxicity of nitroaromatics can be a concern, but it is often highly dependent on the rest of the molecular structure. [7]3. Mechanism of Action Validation: Use genetic approaches, such as generating resistant mutants and performing whole-genome sequencing, to confirm the target and identify the specific nitroreductases involved in activation.
-
Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds in vitro and in vivo to assess their drug-likeness and suitability for further development.
-
In Vivo Efficacy: Test promising, non-toxic compounds in an acute mouse model of tuberculosis to determine if the potent in vitro activity translates to in vivo efficacy. [8][9]
Conclusion
The this compound scaffold represents a valuable and highly tractable starting point for the development of novel antitubercular agents. Its inherent three-dimensionality and the proven success of its derivatives in achieving potent activity against M. tuberculosis underscore its potential. The discovery of a nitrofuran-triazole conjugate with an MIC of 0.016 µg/mL serves as a powerful proof-of-concept. [1][4]The detailed synthetic and biological evaluation protocols provided in this application note offer researchers a comprehensive framework to build upon this promising foundation, accelerating the discovery of next-generation therapies to combat tuberculosis.
References
-
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. [Link]
-
Lukin, A., Komarova, K., Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Semantic Scholar. [Link]
-
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Request PDF on ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Request PDF on ResearchGate. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]
-
Al-Buriahi, A. K., et al. (Year not specified). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]
-
Bibi, N., et al. (2010). In vitro antituberculosis activities of the constituents isolated from Haloxylon salicornicum. PubMed. [Link]
-
In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. PMC - NIH. [Link]
-
Request PDF on ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
da Silva, A. C. S., et al. (Year not specified). Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. PubMed. [Link]
-
Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. [Link]
-
Shaku, M., et al. (Year not specified). Toward Mycobacterium tuberculosis Virulence Inhibition: Beyond Cell Wall. MDPI. [Link]
-
Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. Bentham Science. [Link]
Sources
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | MDPI [mdpi.com]
- 5. In vitro antituberculosis activities of the constituents isolated from Haloxylon salicornicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs | Bentham Science [benthamscience.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 9. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-Benzyl-2,6-diazaspiro[3.4]octane Derivatives as Antimalarial Agents
Introduction: A New Spirocyclic Scaffold to Combat Malaria
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous pipeline of novel therapeutics with unique mechanisms of action. In this context, the 2,6-diazaspiro[3.4]octane scaffold has emerged as a promising and synthetically tractable starting point for the development of new antimalarial agents. This sp³-rich, rigid three-dimensional structure offers a unique topology for exploring chemical space. Notably, a series of 2-Benzyl-2,6-diazaspiro[3.4]octane derivatives has been identified through whole-cell high-throughput screening, demonstrating potent, multi-stage activity against P. falciparum, including asexual blood stages, gametocytes, and transmission-blocking potential.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic investigation of this compound derivatives for antimalarial activity. The protocols outlined herein are based on established methodologies and insights from field-proven research, aiming to facilitate the efficient progression of this promising chemical series from hit to lead.
Scientific Rationale and Developmental Workflow
The development of this compound class follows a logical progression from initial hit identification to lead optimization and mechanistic deconvolution. The workflow is designed to comprehensively characterize the antimalarial potential of novel derivatives.
Caption: Workflow for the development of this compound derivatives.
Part 1: Chemical Synthesis Protocols
The synthesis of the target compounds involves the initial construction of the core 2,6-diazaspiro[3.4]octane scaffold, followed by derivatization to explore structure-activity relationships.
Protocol 1.1: Synthesis of the 2,6-Diazaspiro[3.4]octane Core
This protocol describes a representative synthesis of the orthogonally protected 2,6-diazaspiro[3.4]octane core, which allows for selective functionalization at the N2 and N6 positions. While multiple synthetic routes exist, a common strategy involves the construction of the quaternary carbon center followed by cyclization.[3][4]
Materials:
-
Commercially available starting materials for the construction of the azetidine and pyrrolidine rings.
-
Appropriate protecting groups (e.g., Boc, Cbz).
-
Standard laboratory solvents (e.g., DMF, DCM, THF).
-
Reagents for cyclization and deprotection steps.
Step-by-Step Procedure:
-
Synthesis of the Quaternary Center: Begin with a suitable precursor, such as a substituted malonate, and perform sequential alkylations to introduce the functionalities required for the formation of the two rings.
-
Formation of the First Ring (e.g., Azetidine): Utilize intramolecular cyclization, for example, via a Mitsunobu reaction or by activation of a leaving group, to form the four-membered azetidine ring.
-
Formation of the Second Ring (e.g., Pyrrolidine): Following the formation of the first ring, perform another intramolecular cyclization to construct the five-membered pyrrolidine ring, thus forming the spirocyclic core.
-
Orthogonal Protection: Ensure that the nitrogen atoms at positions 2 and 6 are protected with orthogonal protecting groups (e.g., Boc and Cbz) to allow for selective deprotection and subsequent derivatization.
-
Purification: Purify the final orthogonally protected 2,6-diazaspiro[3.4]octane scaffold using column chromatography.
Protocol 1.2: Synthesis of this compound Derivatives
This protocol details the derivatization of the core scaffold to introduce the benzyl group at the N2 position and various substituents at the N6 position.
Materials:
-
Orthogonally protected 2,6-diazaspiro[3.4]octane core.
-
Appropriate reagents for selective deprotection.
-
A variety of substituted benzyl bromides or aldehydes for reductive amination.
-
A library of carboxylic acids, acyl chlorides, or sulfonyl chlorides for derivatization at N6.
-
Coupling agents (e.g., HATU, EDCI) and bases (e.g., DIPEA).
-
Standard laboratory solvents.
Step-by-Step Procedure:
-
Selective Deprotection at N2: Selectively remove the protecting group at the N2 position. For example, if using a Cbz group, perform hydrogenolysis.
-
N-Benzylation: React the deprotected secondary amine at N2 with a substituted benzyl bromide in the presence of a base, or perform a reductive amination with a substituted benzaldehyde and a reducing agent like sodium triacetoxyborohydride.
-
Selective Deprotection at N6: Remove the protecting group at the N6 position (e.g., acid-catalyzed removal of a Boc group).
-
Amidation/Sulfonamidation at N6: Couple the resulting secondary amine at N6 with a diverse set of carboxylic acids (using a coupling agent like HATU), acyl chlorides, or sulfonyl chlorides in the presence of a base to generate a library of final compounds.
-
Purification and Characterization: Purify each derivative by column chromatography or preparative HPLC. Characterize the final compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Part 2: In Vitro Antimalarial Activity and Cytotoxicity Profiling
A critical step in the development process is to determine the efficacy of the synthesized compounds against the malaria parasite and their selectivity over mammalian cells.
Protocol 2.1: Asexual Blood Stage Antimalarial Assay (SYBR Green I-Based)
This assay is a widely used, robust, and high-throughput method for quantifying parasite growth by measuring the amount of parasitic DNA.[5][6][7]
Materials:
-
P. falciparum culture (e.g., drug-sensitive NF54 or drug-resistant Dd2 strains).
-
Human red blood cells (RBCs).
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
96-well black, clear-bottom microplates.
-
Test compounds and control drugs (e.g., chloroquine, artemisinin) dissolved in DMSO.
-
Lysis buffer containing SYBR Green I dye.
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
Step-by-Step Procedure:
-
Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage (e.g., using sorbitol treatment).
-
Plate Preparation: Prepare a serial dilution of the test compounds in complete medium in the 96-well plate. Include wells for untreated controls (parasites with no drug) and background controls (uninfected RBCs).
-
Assay Initiation: Add the synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add the lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours before measuring the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the untreated control. Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable model using graphing software.
Structure-Activity Relationship (SAR) Data
The following table presents representative SAR data for a series of this compound derivatives, highlighting the impact of substitutions on antimalarial activity.
| Compound ID | R¹ (at N6) | P. falciparum NF54 IC₅₀ (nM)[1][3] |
| 1a | 4-Chlorobenzoyl | 45 |
| 1b | 3,4-Dichlorobenzoyl | 38 |
| 1c | 4-Trifluoromethylbenzoyl | 52 |
| 1d | 4-Methoxybenzoyl | 150 |
| 1e | Thiophene-2-carbonyl | 65 |
| 1f | Cyclohexanecarbonyl | >1000 |
| 1g | 4-Chlorophenylsulfonyl | 89 |
Data is illustrative and based on published findings.
Protocol 2.2: Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of the compounds against a mammalian cell line (e.g., HepG2) to establish a selectivity index.[8][9][10]
Materials:
-
HepG2 cells (or other suitable mammalian cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well clear microplates.
-
Test compounds and a positive control (e.g., doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance plate reader (570 nm).
Step-by-Step Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI = CC₅₀ / P. falciparum IC₅₀).
Part 3: Advanced Antimalarial Profiling
Promising candidates from primary screening should be further evaluated for their activity against sexual stages of the parasite, which is crucial for transmission-blocking potential.
Protocol 3.1: Gametocyte Viability Assay (pLDH-Based)
This assay assesses the activity of compounds against mature P. falciparum gametocytes, the stage responsible for transmission to mosquitoes.[8][9][11]
Materials:
-
Mature (Stage V) P. falciparum gametocyte culture.
-
Test compounds and control drugs (e.g., primaquine, methylene blue).
-
Reagents for the parasite lactate dehydrogenase (pLDH) assay.
Step-by-Step Procedure:
-
Gametocyte Culture: Induce gametocytogenesis in a P. falciparum culture and mature to Stage V.
-
Compound Treatment: Incubate the mature gametocytes with serial dilutions of the test compounds for 48-72 hours.
-
pLDH Assay: Measure the viability of the gametocytes by quantifying the activity of pLDH.
-
Data Analysis: Determine the IC₅₀ of the compounds against the gametocytes.
Protocol 3.2: Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for assessing the transmission-blocking activity of a compound by measuring its effect on the parasite's ability to infect mosquitoes.[12][13][14][15]
Materials:
-
Mature P. falciparum gametocyte culture.
-
Anopheles stephensi or Anopheles gambiae mosquitoes.
-
Membrane feeding apparatus.
-
Human serum and red blood cells.
-
Test compounds.
Step-by-Step Procedure:
-
Preparation of Infectious Blood Meal: Mix the mature gametocyte culture with human serum, RBCs, and the test compound at a desired concentration.
-
Mosquito Feeding: Allow mosquitoes to feed on the blood meal through an artificial membrane for a defined period.
-
Mosquito Maintenance: Maintain the fed mosquitoes for 7-10 days to allow for oocyst development in the midgut.
-
Midgut Dissection and Oocyst Counting: Dissect the mosquito midguts, stain with mercurochrome, and count the number of oocysts under a microscope.
-
Data Analysis: Compare the number and prevalence of oocysts in mosquitoes fed with the test compound to those fed with a control.
Part 4: Mechanism of Action and Resistance Studies
Understanding how a compound works and how resistance might emerge is crucial for its development. For the diazaspiro[3.4]octane series, resistance has been linked to the P. falciparum cyclic amine resistance locus (PfCARL).[1][2]
Caption: Hypothesized role of PfCARL in mediating resistance to diazaspiro[3.4]octane derivatives.
Key Insights into PfCARL:
-
Not the Direct Target: PfCARL is believed to be a resistance-mediating protein rather than the direct cytotoxic target of the diazaspiro[3.4]octane derivatives. Mutations in PfCARL confer resistance to this class of compounds as well as other structurally distinct antimalarials like the imidazolopiperazines.[12][13][14]
-
Potential Function: The exact function of PfCARL is unknown, but it is a conserved protein with transmembrane domains. Homologues in other organisms suggest a possible role in protein folding or transport within the endoplasmic reticulum.[14]
-
Implications for Drug Development: The emergence of resistance through PfCARL mutations highlights a potential liability for this compound class. Therefore, it is essential to:
-
Characterize the frequency and impact of different PfCARL mutations.
-
Investigate whether new derivatives can evade this resistance mechanism.
-
Explore combination therapies that are not affected by PfCARL mutations.
-
References
-
D'Alessandro, S., et al. (2013). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Malar J. Available at: [Link]
-
Coetzee, M., et al. (2022). Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors. J. Vis. Exp. Available at: [Link]
-
Bousema, T., et al. (2010). A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae. Malar J. Available at: [Link]
-
Magistrado, P., et al. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. ACS Infect. Dis. Available at: [Link]
-
de Souza, N. B., et al. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Rev. Inst. Med. Trop. Sao Paulo. Available at: [Link]
-
D'Alessandro, S., et al. (2013). A new P. falciparum gametocyte drug screening assay based on pLDH detection. MIM. Available at: [Link]
-
van der Kolk, M., et al. (2005). Evaluation of the standard membrane feeding assay (SMFA) for the determination of malaria transmission-reducing activity using empirical data. Parasitology. Available at: [Link]
-
WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN. Available at: [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. J. Med. Chem. Available at: [Link]
-
Request PDF. (2018). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. J. Med. Chem. Available at: [Link]
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Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. Available at: [Link]
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da Cruz, F. P., et al. (2023). Design, Synthesis, and Antimalarial Evaluation of New Spiroacridine Derivatives. Molecules. Available at: [Link]
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N-arylation of 2,6-diazaspiro[3.3]heptanes as a model for 2-Benzyl-2,6-diazaspiro[3.4]octane
Application Note & Protocol Guide
Topic: N-Arylation of 2,6-Diazaspiro[3.3]heptanes: A Predictive Model for the Functionalization of 2-Benzyl-2,6-diazaspiro[3.4]octane
Audience: Researchers, scientists, and drug development professionals.
Abstract
Diazaspirocycles have emerged as critical three-dimensional scaffolds in modern medicinal chemistry, prized for the structural novelty and improved physicochemical properties they impart to drug candidates. Specifically, 2,6-diazaspiro[3.3]heptane is increasingly utilized as a rigid bioisostere for piperazine, offering a unique conformational constraint.[1][2] The N-arylation of this core structure is a pivotal transformation for library synthesis and lead optimization. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed N-arylation of 2,6-diazaspiro[3.3]heptane. Furthermore, it establishes this reaction as a validated predictive model for the N-arylation of the more complex, asymmetric this compound, a scaffold of growing interest. We will dissect the mechanistic underpinnings, provide step-by-step experimental procedures, and offer expert insights into adapting these protocols for more sterically and electronically challenging systems.
Scientific Background & Strategic Rationale
The Ascendance of Diazaspiroalkanes in Drug Discovery
The demand for novel chemical matter with improved "drug-like" properties has driven a shift from flat, aromatic structures towards sp³-rich, three-dimensional molecules. Spirocyclic systems, which contain two rings connected by a single carbon atom, are exemplary of this trend. The 2,6-diazaspiro[3.3]heptane scaffold, in particular, has gained prominence as a structural surrogate for piperazine.[1][3] Its rigid, bicyclic structure offers distinct advantages:
-
Precise Vectorial Control: The fixed geometry allows for the precise positioning of substituents in three-dimensional space, enabling more specific interactions with biological targets.
-
Improved Physicochemical Properties: Compared to piperazine, this scaffold can enhance aqueous solubility and metabolic stability while reducing lipophilicity.
-
Novelty and IP Position: It provides access to untapped chemical space, strengthening intellectual property claims.
N-Arylation: The Gateway to Chemical Diversity
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical synthesis, as the N-aryl motif is ubiquitous in bioactive molecules.[4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field by allowing for the facile synthesis of aryl amines from aryl halides or triflates with exceptional functional group tolerance.[5] This reaction is indispensable for derivatizing amine-containing scaffolds like diazaspiroheptane.
Modeling Rationale: From [3.3]Heptane to [3.4]Octane
Optimizing a new reaction can be resource-intensive. Using a model system allows for rapid methodology development that can be applied to more complex targets. 2,6-Diazaspiro[3.3]heptane serves as an excellent model for this compound for several reasons:
-
Symmetry: In its mono-protected form, the remaining secondary amine in 2,6-diazaspiro[3.3]heptane is in a symmetric environment, simplifying reaction analysis. In contrast, the two nitrogen atoms in this compound are electronically and sterically distinct, introducing challenges of regioselectivity.
-
Reactivity Baseline: The less-hindered nature of the [3.3]heptane system provides a reliable baseline for catalyst performance and reaction kinetics.
-
Availability: Scalable syntheses for the 2,6-diazaspiro[3.3]heptane core are well-established, making it a readily accessible starting material for methods development.[1][2]
By first establishing robust N-arylation conditions on the simpler model, we can more intelligently approach the functionalization of the target [3.4]octane system, anticipating potential challenges such as steric hindrance from the benzyl group and the need for selective arylation.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine (in this case, the mono-protected diazaspirocycle) coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a more nucleophilic amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, and the resulting N-aryl product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, leading to hydrodehalogenated arene byproducts.[5] The choice of a sterically bulky phosphine ligand is critical to promote the desired reductive elimination pathway.
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Experimental Protocols & Workflow
The following protocols detail the N-arylation of N-Boc-2,6-diazaspiro[3.3]heptane, a common and versatile starting material.
Overall Experimental Workflow
The process involves a straightforward sequence: obtaining the mono-protected starting material, performing the palladium-catalyzed cross-coupling, and finally, deprotecting to yield the desired N-arylated product, ready for further functionalization if needed.
Caption: General workflow for the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes.
Protocol: Palladium-Catalyzed N-Arylation of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol employs a modern, highly effective catalyst system that shows broad substrate scope.[7]
Materials and Reagents
| Reagent/Material | Formula | Supplier/Grade | Notes |
| N-Boc-2,6-diazaspiro[3.3]heptane | C₁₀H₁₈N₂O₂ | Commercial | Must be dry. |
| Aryl Halide (e.g., Bromide) | Ar-Br | Commercial, >98% | Scope varies; electron-neutral/poor halides are often easier. |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | Commercial | Palladium Precatalyst. Air-sensitive, store under inert gas. |
| RuPhos | C₃₀H₄₅OPRu | Commercial | Bulky phosphine ligand. Air-sensitive. |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | Commercial, >98% | Strong base. Hygroscopic, handle in a glovebox. |
| Anhydrous Dioxane | C₄H₈O₂ | Anhydrous, <50 ppm H₂O | Reaction solvent. Must be thoroughly de-gassed. |
| Inert Gas | N₂ or Ar | High Purity | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv), the aryl halide (1.1 equiv), RuPhos (0.02 equiv, 2 mol%), and Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd).
-
Expert Insight: The order of addition matters. Adding the solids first before the solvent minimizes exposure to air. The catalyst and ligand are used in small quantities; accurate weighing is critical.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with inert gas (N₂ or Ar) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and poor yields. This step is non-negotiable for reproducibility.
-
-
Reagent Addition (under Inert Atmosphere): In a glovebox, add sodium tert-butoxide (1.4 equiv). If a glovebox is unavailable, add the base quickly under a positive flow of inert gas.
-
Causality: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. Its hygroscopic nature necessitates handling under inert conditions to prevent quenching.
-
-
Solvent Addition: Add anhydrous, de-gassed dioxane via syringe to achieve a final concentration of approximately 0.2 M with respect to the starting amine.
-
Expert Insight: De-gassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial to remove dissolved oxygen.
-
-
Reaction: Place the sealed vial in a pre-heated heating block or oil bath set to 100 °C. Stir vigorously for the recommended time (typically 4-24 hours).
-
Trustworthiness: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. This prevents over-running the reaction and provides a self-validating system for determining completion.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Expert Insight: The quench neutralizes the basic reaction mixture. A combined organic extract ensures maximum recovery of the product.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.
Protocol: Boc Deprotection
-
Setup: Dissolve the purified N-Boc-N'-aryl product (1.0 equiv) in dichloromethane (DCM, ~0.1 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Note: For acid-sensitive aryl groups, using 4M HCl in dioxane is a viable alternative, though it may require longer reaction times or gentle heating.[7]
-
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Dry the organic layer, filter, and concentrate to yield the final N-aryl-2,6-diazaspiro[3.3]heptane. Further purification may be required depending on the intended use.
Application to this compound: A Predictive Analysis
When applying the optimized protocol to this compound, several factors must be considered. The insights gained from the [3.3]heptane model are invaluable here.
Key Differences and Expected Challenges:
-
Inequivalent Nitrogens: The molecule has two distinct secondary amines:
-
N2: This nitrogen is part of a four-membered azetidine ring and is directly attached to the spirocenter.
-
N6: This nitrogen is part of a five-membered pyrrolidine ring. The pyrrolidine nitrogen (N6) is generally less strained and more nucleophilic than the azetidine nitrogen (N2). Therefore, N-arylation is expected to occur preferentially at the N6 position.
-
-
Steric Hindrance: The benzyl group on the target molecule is not present in the model. If the arylation is attempted on this compound, the benzyl group will sterically hinder the N2 position, further favoring reaction at N6. If the starting material is the unprotected 2,6-diazaspiro[3.4]octane, the first arylation will likely occur at N6, and a second, more challenging arylation could occur at N2.
Protocol Adaptations & Comparative Data
| Parameter | 2,6-Diazaspiro[3.3]heptane Model | This compound Target | Rationale for Adaptation |
| Regioselectivity | Not applicable (symmetric) | High selectivity for N6 expected | N6 is electronically more nucleophilic and less sterically hindered. |
| Reaction Time | Typically 4-12 h | Potentially longer (12-24 h) | Increased steric bulk of the overall scaffold may slow the reaction. |
| Catalyst Loading | 1-2 mol% Pd | May require slightly higher loading (2-3 mol%) | To overcome slower kinetics with a more complex substrate. |
| Ligand Choice | RuPhos, XPhos (effective) | RuPhos, XPhos (still recommended) | These ligands are robust and well-suited for sterically demanding couplings. |
| Potential Byproduct | Hydrodehalogenation of Ar-X | Di-arylation (if unprotected), hydrodehalogenation | If starting with the unprotected diamine, controlling mono- vs. di-arylation is a key challenge. |
Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Wet reagents/solvent.3. Insufficiently strong base.4. Unreactive aryl halide (e.g., aryl chloride). | 1. Ensure rigorous inert technique.2. Use freshly dried/distilled solvent and dry reagents.3. Use NaOt-Bu or K₃PO₄; ensure it is not clumped.4. For Ar-Cl, switch to a more active catalyst system (e.g., with a biarylphosphine ligand like XPhos) and a stronger base like LHMDS. |
| Significant Hydrodehalogenation | 1. β-Hydride elimination is competitive.2. Reaction temperature too high. | 1. Use a bulkier phosphine ligand (e.g., t-Bu-XPhos).2. Lower the reaction temperature and increase reaction time. |
| Poor Regioselectivity (for [3.4]octane) | Electronic/steric differences are insufficient for full control. | 1. Introduce a protecting group (e.g., Boc, Cbz) to force reaction at the desired site.2. Lower the reaction temperature to enhance kinetic selectivity. |
Conclusion
The N-arylation of 2,6-diazaspiro[3.3]heptane is a robust and reliable transformation that serves as an excellent gateway to novel chemical libraries. The protocols detailed herein, grounded in a sound mechanistic understanding, provide a clear roadmap for success. More importantly, this system acts as a high-fidelity model for predicting and troubleshooting the N-arylation of more elaborate scaffolds like this compound. By leveraging the principles of steric and electronic control learned from the model, researchers can more efficiently access complex molecular architectures, accelerating the pace of discovery in drug development.
References
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Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-arylation." Available at: [Link]
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Bures, F., & Martin, E. (2008). "2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions." Organic Letters, 10(16), 3525–3526. [PubMed] Available at: [Link]
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Halder, P., Roy, T., & Das, P. (2021). "Recent developments in selective N-arylation of azoles." Chemical Communications, 57(42), 5235-5249. Available at: [Link]
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Request PDF. "Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions." ResearchGate. Available at: [Link]
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Request PDF. "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions." ResearchGate. Available at: [Link]
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D'hooghe, M., & De Kimpe, N. (2013). "Synthesis of Saturated N-Heterocycles." The Journal of Organic Chemistry, 78(23), 11746–11771. Available at: [Link]
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LookChem. "2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions." Available at: [Link] (Link provides access to article information).
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Scola, M., et al. (2022). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." International Journal of Molecular Sciences, 23(15), 8259. [MDPI] Available at: [Link]
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Al-Zoubi, R. M., et al. (2023). "Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes." RSC Advances, 13(21), 14257-14304. [PubMed Central] Available at: [Link]
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Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]
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Fernández-Rodríguez, M. A., & Hartwig, J. F. (2010). "Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective." Israel Journal of Chemistry, 50(5-6), 630-651. Available at: [Link]
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Ramadas, B., et al. (2019). "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry, 17(6), 1547-1551. Available at: [Link]
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Request PDF. "Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective." ResearchGate. Available at: [Link]
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Request PDF. "Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry." ResearchGate. Available at: [Link]
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Application Note & Protocols: A Guide to the Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane Analogues
Introduction: The Strategic Value of the 2,6-Diazaspiro[3.4]octane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. The 2,6-diazaspiro[3.4]octane scaffold has emerged as a highly valuable building block in this pursuit.[1][2] Its rigid, three-dimensional sp³-rich structure offers a distinct advantage over traditional flat, aromatic systems, providing a fixed orientation of substituents in three-dimensional space.[3] This structural rigidity can lead to enhanced target selectivity and improved metabolic stability, properties highly desirable in drug candidates.[3]
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anti-infective properties against malaria and tuberculosis, and modulation of key signaling pathways relevant to various diseases.[1][4] The core challenge and opportunity in harnessing the potential of this scaffold lies in the selective functionalization of its two distinct nitrogen atoms. This guide provides a detailed protocol for the synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane system, a versatile intermediate that unlocks the ability to systematically explore the chemical space around this privileged core.
The Core Principle: Orthogonal Protection Strategy
The power of the 2,6-diazaspiro[3.4]octane scaffold is fully realized through an orthogonal protection strategy. This approach involves masking the two nitrogen atoms with protecting groups that can be removed under mutually exclusive conditions.[5][6][7] This ensures that one nitrogen can be deprotected and functionalized while the other remains protected, and vice-versa, allowing for the controlled and sequential introduction of different substituents.
A field-proven and highly effective orthogonal pairing for this system is the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyl (Bn) group.[7][8]
-
Boc Group: Stable to a wide range of non-acidic conditions but is cleanly cleaved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent.[8]
-
Benzyl Group: Robust under both acidic and basic conditions but can be efficiently removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[8]
This differential reactivity is the cornerstone of the synthetic strategy, enabling precise control over the derivatization process.
Figure 1: Orthogonal deprotection and functionalization workflow.
Synthetic Strategy: A Multi-Step Approach
The synthesis of the orthogonally protected 2,6-diazaspiro[3.4]octane core is a multi-step process that has been optimized for reliability and scalability.[8][9] The strategy outlined here is based on a robust published procedure that constructs the pyrrolidine ring first, followed by the formation of the spirocyclic azetidine ring.[8] The key transformation is a TFA-catalyzed 1,3-dipolar cycloaddition to form the pyrrolidine core.[8]
Figure 2: High-level overview of the synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
This protocol details the six-step synthesis of the target orthogonally protected building block. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents:
-
N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine
-
Methyl acrylate
-
Trifluoroacetic acid (TFA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Lithium aluminum hydride (LiAlH₄)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium hydride (NaH)
-
Anhydrous solvents (DCM, THF, Diethyl ether)
-
Reagents for workup and purification (Saturated NaHCO₃, Brine, MgSO₄, Silica gel)
Step 1: Synthesis of methyl 1-benzylpyrrolidine-3-carboxylate
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and methyl acrylate (1.1 eq) in anhydrous dichloromethane (DCM), add trifluoroacetic acid (TFA, 0.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pyrrolidine intermediate.
Causality: This step employs a [3+2] cycloaddition reaction, a powerful method for constructing five-membered rings.[8][10] TFA acts as a catalyst to generate the azomethine ylide in situ, which then reacts with the methyl acrylate dipolarophile.
Step 2-6: Conversion to the Final Spirocycle
The subsequent steps involve standard, well-established transformations:
-
Step 2 (Boc Protection): The secondary amine of the pyrrolidine is protected using Boc₂O.
-
Step 3 (Ester Reduction): The methyl ester is reduced to the corresponding primary alcohol using a strong reducing agent like LiAlH₄.
-
Step 4 (Mesylation): The primary alcohol is converted into a good leaving group by reacting it with methanesulfonyl chloride.
-
Step 5 (Intramolecular Cyclization): The Boc-protected nitrogen acts as an internal nucleophile, displacing the mesylate to form the azetidine ring. This step is typically mediated by a strong base like sodium hydride.
-
Step 6 (Final Product): After workup and purification, the final orthogonally protected 2,6-diazaspiro[3.4]octane is obtained.
A detailed, step-by-step procedure for these transformations can be found in the work by Pudelko, M., et al. (2015).[8]
Quantitative Data Summary
The efficiency of this synthetic route has been documented, allowing for the reliable production of gram-scale quantities of the desired building block.
| Step | Transformation | Reported Yield (%)[8] |
| 1 | 1,3-Dipolar Cycloaddition | 90% |
| 2-6 | Conversion to Spirocycle | ~29% (over 5 steps) |
| Overall | Total Synthesis | ~26% |
Table 1: Summary of reported reaction yields.
Protocols for Orthogonal Deprotection
The utility of the synthesized building block is demonstrated by the selective cleavage of each protecting group.
Protocol 2: Selective Boc Group Removal
-
Dissolve tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in DCM or 1,4-dioxane.
-
Add an excess of TFA (e.g., 20-50% v/v) or a 4M HCl solution in dioxane.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., NaHCO₃) for further functionalization.
Self-Validation: The success of the deprotection can be confirmed by the disappearance of the Boc signal in ¹H NMR spectroscopy and a corresponding mass change in LC-MS analysis.
Protocol 3: Selective Benzyl Group Removal
-
Dissolve tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature for 4-16 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product.
Self-Validation: Successful debenzylation is confirmed by the absence of aromatic proton signals in the ¹H NMR spectrum and the expected mass change in the LC-MS analysis.
Conclusion and Outlook
The synthetic route and protocols detailed herein provide a reliable and efficient pathway to orthogonally protected 2,6-diazaspiro[3.4]octane analogues.[8] This strategy, centered on the robust Boc/Bn protecting group pair, empowers medicinal chemists to systematically and selectively functionalize the spirocyclic core. The resulting libraries of novel compounds are crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. The versatility and proven utility of this scaffold ensure its continued prominence in drug development programs targeting a wide array of human diseases.[1][4]
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Thieme. (2015). Novel Synthesis of Orthogonally Protected Diazaspiro[3.4]octane Analogues. Thieme Chemistry. [Link]
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ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]
-
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]
-
Plouffe, D. A., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2648–2662. [Link]
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University of Wisconsin. Protecting Groups. [Link]
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Semantic Scholar. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS. [Link]
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PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. [Link]
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Application Notes: 2-Benzyl-2,6-diazaspiro[3.4]octane in the Synthesis of Hepatitis B Capsid Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Core of a Persistent Virus
Chronic Hepatitis B Virus (HBV) infection remains a formidable global health challenge, affecting an estimated 240 million people and leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current treatments, primarily nucleos(t)ide analogs and interferons, can suppress viral replication but rarely lead to a functional cure.[1] This is largely due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a stable template for viral transcription.[1][2]
A clinically validated and highly promising strategy to combat HBV is the direct targeting of the viral capsid protein (Cp).[3][4] The Cp is central to multiple stages of the viral lifecycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and the maintenance of the cccDNA pool.[1][5] Small molecules that interfere with the assembly of the viral capsid, known as Core Protein Allosteric Modulators (CpAMs), can disrupt these processes, leading to the formation of non-viable, empty, or aberrant capsids and preventing the establishment of cccDNA.[2][4][6]
Among the scaffolds used to build potent CpAMs, the diazaspiro[3.4]octane moiety has emerged as a valuable building block. Its inherent three-dimensionality and conformational rigidity can impart favorable physicochemical properties to drug candidates, potentially improving target engagement and pharmacokinetic profiles. This guide provides a detailed overview and protocols for the synthesis of HBV capsid inhibitors utilizing 2-Benzyl-2,6-diazaspiro[3.4]octane as a key structural component, focusing on its incorporation into heteroaryldihydropyrimidine (HAP) based inhibitors.
The Strategic Advantage of the Spirocyclic Scaffold
The use of a spirocyclic scaffold like 2,6-diazaspiro[3.4]octane in drug design is a deliberate choice aimed at improving upon earlier generations of inhibitors.
-
Three-Dimensionality (sp3 Character): Flat, two-dimensional molecules often have poor solubility and pharmacokinetic properties. The spirocyclic core introduces a rigid, three-dimensional geometry, which can enhance binding affinity by providing better-defined vectoral exits for substituent groups to probe the protein's binding pocket.
-
Novelty and Patentability: Incorporating unique scaffolds provides access to novel chemical space, a critical aspect of developing proprietary drug candidates.
-
Metabolic Stability: Replacing metabolically labile groups (like the morpholine ring in the well-studied inhibitor GLS4) with a spirocyclic diamine can block common sites of metabolic attack, potentially improving the drug's half-life and bioavailability.[7]
-
Modularity: The two distinct nitrogen atoms in the 2,6-diazaspiro[3.4]octane core allow for orthogonal functionalization, enabling the systematic exploration of structure-activity relationships (SAR). One nitrogen can be anchored to the core pharmacophore (e.g., the pyrimidine ring), while the other can be modified to fine-tune properties like solubility and cell permeability.
Overall Synthetic Workflow
The synthesis of a HAP-type inhibitor incorporating the this compound scaffold typically follows a convergent approach. The core heteroaromatic pyrimidine is constructed first, followed by a nucleophilic aromatic substitution (SNAr) reaction to couple it with the spirocyclic amine.
Caption: Convergent synthesis workflow for HAP-spirocycle inhibitors.
Detailed Synthetic Protocols
Disclaimer: These protocols are illustrative and adapted from established chemical literature. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of the Pyrimidine Core (2-chloro-4-heteroaryl-5-nitropyrimidine)
This protocol describes a Suzuki coupling to install the required heteroaryl group onto the pyrimidine ring.
Rationale: The Suzuki coupling is a robust and versatile cross-coupling reaction, tolerant of a wide range of functional groups, making it ideal for building complex heteroaromatic systems. The choice of a boronic acid allows for the introduction of diverse heteroaryl groups to explore SAR.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Appropriate heteroarylboronic acid (e.g., 2-thiazolylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2,4-dichloro-5-nitropyrimidine (1.0 eq), the heteroarylboronic acid (1.1 eq), and Na₂CO₃ (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the flask, followed by degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-heteroaryl-5-nitropyrimidine.
Protocol 2: Preparation of this compound
This protocol assumes the starting material is a mono-Boc-protected spirocycle, a common commercially available intermediate.
Rationale: The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines that is stable under many reaction conditions but can be readily removed with acid. The subsequent benzylation specifically functionalizes one of the nitrogen atoms.
Materials:
-
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
Procedure:
-
Deprotection: Dissolve tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) in DCM. Add TFA (5-10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/LC-MS confirms the removal of the Boc group.
-
Deprotection Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Extract the aqueous layer with DCM. Combine organic layers, dry over Na₂SO₄, and concentrate to yield the free diamine.
-
Benzylation: Dissolve the crude diamine in ACN. Add K₂CO₃ (2.5 eq) and benzyl bromide (1.05 eq).
-
Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor for the formation of the mono-benzylated product.
-
Purification: Filter off the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography to isolate this compound.
Protocol 3: Final Assembly and Reduction
This protocol couples the two key fragments and performs the final reduction to yield the active inhibitor.
Rationale: The chlorine at the 2-position of the pyrimidine is susceptible to nucleophilic aromatic substitution by the free secondary amine of the spirocycle. The final step involves the reduction of the nitro group to an amine, which is a critical pharmacophoric element for HAP-type inhibitors.
Materials:
-
2-chloro-4-heteroaryl-5-nitropyrimidine (from Protocol 1)
-
This compound (from Protocol 2)
-
DIPEA
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) / Water
Procedure:
-
SNAr Coupling: In a flask, dissolve the pyrimidine core (1.0 eq) and the spirocycle (1.1 eq) in DMF or ACN. Add DIPEA (2.0 eq).
-
Reaction: Heat the mixture to 60-80 °C for 2-6 hours. Monitor the reaction by TLC/LC-MS.
-
Workup: Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude coupled product can be purified by chromatography or used directly in the next step.
-
Nitro Reduction: Dissolve the crude nitro-intermediate in a mixture of EtOH and water. Add iron powder (5-10 eq) and ammonium chloride (1.0 eq).
-
Reduction Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction is often accompanied by a color change. Monitor by LC-MS for the disappearance of the starting material.
-
Final Purification: Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with EtOH or methanol. Concentrate the filtrate and purify the residue by preparative HPLC or column chromatography to yield the final inhibitor.
Mechanism of Action: Misdirecting Capsid Assembly
The synthesized heteroaryldihydropyrimidine (HAP) inhibitors function as Type I or Type II CpAMs.[8] They bind to a hydrophobic pocket at the interface between two core protein dimers (the "HAP pocket").[9][10] This binding event acts as a molecular "glue," strengthening and stabilizing the dimer-dimer interaction.[6][9]
This allosteric modulation has a profound effect on the thermodynamics and kinetics of capsid assembly:
-
Accelerated Assembly: The stabilized interactions lower the critical concentration of Cp dimers required for nucleation, leading to rapid and uncontrolled assembly.[4]
-
Formation of Aberrant Structures: This process misdirects assembly, leading to the formation of non-icosahedral, malformed capsids, or empty capsids that do not contain the viral pgRNA-polymerase complex.[6][11]
-
Inhibition of cccDNA Formation: By disrupting the proper formation of mature, DNA-containing capsids, CpAMs prevent the trafficking of newly synthesized relaxed-circular DNA (rcDNA) to the nucleus, thereby inhibiting the replenishment of the cccDNA pool.[4]
Caption: Mechanism of action of HAP-based capsid inhibitors.
Data Summary and Characterization
Rigorous characterization is essential to validate the synthesis and biological activity of the target compounds. Key data should be systematically collected and tabulated.
| Compound ID | Spirocycle Moiety | Heteroaryl Group | Yield (%) | Purity (HPLC, %) | EC₅₀ (HBV DNA, µM)[7] | CC₅₀ (HepG2, µM)[7] | Selectivity Index (SI) |
| GLS4 (Ref.) | Morpholine | Thiazole | - | >98 | 0.045 | >99 | >2200 |
| Example 1 | This compound | Thiazole | 45 | >99 | 0.15 | >100 | >667 |
| Example 2 | This compound | Pyridine | 52 | >98 | 0.28 | >100 | >357 |
| Example 3 | 2,6-diazaspiro[3.4]octane (unsubstituted) | Thiazole | 41 | >98 | 0.55 | >100 | >181 |
EC₅₀: Half maximal effective concentration. CC₅₀: Half maximal cytotoxic concentration. SI = CC₅₀/EC₅₀. Data is hypothetical for illustrative purposes, based on trends reported in the literature.[7]
References
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Cai, D., et al. (2017). Synthesis and antiviral evaluation of novel heteroarylpyrimidines analogs as HBV capsid effectors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Zeng, A., et al. (2022). Mechanism of action, clinical research and development, and application prospect of hepatitis B virus core protein allosteric modulators. Zhonghua Gan Zang Bing Za Zhi. Available at: [Link]
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Block, T. M., et al. (2017). Blockage of HBV Virus Replication and Inhibition of cccDNA Establishment by Core Protein Allosteric Modifiers (CpAMs). NATAP.org. Available at: [Link]
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Schlicksup, C. J., et al. (2018). Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids. eLife. Available at: [Link]
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Yuen, M. F., et al. (2023). A new era of hepatitis B treatment: the potential of core inhibitors. Journal of Viral Hepatitis. Available at: [Link]
-
Cai, D., et al. (2017). Synthesis and antiviral evaluation of novel heteroarylpyrimidines analogs as HBV capsid effectors. PubMed. Available at: [Link]
-
Cao, F., et al. (2021). Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators. Antiviral Research. Available at: [Link]
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Zhu, Y., et al. (2016). Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Hu, Y., et al. (2022). Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors. Molecules. Available at: [Link]
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Zhu, Y., et al. (2016). Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors. ResearchGate. Available at: [Link]
-
Ramadas, B., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]
-
Venkatakrishnan, B., et al. (2016). Hepatitis B Virus Capsids Have Diverse Structural Responses to Small-Molecule Ligands Bound to the Heteroaryldihydropyrimidine Pocket. Journal of Virology. Available at: [Link]
-
Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Butler, T., et al. (2024). Rational Design, Synthesis, and Structure-Activity Relationship of a Novel Isoquinolinone-Based Series of HBV Capsid Assembly Modulators Leading to the Identification of Clinical Candidate AB-836. Journal of Medicinal Chemistry. Available at: [Link]
-
Lahlali, T., et al. (2018). Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Ghaemi, Z., et al. (2021). Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers. Journal of Chemical Information and Modeling. Available at: [Link]
-
Berke, J. M., et al. (2017). Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of N-Substituted 2,6-Diazaspiro[3.4]octanes via Reductive Amination
Introduction: The Significance of the 2,6-Diazaspiro[3.4]octane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. The 2,6-diazaspiro[3.4]octane motif has emerged as a privileged structure, imparting favorable physicochemical properties to drug candidates. Its inherent three-dimensionality, a departure from the often flat profiles of traditional aromatic compounds, is frequently correlated with improved clinical success. This spirocyclic framework is a key component in a variety of biologically active compounds, including potent antagonists for the sigma-1 receptor (σ1R) and agonists for the muscarinic M4 receptor, highlighting its importance in the development of therapeutics for pain management and central nervous system (CNS) disorders.[1][2][3] The strategic functionalization of the nitrogen atoms within this scaffold allows for the fine-tuning of pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties. Reductive amination stands out as a robust and versatile method for achieving such N-substitution, offering a direct and efficient route to a diverse library of derivatives.
The Underlying Chemistry: Mechanism of Reductive Amination
Reductive amination is a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds.[4][5] The reaction proceeds through a two-step sequence that is often performed in a single pot.[4] Initially, the amine nucleophile, in this case, a nitrogen atom of the 2,6-diazaspiro[3.4]octane, attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an iminium ion intermediate.[4][6] A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to yield the N-alkylated amine product.[5]
The choice of reducing agent is critical to the success of a one-pot reductive amination. The reagent must be mild enough to not significantly reduce the starting carbonyl compound, yet reactive enough to efficiently reduce the in-situ formed iminium ion.[4][7] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has become the reagent of choice for this transformation.[4][5] The steric bulk and electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, making it highly selective for the iminium ion over aldehydes and ketones.[6][8] This selectivity obviates the need for prior formation of the imine, allowing for a convenient and efficient one-pot procedure.[4][7] The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion.[5][8]
Caption: Mechanism of Reductive Amination.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the mono-N-alkylation of 2,6-diazaspiro[3.4]octane using an aldehyde or ketone and sodium triacetoxyborohydride. It is recommended to first perform the reaction with the Boc-protected derivative (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate) to ensure regioselective substitution at the unprotected nitrogen.
Materials and Reagents
-
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (or parent diamine)
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.4 - 2.0 equivalents)[6]
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[4][9]
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography[10]
-
Eluent for chromatography (e.g., Methanol in Dichloromethane, potentially with triethylamine)[10]
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the Boc-protected 2,6-diazaspiro[3.4]octane (1.0 equivalent).
-
Solvent Addition: Dissolve the starting amine in anhydrous DCE or DCM (a typical concentration is 0.1 M).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes. If the carbonyl compound is less reactive, a catalytic amount of acetic acid can be added at this stage.[8]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.4-2.0 equivalents) portion-wise to the stirred solution. The addition may be slightly exothermic. Maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-18 hours).[11]
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Workup - Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Workup - Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[10] A gradient elution system, such as 0-10% methanol in dichloromethane, is often effective. To mitigate peak tailing of the basic amine product, the silica gel can be pre-treated with a solvent mixture containing a small amount of triethylamine (e.g., 1%), or it can be included in the mobile phase.[10]
Caption: Experimental Workflow for Reductive Amination.
Data Summary: Reaction Parameters and Optimization
The efficiency of the reductive amination can be influenced by several factors, including the nature of the carbonyl substrate and the choice of solvent. The following table summarizes typical reaction parameters.
| Carbonyl Substrate | Reducing Agent | Solvent | Additive | Typical Time | Reported Yield |
| Aliphatic Aldehyde | NaBH(OAc)₃ | DCE, THF | None | 2-6 h | High |
| Aromatic Aldehyde | NaBH(OAc)₃ | DCE, DCM | None | 4-12 h | High |
| Aliphatic Ketone | NaBH(OAc)₃ | DCE, THF | Acetic Acid | 12-24 h | Moderate to High |
| Aromatic Ketone | NaBH(OAc)₃ | DCE | Acetic Acid | 18-36 h | Moderate to High |
| Aldehyde | NaBH₃CN | Methanol | pH control (6-7) | 12-24 h | Good |
| Aldehyde/Ketone | NaBH₄ | Methanol | Staged Addition | 6-18 h | Variable |
Table Notes: Yields are generalized from literature precedents on reductive aminations.[5][6][9] NaBH(OAc)₃ (STAB) is generally preferred due to its selectivity and lack of toxic byproducts compared to NaBH₃CN.[4][5] When using NaBH₄, the imine must be pre-formed before the addition of the reducing agent, as NaBH₄ can reduce the starting carbonyl.[9]
Troubleshooting and Expert Insights
-
Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous, as STAB is water-sensitive.[4] For less reactive ketones, the addition of a catalytic amount of acetic acid can be beneficial. Alternatively, increasing the equivalents of the reducing agent or extending the reaction time may improve the yield.
-
Side Reactions: The primary side reaction is the reduction of the starting carbonyl compound to an alcohol. This is more prevalent with less selective reducing agents like NaBH₄.[9] Using STAB significantly minimizes this issue.[7] Overalkylation, leading to the formation of a tertiary amine from a primary amine, can sometimes occur but is less common with bulky spirocyclic amines.
-
Purification Challenges: The basic nature of the amine products can lead to streaking on silica gel columns. As mentioned in the protocol, pre-treating the silica or adding a small percentage of a basic modifier like triethylamine or ammonium hydroxide to the eluent can lead to sharper peaks and better separation.[10]
Conclusion
The reductive amination protocol detailed herein provides a reliable and efficient pathway for the synthesis of N-substituted 2,6-diazaspiro[3.4]octanes. The use of sodium triacetoxyborohydride offers excellent selectivity and operational simplicity, making this method highly amenable to the generation of compound libraries for drug discovery programs. By understanding the underlying mechanism and key experimental parameters, researchers can effectively leverage this powerful transformation to explore the chemical space around this valuable spirocyclic scaffold.
References
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ScienceMadness. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Reductive Amination. Retrieved from [Link]
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Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 839-841. [Link]
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Reddit. (2025). Reductive animations with Sodium Triacetoxyborohydride (STAB). r/chemistry. Retrieved from [Link]
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Ivachtchenko, A. V., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(5), 2529. [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]
-
ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
-
PubMed. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2-Diamines as the Amine Sources in Amidation and Rhodium-Catalyzed Asymmetric Reductive Amination Cascade Reactions. Retrieved from [Link]
-
MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]
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- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 2-Benzyl-2,6-diazaspiro[3.4]octane for the Development of Potent and Selective Dopamine D3 Receptor Antagonists
Abstract & Introduction
The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward.[1] This localization has rendered the D3R a high-priority therapeutic target for a range of neurological and neuropsychiatric disorders, including substance use disorder, schizophrenia, and Parkinson's disease.[2][3] A significant challenge in D3R-targeted drug discovery is achieving high selectivity over the closely related dopamine D2 receptor (D2R).[3] The high degree of sequence homology, particularly within the orthosteric binding site, often leads to off-target effects and limits therapeutic efficacy.[3]
To overcome this hurdle, medicinal chemists are exploring novel molecular scaffolds that can exploit subtle structural differences between these two receptor subtypes. The 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure in this pursuit. Its rigid, three-dimensional conformation presents a unique vector for substituents, while its spirocyclic nature can confer advantageous physicochemical properties, such as lower lipophilicity and potentially improved bioavailability, compared to more traditional monocyclic scaffolds.[3]
This document serves as a comprehensive technical guide for researchers utilizing the versatile intermediate, 2-Benzyl-2,6-diazaspiro[3.4]octane, in the design and evaluation of novel D3R antagonists. We provide the scientific rationale behind key experimental workflows, detailed step-by-step protocols for compound synthesis and characterization, and insights into interpreting the resulting data.
The Dopamine D3 Receptor Signaling Cascade
A thorough understanding of the D3R signaling pathway is fundamental to designing and interpreting functional assays. As a member of the D2-like receptor family, the D3R primarily couples to the Gαi/o class of heterotrimeric G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
Beyond this canonical G protein-dependent pathway, D3R signaling can also be modulated through G protein-independent mechanisms, most notably involving β-arrestin proteins.[6][7] Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular face of the receptor. This interaction sterically hinders further G protein coupling, effectively desensitizing the receptor, and can initiate receptor internalization and downstream signaling cascades.[8] Assaying both G protein activation and β-arrestin recruitment is therefore critical for fully characterizing the pharmacological profile of a novel D3R ligand.
Caption: Canonical and β-arrestin pathways for D3R signaling.
Application Workflows & Protocols
The development pipeline for novel D3R antagonists based on the this compound scaffold involves synthetic modification followed by a cascade of in vitro assays to determine binding affinity and functional activity.
Caption: Experimental workflow for D3R antagonist development.
Protocol 1: Synthesis of Arylated Diazaspiro Analogs
Rationale: The this compound serves as a scaffold. The benzyl group can act as a protecting group or be part of the final structure. The secondary amine at the 6-position is a key nucleophilic handle for diversification. Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a robust and versatile method for attaching a wide array of aryl and heteroaryl halides, enabling the rapid generation of a chemical library for screening.[3]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or NaOtBu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Purification supplies (Silica gel, solvents for chromatography)
Procedure (General):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.1 eq), base (1.4 eq), ligand (0.1 eq), and palladium catalyst (0.05 eq).
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity.
Protocol 2: Radioligand Competition Binding Assay
Rationale: This assay quantifies the affinity of a test compound for the D3 receptor. It measures the ability of the unlabeled test compound to compete with and displace a radiolabeled ligand of known high affinity (the "radioligand") from the receptor. The concentration of test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the inhibitory constant (Ki), a true measure of affinity. Performing the assay on both D3R and D2R allows for the determination of selectivity.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human D3R or D2R.[9]
-
Non-specific binding control: Haloperidol (10 µM) or another high-affinity D2/D3 ligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]
-
96-well plates and filtration apparatus (e.g., Brandel or PerkinElmer cell harvester) with GF/C filters.[11]
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Radioligand + 10 µM Haloperidol.
-
Competition: Radioligand + each concentration of the test compound.
-
-
Reaction:
-
Add 50 µL of the appropriate test compound dilution, buffer, or NSB control to each well.
-
Add 150 µL of thawed cell membrane preparation (typically 5-20 µg protein/well) to each well.[11]
-
Initiate the binding reaction by adding 50 µL of radioligand (at a final concentration near its Kd) to all wells. The final assay volume is 250 µL.[11]
-
-
Incubation: Incubate the plate at room temperature (or 30 °C) for 60-90 minutes with gentle agitation.[11]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[9][11]
-
Counting: Place the filter mats in scintillation vials (or use a filter plate with solid scintillant), add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
| Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2 Ki / D3 Ki) |
| Reference (Haloperidol) | 1.5 | 1.2 | 0.8 |
| Derivative 15a[3] | 25.6 | >10,000 | >390-fold |
| Hypothetical Hit 1 | 5.2 | 850 | 163-fold |
| Hypothetical Hit 2 | 12.8 | >10,000 | >780-fold |
| Table 1: Example Binding Affinity and Selectivity Data. |
Protocol 3: [³⁵S]GTPγS Functional Assay
Rationale: This is a functional assay that measures the first step in G protein activation.[12] Agonist binding to a Gαi-coupled receptor like D3R stimulates the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated Gα-[³⁵S]GTPγS complex accumulates and can be quantified.[12] A competitive antagonist will inhibit agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner. This confirms that the compound's binding affinity translates into functional blockade of the receptor.[13]
Materials:
-
Cell membranes expressing D3R.
-
[³⁵S]GTPγS radiolabel.
-
D3R agonist (e.g., Dopamine or Quinpirole).
-
GDP (Guanosine Diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT, pH 7.4.[14]
-
Filtration apparatus and supplies as in Protocol 3.2.
Procedure:
-
Plate Setup: Prepare serial dilutions of the antagonist test compound.
-
Pre-incubation: In a 96-well plate, add cell membranes, GDP (final concentration ~10 µM), and the antagonist at various concentrations. Incubate at 30 °C for 15-30 minutes to allow the antagonist to reach equilibrium with the receptor.
-
Stimulation: Add a fixed concentration of the agonist (typically its EC80) to all wells except the basal control.
-
Initiation: Immediately add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters. Wash with ice-cold buffer.
-
Counting & Analysis: Quantify bound radioactivity via scintillation counting. Plot the % inhibition of agonist-stimulated [³⁵S]GTPγS binding versus the log concentration of the antagonist to determine the IC50. For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of increasing fixed concentrations of the antagonist to determine the pA₂ value.[13]
Protocol 4: β-Arrestin Recruitment Assay
Rationale: To assess functional activity through a G protein-independent pathway, β-arrestin recruitment assays are invaluable. These assays directly measure the interaction between the activated D3R and β-arrestin.[8] Many commercially available platforms (e.g., DiscoverX PathHunter, Promega NanoBRET) use enzyme fragment complementation.[7][15] In this system, the D3R is fused to one fragment of an enzyme (e.g., β-galactosidase or luciferase) and β-arrestin is fused to the complementary fragment. Agonist-induced recruitment brings the fragments together, reconstituting enzyme activity, which can be measured with a luminescent or chemiluminescent substrate. An antagonist will block this agonist-induced signal.
Materials:
-
A stable cell line co-expressing the D3R-enzyme fragment fusion and the β-arrestin-complement fusion (e.g., U2OS or HEK293 cells).[7]
-
D3R agonist (e.g., Dopamine).
-
Assay medium and substrate for the specific complementation system.
-
White, opaque 96- or 384-well microplates.
-
A plate reader capable of measuring luminescence.
Procedure (General for Antagonist Mode):
-
Cell Plating: Plate the engineered cells in white, opaque microplates and grow overnight.
-
Compound Addition: Add serial dilutions of the antagonist test compound to the appropriate wells.
-
Agonist Stimulation: Add a fixed concentration of the agonist (its EC80) to the wells. Include "agonist only" (positive control) and "cells only" (negative control) wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37 °C.
-
Detection: Add the detection reagent/substrate according to the manufacturer's protocol and incubate for the recommended time (typically 60 minutes) in the dark.
-
Measurement: Read the luminescent signal on a plate reader.
-
Analysis: Normalize the data to the positive (100% activation) and negative (0% activation) controls. Plot the % inhibition versus the log concentration of the antagonist and fit the curve to determine the IC50.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core has yielded critical insights for optimizing D3R affinity and selectivity.
-
The Spirocyclic Core: The diazaspiro[3.4]octane core itself is a key driver of selectivity. Compared to traditional piperazine-containing ligands, this scaffold has been shown to reduce binding at off-target receptors, such as serotonin receptors.[3]
-
N-Aryl Substitution: The nature of the aryl group attached to the diazaspiro nitrogen is critical. Electron-withdrawing groups and specific substitution patterns on the aromatic ring can significantly enhance D3R affinity.[3]
-
N-Benzyl Group: While often used as a starting point, the N-benzyl group on the other nitrogen can be replaced. Structure-activity relationship studies on related scaffolds show that the N-substituent plays a crucial role in affinity for D2, D3, and D4 subtypes.[16] Modifications here can fine-tune the selectivity profile. For instance, in other chemical series, increasing the bulk of the N-alkyl substituent has been shown to decrease D2R affinity while maintaining or increasing D3R affinity.[17]
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the development of selective dopamine D3 receptor antagonists. Its synthetic tractability allows for rapid library generation, and the protocols outlined in this guide provide a robust framework for a comprehensive pharmacological evaluation. By systematically assessing binding affinity, G protein functional antagonism, and G protein-independent signaling, researchers can effectively identify and optimize lead candidates, paving the way for novel therapeutics targeting D3R-implicated CNS disorders.
References
-
Cho, D. I., Beom, S., & Zheng, W. (2008). Signaling mechanisms of the D3 dopamine receptor. PubMed. [Link]
-
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. [Link]
-
Lanza, K., & Bishop, C. (2021). Theoretical signaling pathways of the dopamine D1/D3 receptors in the... ResearchGate. [Link]
-
Guzman, D. C. (2018). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. PubMed Central. [Link]
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Kuzhikandathil, E. V., & Pogorelov, V. M. (2020). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]
-
Wikipedia. (n.d.). Dopamine receptor D3. Wikipedia. [Link]
-
Bio-protocol. (n.d.). 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol. [Link]
-
Zhen, J., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]
-
ResearchGate. (n.d.). GPCR functional assays. ResearchGate. [Link]
-
Sierra, S., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC - NIH. [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Møller, T. C., et al. (2018). A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor. PMC - NIH. [Link]
-
Zhen, J., et al. (2012). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. [Link]
-
Kumar, S., et al. (2018). Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists. PMC - NIH. [Link]
-
Obeng, S., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC - PubMed Central. [Link]
-
Cahill, M. K., et al. (2022). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]
-
Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Eurofins DiscoverX. [Link]
-
Ohno, Y., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed. [Link]
-
Kumar, S., et al. (2019). Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment. PubMed. [Link]
-
ResearchGate. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Ramadas, B., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Mach, R. H., et al. (1998). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. PubMed. [Link]
-
Yuan, Y., et al. (2019). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC - NIH. [Link]
-
Romero, A. G., et al. (2000). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. PubMed. [Link]
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- 16. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Benzyl-2,6-diazaspiro[3.4]octane and its Derivatives
Welcome to the technical support center for the purification of 2-Benzyl-2,6-diazaspiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying this valuable spirocyclic scaffold. The inherent basicity and polarity of the diazaspiro[3.4]octane core necessitate specialized approaches to achieve high purity, a critical factor for reliable downstream applications in medicinal chemistry and biological assays.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to overcome common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound derivative streak badly on a standard silica gel TLC plate and column?
A: This is the most common issue encountered. The streaking, also known as tailing, is a direct result of the strong acid-base interaction between the basic amine nitrogens in your molecule and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This interaction causes your compound to bind too tightly to the stationary phase, leading to poor elution, broad peaks, and often, incomplete recovery.
Q2: What is the simplest modification I can make to my mobile phase to improve purification on silica gel?
A: The most straightforward and effective initial step is to add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-2% triethylamine (TEA) or a dilute solution of ammonium hydroxide in methanol is sufficient.[4][5] This competing base neutralizes the acidic sites on the silica, preventing your target compound from binding irreversibly and allowing for much sharper, more symmetrical elution.[4]
Q3: I've added triethylamine, but the separation from a closely-related impurity is still poor. What are my other chromatography options?
A: If a mobile phase modifier is insufficient, changing the stationary phase is the next logical step. Consider these alternatives:
-
Amine-functionalized Silica: This is an excellent choice as the stationary phase is pre-treated with amine groups, providing a less acidic environment that is much more compatible with basic compounds.[3][4] This often allows for the use of less polar, more conventional solvent systems like hexane/ethyl acetate.[4]
-
Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic amines.[6]
-
Reversed-Phase Chromatography (C18): This technique can be very effective, especially for more polar derivatives. It is often beneficial to use a mobile phase with a high pH (e.g., using ammonium bicarbonate or a small amount of ammonium hydroxide) to ensure your amine is in its neutral, free-base form.[4] In this state, it will be more hydrophobic and retain better on the C18 column, improving the likelihood of a successful separation.[4]
Q4: Is it possible to purify my compound without relying on chromatography?
A: Yes, especially for removing non-basic impurities or for large-scale purification.
-
Acid-Base Extraction: This is a powerful workup technique. By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), your basic amine will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[7] You can then basify the aqueous layer and re-extract your purified amine with an organic solvent.[7]
-
Recrystallization/Salt Formation: Amines can often be coaxed to crystallize as their salt forms (e.g., hydrochloride, tartrate, or oxalate salts).[6][8] Dissolving the crude amine in a suitable solvent like EtOAc or ether and adding a solution of HCl in the same solvent can precipitate the amine hydrochloride salt, often with very high purity.[6]
Q5: My reaction produced a mixture of diastereomers. How can I separate them?
A: Diastereomers have different physical and chemical properties, meaning they can be separated by achiral chromatographic techniques.[9]
-
Column Chromatography: Careful optimization of flash column chromatography on silica gel or a related stationary phase is often successful.[9]
-
HPLC/SFC: High-Performance Liquid Chromatography (HPLC) on either normal or reversed-phase columns can provide the high resolution needed for separating very similar diastereomers.[10][11] Supercritical Fluid Chromatography (SFC) has also proven to be a highly effective technique for diastereomer separation, often outperforming traditional HPLC.[12][13]
-
Fractional Recrystallization: If the diastereomers are crystalline, fractional recrystallization can sometimes be used to isolate one isomer. This may require significant optimization of the solvent system.[10]
Troubleshooting Guide
This section provides a structured approach to solving specific purification challenges.
Problem 1: Compound shows little to no mobility on silica TLC/column, even with polar solvents (e.g., 10-20% MeOH in DCM).
-
Primary Cause: Severe acid-base interaction with the silica stationary phase.
-
Systematic Solution:
-
Introduce a Basic Modifier: Prepare your eluent (e.g., 5% MeOH in DCM) and add 1% triethylamine (TEA). Run a new TLC. You should see a significant increase in the Rf value.
-
Pre-treat the Stationary Phase: Before running a column, flush the packed silica with your mobile phase containing the basic modifier until the eluate is basic. This ensures all acidic sites are neutralized before your compound is loaded.[5]
-
Switch to Amine-Silica: If streaking persists or resolution is still poor, switch to an amine-functionalized silica column. This provides a more inert surface, minimizing the strong acid-base interactions and often leading to superior separation.[4]
-
Problem 2: The product co-elutes with a non-polar impurity on silica gel.
-
Primary Cause: Insufficient selectivity of the purification system. The polarity of the two compounds is too similar under normal-phase conditions.
-
Systematic Solution:
-
Employ Acid-Base Extraction: Before chromatography, perform an acid wash as described in the FAQs. This will selectively extract your basic product into the aqueous phase, leaving the non-polar, non-basic impurity in the organic layer. This is often the most efficient solution.[7]
-
Switch to Reversed-Phase: In a reversed-phase system (e.g., C18 column), elution order is inverted. Non-polar compounds elute later. This change in selectivity will almost certainly separate your polar amine product from the non-polar impurity.
-
Problem 3: Suspected product decomposition on the silica column.
-
Primary Cause: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups.
-
Systematic Solution:
-
Deactivate the Silica: Use a mobile phase containing a basic modifier like TEA or ammonia as the first line of defense.[4]
-
Use a Milder Stationary Phase: Switch to a less acidic stationary phase. Basic alumina is a good option. Alternatively, deactivated silica gel (prepared by adding a controlled amount of water) can be used.
-
Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography to reduce the time your compound spends on the column.[14][15]
-
Purification Strategy Workflow
The following diagram outlines a general strategy for purifying this compound and its derivatives.
Caption: General purification workflow for diazaspiro[3.4]octane derivatives.
Troubleshooting Chromatography
Use this decision tree to diagnose and solve common column chromatography issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
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- 15. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst-Driven Yield Enhancement for 2-Benzyl-2,6-diazaspiro[3.4]octane
Welcome to the technical support center for the synthesis of 2-Benzyl-2,6-diazaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the synthesis of this valuable spirocyclic scaffold. The inherent symmetry of the 2,6-diazaspiro[3.4]octane core presents a significant challenge in achieving high yields of the mono-benzylated product, a crucial building block in drug discovery programs.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of catalyst selection and reaction optimization, ensuring reproducible, high-yield outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.
Question 1: My reaction yields are consistently low, with significant amounts of unreacted 2,6-diazaspiro[3.4]octane starting material. What are the primary catalytic factors I should investigate?
Answer: Low conversion is a common issue often rooted in catalyst deactivation or suboptimal reaction parameters. Here’s a systematic approach to troubleshooting:
-
Catalyst Precursor and Ligand Integrity: The choice of palladium source and, more critically, the phosphine ligand is paramount.[2] Sterically hindered biaryl monophosphine ligands, such as XPhos or BrettPhos, are often essential for facilitating the reductive elimination step in C-N couplings.
-
Expert Insight: Ensure your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand are fresh. Many phosphine ligands are air-sensitive and can oxidize, which poisons the catalyst. Consider using pre-formed palladium-ligand complexes (precatalysts) which often show higher activity and reproducibility.
-
-
Base Selection and Strength: The base plays a crucial role in the catalytic cycle by deprotonating the amine nucleophile.
-
Causality: If the base is too weak (e.g., K₂CO₃), the concentration of the deprotonated amine will be too low for efficient coupling. If the base is too strong and sterically hindered (e.g., LiHMDS), it might interfere with the catalyst. Sodium tert-butoxide (NaOtBu) is often the base of choice for these reactions, providing sufficient basicity without excessive steric hindrance.
-
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing all reaction components.
-
Recommendation: Toluene and dioxane are the most common solvents for Buchwald-Hartwig type reactions. Ensure they are rigorously dried, as water can hydrolyze the catalyst and starting materials.
-
Question 2: My main impurity is the di-benzylated product, 2,6-dibenzyl-2,6-diazaspiro[3.4]octane. How can I improve selectivity for the mono-benzylated product?
Answer: This is the most critical challenge in this synthesis. Achieving mono-selectivity on a symmetric diamine requires a strategy to differentiate the two nitrogen atoms.
-
Stoichiometric Control: While seemingly straightforward, carefully controlling the stoichiometry is the first step. Use a slight excess of the diazaspiro[3.4]octane (e.g., 1.2 to 1.5 equivalents) relative to the benzylating agent (benzyl bromide or chloride). This statistically favors mono-substitution.
-
In-Situ Mono-Protonation: A highly effective and economical strategy is to deactivate one of the amine nitrogens through protonation.
-
Mechanism: By adding one equivalent of a strong acid (relative to the diamine), you can form the mono-hydrochloride salt of the diazaspirooctane. The protonated nitrogen is no longer nucleophilic, allowing the benzylation to occur selectively at the free nitrogen. This technique is well-established for the mono-alkylation of piperazine, a close structural analog.[3][4][5]
-
Protocol: Before adding the catalyst and benzylating agent, treat your solution of 2,6-diazaspiro[3.4]octane in the reaction solvent with one equivalent of HCl (e.g., as a solution in dioxane).
-
-
Protecting Group Strategy: The most robust, albeit longer, route is to use an orthogonal protecting group.
-
Workflow:
-
Protect the 2,6-diazaspiro[3.4]octane with one equivalent of a protecting group like tert-butyloxycarbonyl (Boc). This is achieved by slow addition of Boc-anhydride to an excess of the diamine.
-
Purify the resulting N-Boc-2,6-diazaspiro[3.4]octane.
-
Perform the palladium-catalyzed benzylation on the remaining free secondary amine.
-
If the unprotected amine is the final target, the Boc group can be removed under acidic conditions (e.g., TFA or HCl in dioxane).
-
-
Below is a workflow diagram illustrating the decision-making process for troubleshooting selectivity.
Caption: Troubleshooting workflow for improving mono-benzylation selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for this reaction and why is the ligand so important?
A1: The reaction follows a Buchwald-Hartwig Amination catalytic cycle.[2][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the benzyl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The diazaspirooctane coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.
The ligand is crucial because it modulates the steric and electronic properties of the palladium center. Bulky, electron-rich phosphine ligands (like those from the Buchwald and Hartwig groups) accelerate the reductive elimination step. This is often the rate-limiting step and a fast reductive elimination outcompetes potential side reactions like beta-hydride elimination.[7]
Caption: Simplified Buchwald-Hartwig catalytic cycle for N-benzylation.
Q2: Should I use benzyl bromide/chloride or benzyl alcohol as my benzylation source?
A2: Both are viable options, but they operate via different mechanisms and require different catalytic systems.
-
Benzyl Halides (Br, Cl): This is the classic Buchwald-Hartwig approach. It is generally reliable and well-understood. The main drawback is the generation of stoichiometric salt waste.
-
Benzyl Alcohol: This is a "greener" alternative that proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[8][9] The palladium catalyst first dehydrogenates the benzyl alcohol to benzaldehyde in situ. The aldehyde then forms an imine with the amine, which is subsequently reduced by the palladium-hydride species generated in the first step. This method produces only water as a byproduct but may require higher temperatures and different catalyst systems (e.g., heterogeneous Pd catalysts).[8][9]
Q3: How do I choose the optimal catalyst system (palladium source and ligand)?
A3: Catalyst screening is essential. A good starting point is to test a combination of common palladium precursors with a panel of sterically demanding biarylphosphine ligands.
| Catalyst System Component | Examples | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common, commercially available Pd(0) and Pd(II) sources. |
| Bulky Monodentate Ligands | XPhos, RuPhos, BrettPhos | Generally excellent for C-N coupling, promoting fast reductive elimination.[10] |
| Bidentate Ligands | BINAP, Xantphos | Can be effective, particularly in preventing catalyst decomposition. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |
Experimental Protocols
Protocol 1: Catalyst Screening for Mono-Benzylation
This protocol outlines a parallel screening approach to identify the optimal catalyst and ligand combination.
-
Array Preparation: In an array of oven-dried reaction vials under an inert atmosphere (Nitrogen or Argon), add 2,6-diazaspiro[3.4]octane (1.0 eq).
-
Reagent Addition:
-
To each vial, add the chosen base (e.g., NaOtBu, 1.4 eq).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Add the specific phosphine ligand to be tested (2-4 mol%).
-
Add anhydrous toluene (to achieve a concentration of ~0.1 M).
-
-
Pre-Stirring: Stir the mixtures at room temperature for 15 minutes.
-
Substrate Addition: Add benzyl bromide (1.1 eq) to each vial.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C).
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine conversion and the ratio of mono- to di-benzylated product.
Protocol 2: Optimized Synthesis via In-Situ Mono-Protonation
This protocol is a recommended starting point for a scaled-up reaction, based on the principle of deactivating one amine site.
-
Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2,6-diazaspiro[3.4]octane (1.2 eq).
-
Solvent & Protonation: Add anhydrous toluene. While stirring, slowly add a solution of HCl in dioxane (1.0 eq relative to the diamine). Stir for 30 minutes at room temperature.
-
Catalyst Loading: Add sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).
-
Reagent Addition: Add benzyl bromide (1.0 eq).
-
Heating: Heat the mixture to 100 °C and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and quench by carefully adding water.
-
Dilute with ethyl acetate and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the pure this compound. An improved synthesis route has also been reported via a [3+2] cycloaddition to yield the oxalate salt of the target molecule, which can be a scalable alternative.[1]
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 204-213. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General and Practical Palladium-Catalyzed Method for the N-Arylation of Primary Amines. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Yuan, C., et al. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link]
-
Bhadra, R., et al. (2024). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. [Link]
- Pazdera, P. (2014). Method of direct mono-N-substitution of piperazine.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for C−N Bond-Forming Reductive Elimination from Palladium(II) Amido and Amine Complexes. Journal of the American Chemical Society, 129(25), 7894–7907. [Link]
-
Zhang, Z., et al. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399-402. [Link]
-
An overview of palladium-catalyzed N-alkylation reactions. (2024). Organic & Biomolecular Chemistry. [Link]
-
Jagadeesh, R. V., et al. (2013). N-Alkylation of Amines with Alcohols Catalyzed by Supported Palladium Nanoparticles. ChemCatChem, 5(12), 3541-3545. [Link]
-
Dos Santos Fernandes, J. P. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
-
Pazdera, P. (2011). Direct Mono-N-substitution on Piperazine as an Example of an Application of Metal Catalysts Supported on Industrial Weakly Acidic Cation Exchanger Polyacrylate Resins. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity | Publicación [silice.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2,6-Diazaspiro[3.4]octane Analogues
An essential component of contemporary drug discovery is the 2,6-diazaspiro[3.4]octane scaffold, which provides a three-dimensional framework that can enhance the pharmacological and physicochemical characteristics of medicinal candidates.[1] But moving the synthesis of these intricate molecules from the lab bench to a larger scale presents a number of difficulties. This technical support center offers troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and drug development experts overcome these obstacles.
This guide is structured to address challenges in a logical sequence, from general scale-up principles to specific troubleshooting for key reaction steps and final purification.
Part 1: Core Principles and General Challenges in Scale-Up
Scaling up any chemical synthesis requires careful consideration of factors that may be negligible at the bench.[2] The unique conformational rigidity of spirocyclic systems can make them particularly sensitive to changes in reaction conditions.
Q1: We are seeing a significant drop in yield and an increase in impurities now that we have moved from a 1g to a 100g scale. Why is this happening?
A1: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer.[2] In a larger reactor, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and decomposition. The surface-area-to-volume ratio decreases as you scale up, making it harder to dissipate or apply heat, which can drastically alter reaction kinetics and selectivity.
-
Troubleshooting Steps:
-
Stirring and Mixing Analysis: Re-evaluate your agitation. The stirrer's shape, position, and speed (RPM) are critical. For larger vessels, you may need to switch from a simple magnetic stir bar to an overhead mechanical stirrer with a specifically designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogenous mixing.
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for controlled, slow addition. This helps manage exotherms and maintain a low concentration of the reactive species, minimizing side-product formation.
-
Temperature Monitoring: Place the temperature probe correctly to measure the internal reaction temperature, not the bath temperature. For large reactors, multiple probes may be necessary to detect thermal gradients.
-
Q2: A side reaction that was minor on a small scale has become the major product. What could be the cause?
A2: This often points to a change in the reaction's kinetic profile, usually influenced by extended reaction times or temperature fluctuations. Operations that take minutes on a small scale (like transfers, heating, or cooling) can take hours at a larger scale.[2] If an intermediate is unstable, this prolonged time can allow degradation or alternative reaction pathways to dominate.
-
Troubleshooting Steps:
-
Intermediate Stability Study: Before scaling up, perform a stability assessment of key intermediates under the reaction conditions. Hold a sample of the reaction mixture for the anticipated duration of the large-scale operation and analyze its purity.
-
Reaction Profiling: Take samples at regular intervals during the reaction (TLC, LC-MS, or NMR) to build a reaction profile. This will help you understand when the main product is formed and when the side products begin to appear, allowing for optimization of the reaction time.
-
Part 2: Troubleshooting Specific Synthetic Steps
The synthesis of 2,6-diazaspiro[3.4]octane analogues often follows a convergent route, with common key steps that can be challenging to scale. A widely adopted route involves a Horner-Wadsworth-Emmons (HWE) olefination followed by a [3+2] cycloaddition.[3]
Caption: General synthetic workflow for 2,6-diazaspiro[3.4]octane analogues.
A3: The HWE reaction is sensitive to the quality of reagents and reaction conditions.
-
Causality & Troubleshooting:
-
Base and Solvent Dryness: The reaction is highly moisture-sensitive. Ensure your solvent (typically THF or DME) is anhydrous. Dry it using a solvent purification system or molecular sieves. The base (e.g., NaH, LiHMDS) is critical. For NaH, ensure it is fresh and washed with dry hexanes to remove the mineral oil coating, which can interfere with the reaction.
-
Phosphonate Reagent Purity: Impurities in the phosphonate ester can inhibit the reaction. If you prepared it yourself, ensure it is pure. If purchased, use it from a freshly opened bottle.
-
Temperature Control: The initial deprotonation of the phosphonate is typically done at 0°C or lower to prevent side reactions. After adding the ketone, the reaction may need to be gently warmed to room temperature or slightly above to drive it to completion. Monitor by TLC or LC-MS to avoid overheating and decomposition.
-
A4: This cycloaddition, forming the core scaffold, is the most complex step and its success is paramount. It involves the in-situ generation of an azomethine ylide which then reacts with the α,β-unsaturated ester.[3]
-
Causality & Troubleshooting:
-
Catalyst/Promoter Choice: This reaction is often promoted by a Lewis acid or a specific salt like lithium fluoride (LiF) or silver acetate (AgOAc). The choice is critical. On a larger scale, the efficiency of the promoter can be hampered by poor solubility or mixing. Consider screening different promoters or using a more soluble variant if available.
-
Stoichiometry and Addition Order: The stoichiometry of the azomethine ylide precursor and the dipolarophile (your ester) is crucial. A common issue is the self-polymerization of the ylide. A slow, controlled addition of the ylide precursor to a solution of the ester and promoter can maintain a low concentration of the reactive ylide and favor the desired cycloaddition over polymerization.
-
Solvent and Temperature: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. Non-polar solvents like toluene are often used.[3] The reaction may require elevated temperatures (reflux) to proceed at a reasonable rate, but this must be balanced against the thermal stability of the reactants and products.
-
Caption: Decision tree for troubleshooting the [3+2] cycloaddition step.
A5: Purifying small, polar, basic molecules, especially on a large scale, is a common challenge. Standard silica gel chromatography can be problematic due to strong binding.
-
Troubleshooting Steps:
-
Column Chromatography Optimization:
-
Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of a volatile amine, like triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%), to neutralize the acidic silanol groups. This will prevent peak tailing and irreversible binding of your basic compound.[4]
-
Solvent System: Use a gradient elution. A common system for such amines is Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH), for example, starting with 100% DCM and gradually increasing the percentage of a 90:10 MeOH:NH₄OH mixture.
-
-
Salt Formation and Recrystallization: If the compound is crystalline, converting it to a salt (e.g., hydrochloride or oxalate) can be an excellent purification method.[5] Dissolve the crude free-base in a suitable solvent (like isopropanol or ethanol) and add a stoichiometric amount of the acid (e.g., HCl in ether). The salt will often precipitate out in high purity. You can then recrystallize the salt to further improve its purity. The free base can be regenerated by partitioning the salt between an aqueous base (like NaOH or K₂CO₃) and an organic solvent (like DCM or EtOAc).
-
Preparative HPLC: For high-value materials or when other methods fail, reverse-phase preparative HPLC is a powerful tool. A C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective.[6]
-
Part 3: Scalable Experimental Protocol
This protocol describes a scalable synthesis of a key intermediate, based on a literature procedure.[3]
Protocol: Multi-gram Synthesis of 2-tert-Butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate (Intermediate 3 in[3])
| Reagent | MW | Amount | Moles | Equiv. |
| Ethyl 2-(N-Boc-azetidin-3-ylidene)acetate | 241.29 | 20.0 g | 82.9 mmol | 1.0 |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 237.43 | 21.6 g | 91.2 mmol | 1.1 |
| Lithium Fluoride | 25.94 | 4.3 g | 165.8 mmol | 2.0 |
| Toluene | - | 400 mL | - | - |
Procedure:
-
To a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add Ethyl 2-(N-Boc-azetidin-3-ylidene)acetate (20.0 g), Lithium Fluoride (4.3 g), and Toluene (400 mL).
-
Stir the suspension and heat to reflux (approx. 110°C).
-
In a separate flask, prepare a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (21.6 g) in anhydrous Toluene (100 mL).
-
Using a syringe pump, add the benzylamine solution to the refluxing reaction mixture over 4 hours. (Causality: Slow addition is critical to minimize azomethine ylide self-reaction).
-
After the addition is complete, continue to stir the mixture at reflux for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the lithium fluoride. Wash the Celite® pad with Toluene (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient, e.g., 0% to 30% EtOAc). This should yield the title compound as a colorless or pale yellow oil. (Expected Yield: ~22-25 g, 70-80%) .
References
- Arborpharm. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process. Arborpharm. [Link not available]
- Vertex AI Search. (2024). Grounding API Redirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG119OZClOmt_F4JgUjSjdyEoW1LJ3ImXkO-gb55Zx9S57fo62pEGqq1yOdwJvwtQf51koB8VaMFmij2rcSw6oH2D49Wk5bsyZYaDoCWpyDaIBBAeGA_56qwcHtDlrLgHMtkTNX-mjgrQJAxwTP3pfuRgZwRBVobafvkySwLbZP4xbFfEtgcL7BcYNHgP2DpkRQSJDmSNoUDoS9JIgovURFwQcK80jnsweKKlQieYETlsMVOKsfDiWP_RbDb4U=]
- ResearchGate. (2015). Facile synthesis of 2-azaspiro[3.4]octane. [https://www.researchgate.net/publication/280533535_Facile_synthesis_of_2-azaspiro34octane]
- European Journal of Organic Chemistry. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. [https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202001614]
- ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [https://www.researchgate.net/publication/278035118_Synthesis_of_Orthogonally_Protected_26-Diazaspiro35nonane_and_26-Diazaspiro34octane_Analogues_as_Versatile_Building_Blocks_in_Medicinal_Chemistry]
- ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [https://www.researchgate.net/publication/264858909_Synthesis_of_Azaspiro34octanes_via_32_Cycloaddition]
- White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [https://eprints.whiterose.ac.uk/194019/]
- Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00034]
- Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [https://pubs.rsc.org/en/content/articlelanding/2023/cc/d2cc06137f]
- BenchChem. (n.d.). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. [https://www.benchchem.com/product/bchm20058/technical-support]
- ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [https://www.researchgate.
- Enamine. (n.d.). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. [https://main.enamine.net/publications/synthesis-and-structural-analysis-of-angular-monoprotected-diamines-based-on-spiro-3-3-heptane-scaffold]
- BenchChem. (n.d.). Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols. [https://www.benchchem.
- MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [https://www.mdpi.com/1422-0067/24/6/5334]
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives. [https://www.benchchem.
Sources
2-Benzyl-2,6-diazaspiro[3.4]octane stability issues and proper storage conditions
Welcome to the Technical Support Center for 2-Benzyl-2,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and ensure the proper handling and storage of this valuable spirocyclic building block. Our goal is to provide you with the expertise and practical solutions to navigate challenges you may encounter during your experiments, ensuring the integrity of your research.
Introduction to this compound
This compound is a unique, three-dimensional scaffold that has gained considerable attention in medicinal chemistry. Its rigid spirocyclic core, which includes a strained four-membered azetidine ring, combined with the N-benzyl protecting group, offers a versatile platform for the synthesis of novel therapeutics. However, these same structural features can also be sources of chemical instability if the compound is not handled and stored correctly. This guide will delve into the potential degradation pathways and provide clear, actionable advice to maintain the quality and reliability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from two key structural motifs: the N-benzyl group and the strained azetidine ring . The N-benzyl group is susceptible to oxidative debenzylation, while the azetidine ring can undergo ring-opening reactions, particularly under acidic conditions.[1][2][3][4][5]
Q2: How should I store this compound to ensure its long-term stability?
A2: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C is recommended). It should be protected from light and moisture.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution for extended periods is not recommended due to the increased risk of degradation. If you must store it in solution for a short time, use a dry, aprotic solvent, and store the solution at low temperature, protected from light.
Q4: What are the visible signs of degradation?
A4: Visual signs of degradation can include a change in color (e.g., from a white or off-white solid to a yellowish or brownish hue) or a change in physical form (e.g., clumping or melting). However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical techniques like HPLC or NMR to assess the purity of your sample.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: My reaction is giving unexpected byproducts, and I suspect my starting material has degraded.
-
Possible Cause 1: Oxidative Debenzylation. The N-benzyl group can be cleaved through oxidation, leading to the formation of 2,6-diazaspiro[3.4]octane and benzaldehyde or benzoic acid. This can be initiated by exposure to air (oxygen), light, or certain oxidizing reagents.[6][7][8]
-
Troubleshooting Steps:
-
Assess Purity: Before use, always check the purity of your this compound by HPLC or ¹H NMR.
-
Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Protect from Light: Use amber vials or wrap your reaction vessel in aluminum foil to prevent photolytic degradation.[9]
-
Solvent Choice: Use freshly distilled, anhydrous, and deoxygenated solvents for your reactions.
-
-
-
Possible Cause 2: Azetidine Ring-Opening. The strained four-membered azetidine ring is susceptible to nucleophilic attack, particularly under acidic conditions, which can lead to ring-opened byproducts.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Control pH: Avoid strongly acidic conditions if possible. If your reaction requires an acid, consider using a milder, non-nucleophilic acid or a buffered system.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of potential degradation reactions.
-
Nucleophile Choice: Be mindful of the nucleophiles present in your reaction mixture, as they could potentially attack the azetidine ring.
-
-
Issue 2: I am observing a loss of material or poor recovery after my reaction workup.
-
Possible Cause: Formation of Water-Soluble Degradation Products. If the azetidine ring opens, it can lead to the formation of more polar, water-soluble byproducts that may be lost during an aqueous workup.
-
Troubleshooting Steps:
-
Extraction pH: Carefully control the pH of the aqueous phase during extraction. Basifying the solution can help to ensure that the desired amine product is in its free base form and more soluble in organic solvents.
-
Alternative Workup: Consider non-aqueous workup procedures or direct purification by chromatography if possible.
-
Analysis of Aqueous Layer: If you suspect significant loss, you can analyze a sample of the aqueous layer by LC-MS to identify any water-soluble byproducts.
-
-
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for troubleshooting and for designing robust experimental protocols.
Oxidative Debenzylation
This pathway involves the cleavage of the carbon-nitrogen bond between the benzyl group and the spirocycle. It is often mediated by oxidizing agents, light, or air.
Caption: Oxidative Debenzylation Pathway of this compound.
Acid-Mediated Azetidine Ring-Opening
The strained azetidine ring can be protonated under acidic conditions, making it susceptible to nucleophilic attack and subsequent ring-opening.
Caption: Workflow for a Forced Degradation Study.
By understanding the potential stability issues and adhering to the proper storage and handling procedures outlined in this guide, you can ensure the quality and reliability of your this compound, leading to more reproducible and successful experimental outcomes.
References
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
-
ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. [Link]
-
PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]
-
Machulda, M. M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
-
Zaytseva, E. V., & Mazhukin, D. G. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]
-
ResearchGate. (n.d.). Comparison of functional effects of 2,6-diazaspiro[3.4]octane and.... [Link]
-
ResearchGate. (n.d.). The synthesis of diamines 1c, 2c and 3c by iterative SnAP cyclization.... [Link]
-
Cervantes-Reyes, M., et al. (2022). Spirocyclic derivatives as antioxidants: a review. RSC Advances. [Link]
-
Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
PubChem. (n.d.). 2,6-Di(propan-2-yl)-2-azaspiro[3.4]octane. [Link]
-
ResearchGate. (n.d.). Selective Photocatalytic Oxidation Of Benzyl Amine By O2 Into N-Benzylidenebenzylamine on Tio2 Using Visible Light. [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]
-
Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
PubChem. (n.d.). 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. [Link]
-
ResearchGate. (n.d.). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. [Link]
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
Catalysis Science & Technology. (2020). Efficient photocatalytic oxidative deamination of imine and amine to aldehyde over nitrogen-doped KTi3NbO9 under purple light. [Link]
-
Organic & Biomolecular Chemistry. (2023). Recent breakthroughs in ring-opening annulation reactions of aziridines. [Link]
-
MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-Benzyl-2,6-diazaspiro[3.4]octane Derivatives in Assays
Welcome to the technical support center for researchers working with 2-Benzyl-2,6-diazaspiro[3.4]octane derivatives. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility in experimental assays. As researchers, scientists, and drug development professionals, ensuring your compounds are fully dissolved is paramount for generating accurate and reproducible data.
The unique spirocyclic core, while offering valuable three-dimensional diversity for drug discovery, combined with the lipophilic benzyl group, often contributes to low water solubility. [1][2]This can lead to a host of problems, including compound precipitation, inaccurate concentration measurements, and ultimately, misleading assay results.
This resource is structured to provide immediate answers through our Frequently Asked Questions (FAQs) and a more comprehensive, step-by-step approach in our Troubleshooting Guide.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the solubility of this compound derivatives.
Q1: My this compound derivative precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What is the most immediate fix?
A1: This is a very common issue known as "crashing out" that occurs when a compound in a high-concentration organic stock is rapidly introduced into an aqueous environment where it is less soluble. [3]The most immediate strategy is to modify your dilution technique. Instead of a single large dilution, perform a stepwise (serial) dilution . [3][4]First, create an intermediate dilution of your DMSO stock into a small volume of your assay buffer or PBS. Then, add this intermediate dilution to the final volume of the assay buffer. This gradual reduction in solvent polarity can often prevent precipitation. [3] Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The tolerance for DMSO varies significantly between cell lines. [5]As a general rule, it is best to keep the final concentration of DMSO below 0.5% to avoid cytotoxic effects. [4]However, it is crucial to perform a vehicle control experiment where you test a range of DMSO concentrations on your specific cell line to determine the highest non-toxic concentration. [6] Q3: Can I simply warm the solution or use sonication to dissolve my compound in the final assay buffer?
A3: While gentle warming can sometimes help dissolve the initial stock solution, it is generally not recommended for dissolving the compound in the final aqueous buffer, as it can lead to the formation of aggregates upon cooling. Sonication of the final aqueous solution is also discouraged as it can create micelles or aggregates that can interfere with your assay and produce unreliable results. [3][6] Q4: My compound contains basic amine groups. Can I use pH to my advantage?
A4: Absolutely. The diazaspiro[3.4]octane core contains amine functionalities, which are basic. [7][8]By lowering the pH of your assay buffer (making it more acidic), you can protonate these amines, forming a more soluble salt form of your compound. [9][10]However, you must first verify that your assay's performance and the stability of your target (e.g., enzyme, cell line) are not adversely affected by the change in pH. [9]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving solubility issues with this compound derivatives.
Step 1: Characterize the Solubility Problem
Before attempting to solve the problem, it's essential to understand its nature.
-
Visual Inspection: Do you see visible precipitate, cloudiness, or an oily film in your assay wells?
-
Concentration-Dependence: Does the precipitation worsen at higher concentrations of your compound?
-
Time-Dependence: Does the compound precipitate immediately upon dilution, or does it fall out of solution over the course of the assay?
Answering these questions will help you select the most appropriate solubilization strategy.
Step 2: Optimize Your Solvent and Dilution Strategy
The first line of defense is always to optimize your solvent system and how you introduce your compound into the aqueous assay medium.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve your this compound derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or brief vortexing may be applied if necessary.
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. [6]
-
-
Stepwise Dilution for Working Solution:
-
Perform serial dilutions of your high-concentration stock in 100% DMSO to create a range of intermediate stock concentrations.
-
To prepare your final working solution, add the intermediate DMSO stock to your aqueous assay buffer while vortexing to ensure rapid and uniform dispersion. [6]This gradual dilution helps prevent the compound from precipitating.
-
Step 3: Employ Formulation Strategies
If optimizing the solvent and dilution is insufficient, more advanced formulation strategies may be necessary. These approaches involve the use of excipients to enhance solubility. [11][12][13]
Strategy 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. [14][15]
-
Common Co-solvents: Ethanol, polyethylene glycols (PEGs), and propylene glycol are frequently used. [15][16][17]* Considerations: The choice and concentration of a co-solvent must be carefully evaluated for compatibility with your assay system, as they can have their own biological effects or cause protein denaturation. [5][18]
Co-solvent Typical Starting Concentration in Assay Advantages Disadvantages Ethanol 1-5% Effective for many compounds, readily available. Can be cytotoxic at higher concentrations. [16][17] PEG 300/400 1-10% Generally low toxicity, good solubilizing power. Can be viscous, may interfere with some assays. | Propylene Glycol | 1-5% | Good safety profile, often used in formulations. | Can be cytotoxic at higher concentrations. |
Strategy 2: pH Modification
As mentioned in the FAQs, adjusting the pH can be a powerful tool for compounds with ionizable groups.
Protocol 2: pH-Based Solubility Enhancement
-
Determine pKa: If the pKa of your specific derivative is unknown, you can estimate it based on the parent scaffold or use computational prediction tools. Simple alkyl amines typically have pKa values in the range of 9.5 to 11.0. [8]2. Buffer Selection: Prepare a series of assay buffers with pH values at least 1-2 units below the lowest pKa of your compound. For basic amines, this means an acidic buffer (e.g., pH 5-6).
-
Assay Compatibility Testing: Before running your full experiment, test the effect of the new buffer pH on your control samples (e.g., enzyme activity, cell viability) to ensure the assay integrity is maintained.
-
Solubility Test: Attempt to dissolve your compound in the pH-adjusted buffer and observe for any improvement in solubility.
Strategy 3: Incorporation of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [19]They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble. [19][20]
-
Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used. [19][21]* Mechanism: The hydrophobic benzyl group of your compound can be sequestered within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the entire complex. [19]
**.dot graph TD { A[Poorly Soluble Compound] --> B{Initial Troubleshooting}; B --> C[Optimize Dilution(Stepwise Dilution)]; B --> D[Adjust pH(For Ionizable Groups)]; C --> E{Solubility Improved?}; D --> E; E -- Yes --> F[Proceed with Assay]; E -- No --> G{Advanced Formulation}; G --> H[Use of Co-solvents(e.g., PEG, Ethanol)]; G --> I[Use of Cyclodextrins(e.g., HP-β-CD)]; H --> J[Test for Assay Interference]; I --> J; J -- No Interference --> F; J -- Interference --> K[Select Alternative Method]; K --> G;
} .dot*** Caption: Troubleshooting workflow for solubility issues.
Strategy 4: Advanced Formulation Techniques
For the most challenging compounds, more advanced drug delivery technologies can be considered, although these often require specialized equipment and expertise.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. [22][23][24][25]Methods like solvent evaporation or melting can be used to create these dispersions, which can significantly improve the dissolution rate and solubility. [22][26]The mechanism involves reducing particle size, improving wettability, and converting the drug to an amorphous form. [22][24]* Nanosuspensions: This approach reduces the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution. [27][28]This can be achieved through methods like media milling or high-pressure homogenization. [29]
III. Summary and Recommendations
When faced with poor solubility of this compound derivatives, a systematic approach is key.
-
Start Simple: Always begin by optimizing your stock preparation and dilution methods. A stepwise dilution is often a simple and effective first step.
-
Leverage Compound Chemistry: For these basic derivatives, pH modification is a powerful and often overlooked strategy.
-
Consider Excipients: If simpler methods fail, explore the use of co-solvents or cyclodextrins, being mindful of their potential to interfere with your assay.
-
Document Everything: Keep detailed records of the methods you try and their outcomes. This will be invaluable for troubleshooting future issues with similar compounds.
By applying these principles and protocols, you can overcome the solubility challenges associated with this compound derivatives and ensure the generation of high-quality, reliable data in your research.
IV. References
-
Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). In NIH. Retrieved December 13, 2025, from [Link]
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Wiels, M. D., & de Lange, E. C. M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(10), 1387. [Link]
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Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]
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Gavali, S. M., & Gupta, M. K. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 14(5), 2320-2333.
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Ditzinger, F., Preis, R., & Breitkreutz, J. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1345. [Link]
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Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation, 15, 582-596.
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Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1123-1139.
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved December 13, 2025, from [Link]
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Pawar, J., & Fule, R. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 6(4), 132-140.
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Dugar, R. P., et al. (2016). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Expert Opinion on Drug Delivery, 13(10), 1447-1463.
-
Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 238-257.
-
Patel, V. R., & Agrawal, Y. K. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 103-109.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley.
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Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.
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Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
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Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation. Retrieved December 13, 2025, from [Link]
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Gao, L., et al. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. International Journal of Pharmaceutics, 409(1-2), 239-246.
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Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved December 13, 2025, from [Link]
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ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved December 13, 2025, from [Link]
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Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved December 13, 2025, from [Link]
-
Tablets and Capsules Magazine. (2024, April 1). Quick Look: The Role of Functional Excipients. Retrieved December 13, 2025, from [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Retrieved December 13, 2025, from [Link]
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Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34.
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Zhang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7351.
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Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved December 13, 2025, from [Link]
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ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved December 13, 2025, from [Link]
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Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved December 13, 2025, from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved December 13, 2025, from [Link]
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Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 58(9), 2445-2450.
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Hamzeloo-Moghadam, M., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 3(2), 35-40.
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The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Retrieved December 13, 2025, from [Link]
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Fuchs, A., et al. (2010). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 49(24), 12567-12574.
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LibreTexts Chemistry. (2023, January 22). Advanced Properties of Amines. Retrieved December 13, 2025, from [Link]
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ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay? Retrieved December 13, 2025, from [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved December 13, 2025, from [Link]
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PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). Retrieved December 13, 2025, from [Link]
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YouTube. (2025, December 19). What Is The Role Of pH In Chemical Solubility? Retrieved December 13, 2025, from [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). Molecular Pharmaceutics, 9(8), 2354-2362.
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de Sousa, J. S., et al. (2020). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Journal of Medicinal Chemistry, 63(17), 9033-9060.
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Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 421-432.
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PubChem. (n.d.). 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. Retrieved December 13, 2025, from [Link]
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2a biotech. (n.d.). Products. Retrieved December 13, 2025, from [Link]
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Troubleshooting stereoselectivity in the synthesis of chiral 2,6-diazaspiro[3.4]octanes
Welcome to the technical support center for the stereoselective synthesis of chiral 2,6-diazaspiro[3.4]octanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The unique three-dimensional architecture of these spirocycles makes them valuable scaffolds in drug discovery, but achieving high levels of stereocontrol can be a significant challenge.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis. The advice herein is based on established principles of asymmetric synthesis and data from the peer-reviewed literature.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems you might be facing in the laboratory. Each question is followed by a detailed explanation of potential causes and actionable protocols to resolve the issue.
Question 1: My reaction is producing the desired 2,6-diazaspiro[3.4]octane, but with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Low diastereoselectivity is a common hurdle and typically indicates that the energy difference between the transition states leading to the different diastereomers is small. Several factors can influence this energy landscape.
Underlying Causes & Rationale:
The diastereomeric ratio is governed by the difference in the Gibbs free energy of the diastereomeric transition states (ΔΔG‡). To improve the d.r., you need to increase this energy difference. Key parameters that control this are temperature, solvent, and the steric and electronic nature of your reactants, catalysts, and reagents.
-
Temperature: Higher temperatures provide more thermal energy (kT) to the system, which can overcome the activation energy barrier for the formation of the less favored diastereomer, resulting in a lower d.r.[1] Conversely, lowering the temperature can amplify the energetic preference for the transition state leading to the major diastereomer.[1]
-
Solvent Effects: The solvent can play a critical role in stabilizing or destabilizing the transition states through interactions like hydrogen bonding or dipole-dipole interactions. A change in solvent polarity can alter the conformation of the reacting species at the transition state, thereby influencing which diastereomer is preferentially formed.[1][2]
-
Steric Hindrance: The steric bulk of substituents on your starting materials, or on the chiral auxiliary or catalyst, is often the primary factor controlling which face of a prochiral center is attacked. Insufficient steric differentiation between the two faces can lead to poor diastereoselectivity.
-
Catalyst/Reagent Choice: In catalyzed reactions, the chiral ligand or the catalyst itself creates a chiral environment that directs the approach of the reactants. An inadequate match between the catalyst and the substrate can result in poor stereochemical communication.
Troubleshooting Workflow & Protocols:
Here is a systematic approach to optimizing your reaction for higher diastereoselectivity:
dot
Sources
Side reactions to consider when functionalizing the 2,6-diazaspiro[3.4]octane core
Welcome to the technical support center for the 2,6-diazaspiro[3.4]octane scaffold. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique, sp³-rich core in their synthetic programs. The 2,6-diazaspiro[3.4]octane motif has emerged as a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, from antitubercular agents to cancer therapeutics. Its rigid, three-dimensional structure provides a unique vectoral projection of substituents, making it a valuable building block for exploring new chemical space.
However, the inherent reactivity of the two distinct nitrogen atoms within the azetidine and pyrrolidine rings can lead to specific challenges and side reactions during functionalization. This guide provides in-depth, experience-driven answers to common issues, helping you troubleshoot experiments and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: N-Functionalization - Regioselectivity and Side Reactions
Question 1: I'm attempting a mono-N-alkylation of the freebase 2,6-diazaspiro[3.4]octane and observing a mixture of products, including di-alkylation and starting material. How can I improve the regioselectivity for a single nitrogen?
This is a classic challenge when working with non-equivalent diamines. The two nitrogens in the 2,6-diazaspiro[3.4]octane core—one on the four-membered azetidine ring (N2) and one on the five-membered pyrrolidine ring (N6)—exhibit different nucleophilicities. Generally, the pyrrolidine nitrogen (N6) is less sterically hindered and slightly more nucleophilic, often leading to it being the primary site of reaction. However, achieving clean mono-alkylation requires careful control of reaction conditions.
Common Side Reactions:
-
Di-alkylation: The mono-alkylated product can be further alkylated, leading to the di-substituted byproduct. This is especially prevalent if the reaction is run for too long or at elevated temperatures.
-
Polymerization: Intermolecular reactions can lead to the formation of dimers and polymers, particularly at high concentrations.[1]
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the diamine relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of the diamine). This statistical approach favors the formation of the mono-alkylated product.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and minimize over-alkylation.
-
High Dilution: Running the reaction under high-dilution conditions can significantly reduce the chances of intermolecular side reactions that lead to dimers and polymers.[1]
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to avoid competition with the diamine.
-
Protecting Groups: The most robust solution is to use an orthogonally protected 2,6-diazaspiro[3.4]octane derivative.[2] For instance, starting with N-Boc-2,6-diazaspiro[3.4]octane allows for the selective alkylation of the unprotected nitrogen. The Boc group can then be removed to allow for functionalization of the other nitrogen.
Data Summary: Impact of Reaction Conditions on Mono-alkylation
| Parameter | Condition | Expected Outcome | Common Pitfall |
| Stoichiometry | 1.2 eq. Diamine : 1.0 eq. Alkyl Halide | Increased yield of mono-alkylated product | Incomplete conversion of alkyl halide |
| Temperature | 0 °C to RT | Minimized di-alkylation | Slower reaction times |
| Concentration | High Dilution (0.01-0.05 M) | Reduced polymer formation | Requires larger solvent volumes |
| Protecting Group | N-Boc protected | High regioselectivity | Additional synthesis and deprotection steps |
Question 2: During an N-acylation reaction with an acid chloride, I'm getting low yields and a significant amount of an intractable mixture. What's going wrong?
Acylation reactions with highly reactive electrophiles like acid chlorides can be problematic with diamines. The primary issues are often di-acylation and the formation of hydrochloride salts, which can complicate the reaction and purification.
Potential Side Reactions:
-
Di-acylation: Similar to alkylation, acylation can occur at both nitrogen atoms if conditions are not carefully controlled.
-
Salt Formation: The HCl byproduct of the reaction will protonate the basic nitrogen atoms of the starting material and product, potentially deactivating them and causing them to precipitate out of solution.
Troubleshooting Protocol:
-
Use a Milder Acylating Agent: Consider using an activated ester (e.g., N-hydroxysuccinimide ester) or performing a peptide coupling reaction with the corresponding carboxylic acid using reagents like EDC/HOBt or HATU.[3] These methods are generally milder and produce byproducts that are easier to remove.
-
Include a Non-Nucleophilic Base: Add at least two equivalents of a non-nucleophilic base, such as triethylamine or DIPEA, to scavenge the HCl produced during the reaction. This prevents the formation of hydrochloride salts and keeps the amine nucleophilic.
-
Inverse Addition: Slowly add the acid chloride solution to a solution of the diamine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and reduces the likelihood of di-acylation.
Experimental Workflow: Optimized N-Acylation
Caption: Optimized workflow for mono-N-acylation.
Section 2: Protecting Group Strategies
Question 3: What is the best protecting group strategy for selectively functionalizing the N2 and N6 positions of 2,6-diazaspiro[3.4]octane?
An orthogonal protecting group strategy is essential for the selective, stepwise functionalization of the two nitrogen atoms.[4][5] This involves using two different protecting groups that can be removed under distinct conditions without affecting the other.
Recommended Orthogonal Protecting Group Pair:
-
Boc (tert-Butoxycarbonyl): This is an excellent choice for one of the nitrogens. It is stable to a wide range of reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).
-
Cbz (Carboxybenzyl) or Benzyl (Bn): The Cbz group is stable to acidic conditions (used to remove Boc) and can be removed via hydrogenolysis (H₂/Pd-C). A simple benzyl group can also be used and removed under the same hydrogenolysis conditions.
Logical Relationship: Orthogonal Protection Scheme
Caption: Orthogonal protection and selective functionalization strategy.
Step-by-Step Protocol for Orthogonal Functionalization:
-
Mono-Boc Protection: React the 2,6-diazaspiro[3.4]octane freebase with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to obtain the mono-Boc protected intermediate.
-
Cbz/Bn Protection: Protect the remaining free amine with benzyl chloroformate (Cbz-Cl) or benzyl bromide (BnBr) to yield the orthogonally protected scaffold.
-
First Functionalization (at Boc position): Remove the Boc group using TFA in dichloromethane (DCM). Neutralize the resulting salt and perform the desired functionalization (e.g., alkylation, acylation) on the now-free secondary amine.
-
Second Functionalization (at Cbz/Bn position): Remove the Cbz or Bn group via hydrogenolysis using a palladium catalyst. This will not affect the newly installed functional group. The second amine is now available for a different modification.
Section 3: Purification Challenges
Question 4: I'm struggling to purify my 2,6-diazaspiro[3.4]octane derivatives. They either streak on silica gel or I have difficulty removing polar byproducts. What are some effective purification techniques?
The polar and basic nature of these diamines can make purification by standard column chromatography challenging.[6]
Troubleshooting Purification:
-
TLC System Modification:
-
Add a Basic Modifier: To reduce streaking on silica gel, add a small amount of a basic modifier to your eluent system. Common choices include 1-2% triethylamine or ammonium hydroxide in your mobile phase (e.g., DCM/Methanol/NH₄OH 90:9:1).
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
Alternative Purification Methods:
-
Salt Formation and Recrystallization: If your product is a solid, you can often form a salt (e.g., hydrochloride or tartrate) and purify it through recrystallization. This is a highly effective method for removing non-basic impurities.
-
Distillation: For low molecular weight, non-functionalized, or simple alkylated derivatives that are liquids, distillation under reduced pressure can be a viable purification method.
-
Data Summary: Purification Strategies
| Issue | Recommended Solution | Eluent/Solvent System Example |
| Streaking on Silica TLC | Add a basic modifier to the eluent | 90:9:1 DCM:MeOH:NH₄OH |
| Highly Polar Product | Reverse-phase (C18) chromatography | Water/Acetonitrile gradient with 0.1% TFA |
| Non-basic Impurities | Salt formation and recrystallization | Dissolve in ether, add HCl in ether, recrystallize from Ethanol/Ether |
| Low MW Liquid Product | Distillation | Kugelrohr or short-path distillation under high vacuum |
By anticipating these common side reactions and implementing the appropriate strategic controls, researchers can significantly improve the efficiency and success rate of their synthetic campaigns involving the versatile 2,6-diazaspiro[3.4]octane core.
References
- Benchchem. (n.d.). Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols.
-
Orain, D., & Samuel, S. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). National Institutes of Health.
- Benchchem. (n.d.). Optimizing reaction conditions for 1,6-Diazaspiro[3.4]octane synthesis.
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. Retrieved from [Link]
- Benchchem. (n.d.). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Protocols for the Deprotection of Boc-Protected 2,6-Diazaspiro[3.4]octane
Welcome to the technical support center for the deprotection of Boc-protected 2,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the nuances of this critical synthetic step. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring robust and reproducible outcomes.
Introduction: The Chemistry of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various non-acidic conditions and its straightforward removal under acidic conditions.[1][2] The deprotection is an acid-catalyzed process that involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3][4] The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine.[1][4] The liberated amine is then protonated under the acidic conditions, typically forming an ammonium salt.[1]
The primary challenge in Boc deprotection arises from the reactive tert-butyl cation intermediate, which can lead to unwanted side reactions, particularly alkylation of nucleophilic sites on the substrate.[5][6] For a molecule like 2,6-diazaspiro[3.4]octane, which possesses two nitrogen atoms, selective deprotection and management of side reactions are paramount.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the deprotection of Boc-protected 2,6-diazaspiro[3.4]octane.
Q1: My Boc deprotection of 2,6-diazaspiro[3.4]octane is incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is acid-catalyzed. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[7] For a standard protocol using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing the TFA concentration to 50%.[7]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many reactions are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer reaction times or gentle heating.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Solvent Issues: Ensure your Boc-protected 2,6-diazaspiro[3.4]octane is fully soluble in the chosen solvent.[7] DCM is a common choice for TFA-mediated deprotection.[7]
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?
A2: The primary cause of side reactions is the highly reactive tert-butyl cation generated during the deprotection.[5] This electrophile can alkylate any nucleophilic sites. In the context of 2,6-diazaspiro[3.4]octane, this could potentially lead to N-tert-butylation of the newly deprotected amine.
To mitigate this, the use of scavengers is highly recommended. Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[5] Common scavengers include:
-
Triisopropylsilane (TIS): Typically used at a concentration of 2.5-5% (v/v).[7]
-
Water: Can also act as a scavenger.[9]
Q3: How can I achieve selective mono-deprotection of bis-Boc-2,6-diazaspiro[3.4]octane?
A3: Selective mono-deprotection of a symmetric molecule like bis-Boc-2,6-diazaspiro[3.4]octane is challenging but can be achieved by carefully controlling the reaction conditions. The key is to use milder acidic conditions and monitor the reaction closely.
-
Use a weaker acid system: Instead of strong acids like neat TFA, consider using a more dilute solution or a milder acid.
-
Lower the reaction temperature: Performing the reaction at 0°C or even lower can help to control the reaction rate and improve selectivity.
-
Careful monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as a significant amount of the mono-deprotected product is observed.
Q4: What is the best work-up procedure for a Boc deprotection reaction?
A4: The work-up procedure depends on the properties of your deprotected 2,6-diazaspiro[3.4]octane and the acid used.
-
For TFA deprotection: After completion, the TFA and solvent can be removed under reduced pressure.[8] The resulting TFA salt can sometimes be used directly in the next step. If the free amine is required, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[8]
-
For HCl deprotection: When using HCl in a solvent like 1,4-dioxane or ethyl acetate, the product often precipitates as the hydrochloride salt.[2][8] This can be collected by filtration and washed with a non-polar solvent like diethyl ether.[8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the deprotection of Boc-protected 2,6-diazaspiro[3.4]octane.
Problem 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product (confirmed by TLC, LC-MS, or NMR).
-
Low yield of the desired deprotected product.
Workflow for Troubleshooting Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem 2: Formation of Side Products (Alkylation)
Symptoms:
-
Presence of unexpected peaks in LC-MS with a mass corresponding to the addition of a tert-butyl group (+56 Da).
-
Complex crude NMR spectrum.
Workflow for Mitigating Side Product Formation:
Caption: Workflow to minimize alkylation side products.
Experimental Protocols
Below are detailed, step-by-step methodologies for the deprotection of Boc-protected 2,6-diazaspiro[3.4]octane.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[2]
Reagents and Materials:
-
Boc-protected 2,6-diazaspiro[3.4]octane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected 2,6-diazaspiro[3.4]octane in DCM (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
(Optional) Add TIS to a final concentration of 2.5-5% (v/v).
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[2]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a cost-effective alternative to TFA and often results in the precipitation of the hydrochloride salt of the product, which can simplify purification.[2]
Reagents and Materials:
-
Boc-protected 2,6-diazaspiro[3.4]octane
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Suspend the Boc-protected 2,6-diazaspiro[3.4]octane (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[2]
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.[8]
-
Upon completion, the product will often precipitate as the hydrochloride salt.[2]
-
Collect the solid by filtration and wash with diethyl ether to remove any non-polar impurities.[8]
-
Dry the solid under vacuum to obtain the deprotected 2,6-diazaspiro[3.4]octane hydrochloride salt.
Data Presentation
The choice of deprotection method can significantly impact the reaction outcome. The following table summarizes the key parameters for the most common methods.
| Method | Reagents/Conditions | Reaction Time | Temperature | Typical Yield | Advantages | Disadvantages |
| Acidic Deprotection (TFA) | 20-50% TFA in DCM[2] | 0.5 - 4 hours[2] | Room Temperature | High | Highly effective and volatile, facilitating easy removal.[2] | Corrosive, toxic, and can cause side reactions with sensitive substrates.[2] |
| Acidic Deprotection (HCl) | 4M HCl in Dioxane or Ethyl Acetate[2] | 1 - 12 hours[2] | Room Temperature | High | Cost-effective and readily available; product may precipitate as HCl salt.[2] | Can be less selective and may lead to chlorinated byproducts in some cases. |
| Thermal Deprotection | High temperature (e.g., 150°C) in a suitable solvent (e.g., dioxane/water)[10] | 0.5 - several hours | 150°C | Variable | Avoids the use of strong acids. | Not suitable for thermally sensitive substrates. |
Conclusion
The successful deprotection of Boc-protected 2,6-diazaspiro[3.4]octane hinges on a thorough understanding of the reaction mechanism and potential pitfalls. By carefully selecting the deprotection protocol, monitoring the reaction progress, and employing appropriate troubleshooting strategies, researchers can achieve high yields of the desired product. This guide provides a comprehensive framework for navigating these challenges, empowering you to optimize your synthetic routes and accelerate your research and development efforts.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Technical Guide to the NMR Spectral Interpretation of 2-Benzyl-2,6-diazaspiro[3.4]octane for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the spirocyclic scaffold has emerged as a cornerstone for the design of novel therapeutics. Among these, the 2,6-diazaspiro[3.4]octane core offers a unique three-dimensional architecture, granting access to unexplored chemical space and enabling the development of compounds with improved pharmacological profiles. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, 2-Benzyl-2,6-diazaspiro[3.4]octane.
This document will delve into the predicted spectral features of this compound, offering a detailed interpretation of its proton and carbon environments. Furthermore, we will present a comparative analysis with an experimentally characterized analog, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, to highlight the influence of substituent effects on the NMR spectra. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this important class of molecules.
The Structural Significance of this compound
The 2,6-diazaspiro[3.4]octane framework is considered a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The benzyl group at the 2-position introduces a key aromatic moiety, often crucial for interactions with biological targets. Accurate structural elucidation via NMR is paramount to confirming the successful synthesis and purity of this and related compounds.
Interpreting the ¹H and ¹³C NMR Spectra of this compound
Due to the limited availability of public experimental spectra for this compound, the following spectral data has been generated using a validated NMR prediction algorithm.[1][2][3][4] This approach provides a reliable framework for understanding the expected chemical shifts and multiplicities.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the diazaspiro[3.4]octane core. The spirocyclic nature of the molecule results in a rigid structure, leading to diastereotopic protons which are chemically non-equivalent and thus have different chemical shifts.
dot graph "2_Benzyl_2_6_diazaspiro_3_4_octane_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Figure 1. Structure of this compound with proton and carbon numbering.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-aromatic (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H |
| H-benzylic (CH₂) | 3.65 | Singlet | 2H |
| H-1, H-5 (CH₂) | 2.80 - 3.00 | Multiplet | 4H |
| H-3, H-7 (CH₂) | 2.60 - 2.80 | Multiplet | 4H |
| H-NH | 1.50 - 2.50 | Broad Singlet | 1H |
Table 1. Predicted ¹H NMR Data for this compound.
The aromatic protons of the benzyl group are expected to appear as a multiplet in the range of 7.20-7.40 ppm. The benzylic protons, being adjacent to a nitrogen atom and the aromatic ring, are predicted to resonate as a singlet around 3.65 ppm. The methylene protons of the spirocyclic core are expected to show complex splitting patterns due to their diastereotopic nature and coupling with each other, appearing as multiplets between 2.60 and 3.00 ppm. The proton on the secondary amine is anticipated to be a broad singlet, with its chemical shift being concentration and solvent dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-aromatic (ipso) | 138.0 |
| C-aromatic (ortho, meta, para) | 127.0 - 129.0 |
| C-spiro (quaternary) | 65.0 |
| C-benzylic (CH₂) | 60.0 |
| C-1, C-5 (CH₂) | 55.0 |
| C-3, C-7 (CH₂) | 48.0 |
Table 2. Predicted ¹³C NMR Data for this compound.
The aromatic carbons will be found in the typical downfield region of 127.0-138.0 ppm. The unique spirocyclic quaternary carbon is predicted to be around 65.0 ppm. The benzylic carbon, influenced by the adjacent nitrogen and phenyl group, is expected at approximately 60.0 ppm. The remaining methylene carbons of the four and five-membered rings will appear in the aliphatic region of the spectrum.
Comparative Analysis with tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
To ground our predicted data in experimental reality, we will compare it to the reported NMR data for a closely related analog, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate. The synthesis and characterization of this compound have been described in the literature.[5][6] The key difference is the presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms.
dot graph "Comparison_Structures" { layout=neato; node [shape=none, fontname="Arial", fontsize=10];
} Figure 2. Comparison of the chemical structures.
The presence of the electron-withdrawing Boc group is expected to deshield the adjacent protons and carbons.
| Assignment | This compound (Predicted, ppm) | tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (Experimental, ppm) [5] |
| ¹H NMR | ||
| H-aromatic | 7.20 - 7.40 | 7.25 - 7.35 |
| H-benzylic | 3.65 | 3.58 |
| H-spirocyclic (CH₂) | 2.60 - 3.00 | 3.95, 3.75, 2.85, 2.65 |
| H-t-butyl | - | 1.42 |
| ¹³C NMR | ||
| C-aromatic | 127.0 - 138.0 | 127.1, 128.3, 129.1, 138.2 |
| C=O (Boc) | - | 154.5 |
| C-quaternary (t-butyl) | - | 79.2 |
| C-spiro | 65.0 | 63.8 |
| C-benzylic | 60.0 | 60.1 |
| C-spirocyclic (CH₂) | 48.0, 55.0 | 58.9, 53.4, 48.7 |
| C-t-butyl (CH₃) | - | 28.5 |
Table 3. Comparison of Predicted and Experimental NMR Data.
As anticipated, the experimental data for the Boc-protected analog shows a significant downfield shift for the protons and carbons adjacent to the carbamate nitrogen due to its electron-withdrawing nature. The characteristic signals for the tert-butyl group are also observed. This comparison underscores the sensitivity of NMR spectroscopy to subtle changes in the electronic environment of a molecule.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for diazaspiro[3.4]octane derivatives.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.[9]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.[8]
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];
} Figure 3. A generalized workflow for NMR analysis.
Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and tune the probe for optimal performance.[10]
-
Shimming: Perform manual or automated shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.[10]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of the protons between scans.[9]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
A larger number of scans (typically 128 to 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is generally sufficient for most carbons.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum for accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.
Conclusion
This guide has provided a comprehensive overview of the interpretation of ¹H and ¹³C NMR spectra for this compound. Through the use of predicted spectral data and a comparative analysis with an experimentally characterized analog, we have established a solid foundation for the structural elucidation of this important class of spirocyclic compounds. The detailed experimental protocol offers a practical workflow for obtaining high-quality NMR data. A thorough understanding of the NMR characteristics of the 2,6-diazaspiro[3.4]octane core is indispensable for chemists working on the synthesis and development of novel therapeutics based on this privileged scaffold.
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A Senior Application Scientist's Guide to the Structural Confirmation of 2-Benzyl-2,6-diazaspiro[3.4]octane: A Mass Spectrometry-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and pharmaceutical advancement. In this guide, we delve into the structural elucidation of 2-Benzyl-2,6-diazaspiro[3.4]octane, a novel spirocyclic scaffold with significant potential in medicinal chemistry. Our focus will be a critical evaluation of mass spectrometry (MS) as a primary analytical tool, benchmarked against other powerful techniques. This guide is designed to be a practical resource, blending theoretical principles with actionable, field-tested insights to ensure the integrity of your structural assignments.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound.[1][2] In the context of this compound, high-resolution mass spectrometry (HRMS) provides the initial, crucial piece of the structural puzzle: the precise molecular formula.[3] This is achieved by measuring the mass-to-charge ratio (m/z) of the ionized molecule with exceptional accuracy.
However, the true power of MS in structure confirmation lies in tandem mass spectrometry (MS/MS).[3][4] By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, we can piece together the molecule's connectivity. This fragmentation pattern serves as a molecular fingerprint, offering profound insights into the compound's architecture.
Ionization Techniques: A Critical Choice
The choice of ionization technique is paramount and directly influences the quality and nature of the mass spectrum. For a molecule like this compound, two common methods come to the forefront: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This "hard" ionization technique bombards the sample with high-energy electrons, leading to extensive fragmentation.[5][6] While this can sometimes result in the absence of a clear molecular ion peak, the rich fragmentation pattern is highly reproducible and invaluable for structural elucidation.[7][8]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that typically produces a prominent protonated molecule, [M+H]+.[5][9] This is particularly advantageous for confirming the molecular weight.[9] While fragmentation is less extensive than in EI, it can be induced and controlled in the collision cell of a tandem mass spectrometer (MS/MS), providing targeted structural information.[9][10]
For this compound, a dual-pronged approach is recommended. ESI-MS would be employed to confidently establish the molecular weight, while EI-MS (if the compound is sufficiently volatile) or ESI-MS/MS would be used to generate the characteristic fragmentation patterns necessary for detailed structural confirmation.
Experimental Workflow: A Self-Validating System
A robust analytical workflow is crucial for generating reliable and reproducible data. The following diagram outlines a comprehensive approach for the mass spectrometric analysis of this compound.
Caption: A proposed fragmentation pathway for this compound.
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a multi-technique approach provides the highest level of confidence in structure confirmation. [11]Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the other two pillars of structural elucidation. [12][13][14]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Crystallography |
|---|---|---|---|
| Principle | Measures the mass-to-charge ratio of ionized molecules. [2] | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. [12] | Measures the diffraction of X-rays by a crystalline lattice. [15][16] |
| Sample Type | Ionizable compound. [1] | Soluble compound in a suitable solvent. [12] | Single, well-ordered crystal. [1] |
| Information Obtained | Molecular weight, elemental composition, fragmentation patterns. [1] | Connectivity, relative stereochemistry, solution-state conformation and dynamics. [1][12] | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. [1][17] |
| Strengths | High sensitivity, small sample requirement, direct molecular formula determination. [3] | Provides detailed information about the carbon-hydrogen framework and atom connectivity. [11][14] | Considered the "gold standard" for unambiguous structure determination, providing atomic-level detail. [1][18] |
| Limitations | Does not directly provide stereochemical information, extensive fragmentation can sometimes be complex to interpret. [10]| Lower sensitivity than MS, requires larger sample amounts, can be complex for molecules with many overlapping signals. [13][19]| Requires a suitable single crystal, which can be challenging to grow; provides a solid-state structure that may differ from the solution-state conformation. [19][20]|
Detailed Experimental Protocols
Mass Spectrometry Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument coupled to an electrospray ionization (ESI) source.
-
ESI-MS (Positive Ion Mode) Parameters:
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For MS/MS analysis, select the protonated molecule [M+H]+ as the precursor ion and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
Data Analysis: Process the acquired data using the instrument's software. Determine the accurate mass of the parent ion and calculate the elemental composition. Analyze the fragmentation pattern to identify characteristic daughter ions.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals and use the 2D correlation spectra to establish the connectivity of the molecule.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.
Conclusion
The structural confirmation of this compound is a critical step in its development for potential pharmaceutical applications. Mass spectrometry, particularly when combined with tandem MS techniques, provides a rapid and highly sensitive method for determining the molecular formula and gaining significant structural insights through fragmentation analysis. While MS is a powerful standalone technique, its integration with NMR spectroscopy and X-ray crystallography creates a self-validating system that delivers an unambiguous and comprehensive structural elucidation. [11]This multi-faceted approach ensures the highest level of scientific rigor and confidence in the final structural assignment, a non-negotiable standard in drug discovery and development.
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A Comparative Guide to the Efficacy of 2-Benzyl-2,6-diazaspiro[3.4]octane Derivatives Against Mycobacterium tuberculosis
The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent discovery of novel chemotherapeutic agents. The spirocyclic scaffold, particularly the 2,6-diazaspiro[3.4]octane core, has emerged as a "privileged structure" in medicinal chemistry.[1] Its rigid, three-dimensional architecture provides a unique framework for the spatial arrangement of pharmacophoric groups, making it an attractive starting point for the development of new therapeutics. This guide provides a comparative analysis of the antitubercular efficacy of various 2-benzyl-2,6-diazaspiro[3.4]octane derivatives, supported by experimental data and a discussion of their structure-activity relationships (SAR).
The 2,6-Diazaspiro[3.4]octane Scaffold: A Foundation for Novel Antitubercular Agents
The 2,6-diazaspiro[3.4]octane motif has been incorporated into a variety of biologically active compounds, including inhibitors of hepatitis B capsid protein, menin-MLL1 interaction for cancer treatment, and VDAC1 for diabetes.[1] Its significance in drug discovery lies in its high Fsp3 character, which often correlates with improved solubility, metabolic stability, and novel pharmacological profiles. The core structure serves as a versatile building block, allowing for systematic "periphery exploration"—the modification of substituent groups to optimize biological activity.[1] This guide focuses on derivatives where one of the nitrogen atoms of the diazaspiro core is substituted with a benzyl group, a common moiety in medicinal chemistry, while the other nitrogen is used as an attachment point for a diverse range of chemical groups to probe their effect on antimycobacterial potency.
Synthesis of the Core Building Block
The synthesis of the core 2,6-diazaspiro[3.4]octane building block is a critical first step. A common route, as described in the literature, commences with the commercially available N-Boc-protected azetidine-3-one.[1] The process involves a Horner-Wadsworth-Emmons olefination followed by a [3+2] cycloaddition to construct the spirocyclic system.
Caption: Synthesis workflow for the core 2,6-diazaspiro[3.4]octane building block.
Comparative In Vitro Efficacy Against M. tuberculosis
A key strategy in leveraging the 2,6-diazaspiro[3.4]octane scaffold has been its combination with the 5-nitrofuryl moiety. This group is a well-known pharmacophore in antimycobacterial compounds, capable of undergoing reduction by bacterial enzymes to generate lethal reactive intermediates.[1] A study exploring this combination synthesized a series of twelve nitrofuran carboxamide derivatives from the this compound core, varying the peripheral groups, including several azole substituents.[1] The in vitro inhibitory activities of these compounds were assessed against the virulent M. tuberculosis H37Rv strain.
Structure-Activity Relationship (SAR) Analysis
The antitubercular activity of the synthesized derivatives is summarized in the table below. The data reveals a strong dependence of efficacy on the nature of the peripheral substituent.
| Compound ID | Peripheral Substituent | MIC (µg/mL) against M. tuberculosis H37Rv[1] |
| 17 | 1,2,4-triazole | 0.016 |
| 24 | 1,2,4-oxadiazole | 1.0 |
| Other Derivatives | Various azoles and other groups | >1.0 or inactive |
Data extracted from a study by Lukin et al.[1]
The results clearly indicate that most of the synthesized compounds exhibited weak to no activity. However, two derivatives stood out: the 1,2,4-oxadiazole 24 and, most notably, the 1,2,4-triazole 17 . Compound 17 demonstrated remarkable potency, with a minimum inhibitory concentration (MIC) of 0.016 µg/mL, highlighting it as a promising lead for further development.[1] This underscores the critical role of the peripheral azole moiety in determining the antitubercular activity of this class of compounds.
Proposed Mechanism of Action
For the highly active nitrofuran-containing derivatives, the proposed mechanism of action is dependent on the bioreductive activation of the nitrofuran group. This pathway is common to other nitroaromatic antitubercular drugs like delamanid and pretomanid.[2]
Caption: Proposed bioreductive activation pathway of nitrofuran derivatives.
The nitrofuran moiety is reduced by a bacterial nitroreductase, such as the deazaflavin-dependent nitroreductase (Ddn), generating reactive nitrogen species.[1][2] These highly reactive intermediates are cytotoxic, causing widespread damage to essential cellular components, ultimately leading to bacterial cell death.[1] The specificity of this activation pathway to mycobacterial enzymes contributes to the selective toxicity against the pathogen.
Experimental Protocols
The evaluation of antitubercular activity is a critical component of the drug discovery pipeline. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[3][4]
Microplate Alamar Blue Assay (MABA) Protocol
This protocol outlines the key steps for assessing the in vitro activity of the synthesized compounds against M. tuberculosis H37Rv.
-
Preparation of Inoculum:
-
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
The culture is incubated at 37°C until it reaches a McFarland turbidity standard of 1.0.
-
The bacterial suspension is then diluted to the appropriate concentration for inoculation.
-
-
Compound Preparation and Plating:
-
The test compounds are solubilized in DMSO to create stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in 7H9 broth in a 96-well microplate. The final concentrations typically range from 0.8 to 100 µg/mL.[4]
-
Control wells containing no drug (positive control) and no bacteria (negative control) are included.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well (except the negative control).
-
The plates are sealed and incubated at 37°C for 5-7 days.[4]
-
-
Addition of Alamar Blue and Reading:
-
After incubation, a freshly prepared solution of Alamar Blue reagent and 10% Tween 80 is added to each well.[4]
-
The plates are re-incubated for 24 hours.[4]
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion and Future Directions
The this compound scaffold serves as a promising foundation for the development of novel antitubercular agents. The exploration of its molecular periphery, particularly through the addition of nitrofuran carboxamide moieties with azole substituents, has led to the identification of a highly potent lead compound (17 ) with an MIC of 0.016 µg/mL against M. tuberculosis H37Rv.[1]
This guide highlights the importance of a rational, structure-based approach to drug design. The significant variation in activity across a small set of twelve compounds demonstrates that subtle changes to the molecular periphery can have a profound impact on efficacy.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing analogues of compound 17 to further improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating the most potent compounds in animal models of tuberculosis to assess their therapeutic potential.
-
Toxicity Profiling: Conducting cytotoxicity assays to ensure the selective toxicity of the lead compounds against mycobacteria over mammalian cells.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and resistance mechanisms to aid in the development of more robust drug candidates.
By pursuing these avenues of research, the promising this compound scaffold can be further developed into a new generation of effective treatments for tuberculosis.
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Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
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Kalaria, P., Satasia, S., & Raval, D. K. (2014). L-Proline Promoted Green and Regioselective Synthesis of a Novel Pyrazole Based Trifluoromethylated Fused Thiazolopyran Scaffold and Its Biological Evaluation. ChemInform, 45(29). [Link]
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Request PDF. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
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Shaymaa, A. H., et al. (2023). Synthesis and anti-tubercular evaluation of some novel (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives. Journal of the Indian Chemical Society, 100(5), 100994. [Link]
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Pitaluga, L., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. ACS Infectious Diseases, 10(1), 13-26. [Link]
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S. K. (2020). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Antimicrobial Agents and Chemotherapy, 64(12). [Link]
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A Comparative Guide to Validating the Mechanism of Action for Antimalarial 2,6-Diazaspiro[3.4]octane Compounds
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous pipeline of novel antimalarial agents with unconventional mechanisms of action.[1][2] The emergence of the 2,6-diazaspiro[3.4]octane scaffold represents a promising new chemotype in the global effort to combat malaria.[3][4] This guide provides a comprehensive comparison of experimental strategies to validate the mechanism of action of these compounds, contrasting them with established and other novel antimalarials. Our focus is on the practical application of these methodologies, providing researchers in drug development with the rationale and detailed protocols necessary for robust target validation.
The Imperative for Novel Antimalarial Mechanisms
The history of antimalarial drug development is a stark reminder of the parasite's adaptive capabilities. Resistance has emerged to nearly all deployed drugs, including the frontline artemisinin-based combination therapies (ACTs).[5] This underscores the critical need for new drugs that act on novel targets or pathways, thereby circumventing existing resistance mechanisms.[2][6] An ideal antimalarial candidate should exhibit potent activity against multiple life-cycle stages of the parasite, possess a favorable safety profile, and, most importantly, have a well-defined and novel mechanism of action to which resistance is not easily acquired.[7]
Unraveling the Mechanism of Action: A Comparative Overview
Validating the mechanism of action (MoA) is a cornerstone of drug development, providing a rational basis for lead optimization, predicting potential resistance mechanisms, and identifying synergistic combination partners.[8] Here, we compare the MoA of the novel 2,6-diazaspiro[3.4]octane series with two other key classes of modern antimalarials: PfATP4 inhibitors and imidazolopiperazines.
| Compound Class | Proposed Target/Pathway | Key Experimental Validation | Known Resistance Mechanisms |
| 2,6-Diazaspiro[3.4]octanes | P. falciparum cyclic amine resistance locus (PfCARL) | Resistance selection and whole-genome sequencing | Mutations in PfCARL |
| PfATP4 Inhibitors (e.g., Cipargamin) | PfATP4 (a P-type Na+ ATPase) | - In vitro evolution and whole-genome analysis- Ion homeostasis assays (Na+ influx)- Cellular swelling assays | Mutations in the pfatp4 gene |
| Imidazolopiperazines (e.g., Ganaplacide) | Intracellular secretory pathway | - In vitro evolution and genome analysis in yeast and P. falciparum- Electron microscopy (ER expansion)- Protein trafficking inhibition assays | Mutations in PfCARL, PfUGT, and PfACT |
Table 1: Comparative Overview of Antimalarial Mechanisms of Action. This table summarizes the proposed targets, key validation methods, and known resistance mechanisms for three distinct classes of antimalarial compounds.
Experimental Workflows for Mechanism of Action Validation
A multi-pronged experimental approach is essential for definitively elucidating a drug's MoA. Below, we detail the core workflows and provide step-by-step protocols for key experiments.
Workflow for Target Identification and Validation
The initial step in MoA validation often involves identifying the molecular target of a compound. A common and powerful approach is through in vitro resistance selection followed by whole-genome sequencing.
Figure 1: Experimental Workflow for Target Identification and Validation. This diagram illustrates the sequential process from initial hit identification through target deconvolution and subsequent validation.
Protocol 1: In Vitro Resistance Selection and Whole-Genome Sequencing
Objective: To identify the genetic basis of resistance to a novel antimalarial compound.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 25 µg/mL gentamicin)
-
Human erythrocytes (O+)
-
Test compound (e.g., a 2,6-diazaspiro[3.4]octane derivative)
-
DNA extraction kit
-
Next-generation sequencing platform
Procedure:
-
Establish Baseline Susceptibility: Determine the 50% inhibitory concentration (IC50) of the test compound against the parental parasite line using a standard SYBR Green I-based fluorescence assay.
-
Initiate Drug Pressure: Culture parasites in the presence of the test compound at a concentration equivalent to the IC50.
-
Monitor Parasite Growth: Monitor parasitemia daily by Giemsa-stained thin blood smears.
-
Increase Drug Concentration: Once the parasite culture has adapted and is growing robustly, gradually increase the drug concentration in a stepwise manner.
-
Isolate Resistant Clones: After several months of continuous pressure, isolate clonal populations of resistant parasites by limiting dilution.
-
Confirm Resistance: Determine the IC50 of the test compound against the resistant clones to quantify the shift in susceptibility.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental (sensitive) and resistant parasite lines.
-
Whole-Genome Sequencing: Perform whole-genome sequencing on the extracted DNA.
-
Bioinformatic Analysis: Align the sequencing reads to the P. falciparum 3D7 reference genome and identify single nucleotide polymorphisms (SNPs) that are unique to the resistant lines. Focus on non-synonymous mutations in coding regions as these are most likely to be causative.
Expected Outcome: Identification of mutations in a specific gene or set of genes that are consistently found in independently selected resistant lines. For the 2,6-diazaspiro[3.4]octane series, this approach has implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance.[4][9][10]
Comparative Mechanistic Assays
Once a putative target is identified, further functional assays are required to confirm the proposed mechanism of action. These assays are often tailored to the specific target.
Ion Homeostasis Assays for PfATP4 Inhibitors
The proposed mechanism of action for compounds like cipargamin is the inhibition of PfATP4, a sodium efflux pump.[1][11][12] This leads to a disruption of sodium ion homeostasis in the parasite.
Figure 2: Signaling Pathway of PfATP4 Inhibition. This diagram illustrates the downstream consequences of PfATP4 inhibition by compounds like cipargamin.
Protocol 2: Measurement of Intracellular Sodium Concentration
Objective: To determine if a compound disrupts sodium homeostasis in P. falciparum.
Materials:
-
Synchronized late-stage trophozoite-infected erythrocytes
-
Sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2, AM)
-
Physiological saline solution
-
Saponin
-
Fluorometer or fluorescence microscope
Procedure:
-
Isolate Parasites: Isolate late-stage trophozoites from infected erythrocytes by saponin lysis.
-
Dye Loading: Incubate the isolated parasites with the sodium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Establish Baseline Fluorescence: Measure the baseline fluorescence of the dye-loaded parasites.
-
Compound Treatment: Add the test compound (e.g., cipargamin as a positive control) and the 2,6-diazaspiro[3.4]octane compound to separate parasite suspensions.
-
Monitor Fluorescence Changes: Monitor the fluorescence intensity over time. An increase in fluorescence indicates an influx of sodium ions.
Expected Outcome: PfATP4 inhibitors will cause a rapid and significant increase in intracellular sodium concentration, while compounds with a different mechanism of action, such as the 2,6-diazaspiro[3.4]octanes, are not expected to have this effect.[13]
Assays for Secretory Pathway Inhibitors
For compounds like ganaplacide, which are proposed to inhibit the parasite's secretory pathway, different experimental approaches are required.[14][15]
Protocol 3: Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
Objective: To visualize ultrastructural changes in the parasite, such as expansion of the endoplasmic reticulum (ER), which is indicative of secretory pathway disruption.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Test compound (e.g., ganaplacide)
-
Fixatives (glutaraldehyde, osmium tetroxide)
-
Resin for embedding
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Compound Treatment: Treat synchronized ring-stage parasites with the test compound for a defined period (e.g., 6-12 hours).
-
Fixation: Fix the parasite-infected erythrocytes in glutaraldehyde, followed by post-fixation in osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed them in resin.
-
Sectioning: Cut ultrathin sections using an ultramicrotome.
-
Staining and Imaging: Stain the sections with uranyl acetate and lead citrate and visualize them using a transmission electron microscope.
Expected Outcome: Treatment with a secretory pathway inhibitor like ganaplacide is expected to cause a noticeable expansion and swelling of the parasite's endoplasmic reticulum.[14] This assay can be used to compare the effects of 2,6-diazaspiro[3.4]octanes and determine if they induce similar ultrastructural changes.
Concluding Remarks
The validation of the mechanism of action for novel antimalarial compounds like the 2,6-diazaspiro[3.4]octane series is a multifaceted process that requires a combination of genetic, cellular, and biochemical approaches. By comparing the experimental outcomes for these new compounds with well-characterized antimalarials such as PfATP4 and secretory pathway inhibitors, researchers can build a robust case for a novel mechanism of action. The detailed protocols and comparative framework provided in this guide are intended to equip drug development professionals with the necessary tools to rigorously interrogate the biological activity of their compounds, ultimately contributing to the development of the next generation of life-saving antimalarial drugs.
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McCarthy, J. S., et al. (2020). The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. Malaria Journal. [Link]
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ResearchGate. (2016). KAE609 (Cipargamin), a New Spiroindolone Agent for the Treatment of Malaria: Evaluation of the Absorption, Distribution, Metabolism, and Excretion of a Single Oral 300-mg Dose of [14C]KAE609 in Healthy Male Subjects. [https://www.researchgate.net/publication/305637219_KAE609_Cipargamin_a_New_Spiroindolone_Agent_for_the_Treatment_of_Malaria_Evaluation_of_the_Absorption_Distribution_Metabolism_and_Excretion_of_a_Single_Oral_300-mg_Dose_of_14C KAE609_in_Healthy_Male_Subjects]([Link] KAE609_in_Healthy_Male_Subjects)
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The 2-Benzyl-2,6-diazaspiro[3.4]octane Scaffold: A Comparative Guide to Structure-Activity Relationships for Dopamine D3 Receptor Antagonism
The quest for selective dopamine D3 receptor (D3R) antagonists has identified the 2,6-diazaspiro[3.4]octane moiety as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for designing ligands with high affinity and selectivity, crucial for developing therapeutics targeting neuropsychiatric disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-benzyl-2,6-diazaspiro[3.4]octane analogues, offering insights into the chemical features governing their interaction with the D3 receptor.
The Strategic Advantage of the Diazaspiro[3.4]octane Core
The 2,6-diazaspiro[3.4]octane core is an emerging privileged structure in drug discovery, appearing in compounds with diverse biological activities.[1] Its sp³-rich nature provides access to a greater volume of chemical space compared to traditional flat aromatic structures, often leading to improved pharmacological properties.[1] In the context of D3R antagonism, the spirocyclic system offers a fixed orientation for substituents, allowing for precise interactions within the receptor's binding pocket. This conformational constraint is key to achieving high selectivity over the closely related D2 receptor, a common challenge in the development of dopaminergic drugs.[2]
Unraveling the Structure-Activity Landscape
A seminal study by Reilly et al. explored a series of arylated diazaspiroalkane cores, providing valuable insights into the SAR of these compounds as D3R antagonists.[2][3] While not exclusively focused on 2-benzyl analogues, the study offers a strong foundation for understanding the impact of substitutions on the diazaspiro core and the appended aryl groups.
The general structure of the evaluated analogues consists of an arylated diazaspiro core linked to a 1,2,4-triazole-3-thiol moiety. The SAR can be dissected by examining the contributions of the diazaspiro core and the aryl substituent.
Impact of the Diazaspiro Core
The nature of the diazaspiroalkane itself plays a critical role in D3R affinity and selectivity. The study investigated various diazaspiro cores, including 2,6-diazaspiro[3.3]heptane, 2,6-diazaspiro[3.4]octane, and others. Notably, compounds incorporating the 2,6-diazaspiro[3.4]octane core demonstrated favorable D3R binding affinity.[2]
Influence of Aryl Substituents
The aryl group attached to the diazaspiro nitrogen is a key determinant of potency and selectivity. The following table summarizes the SAR data for a selection of analogues with varying aryl substituents on a diazaspiro core.
| Compound ID | Diazaspiro Core | Aryl Substituent (Ar) | D3R Kᵢ (nM) | D3R vs D2R Selectivity (fold) |
| 11 | 2,6-Diazaspiro[3.4]octane | 2-Fluorophenyl | 24.2 | 264 |
| 14 | 2,7-Diazaspiro[3.5]nonane | 2-Fluorophenyl | 19.6 | >255 |
| 15a | 2,7-Diazaspiro[4.5]decane | 2-Fluorophenyl | 12.0 | 905 |
| 15b | 2,7-Diazaspiro[4.5]decane | 4-Methoxyphenyl | 97.7 | >513 |
| 15c | 2,7-Diazaspiro[4.5]decane | 4-Fluorophenyl | 25.6 | 383 |
| 15f | 2,7-Diazaspiro[4.5]decane | 2,3-Dichlorophenyl | 82.4 | 91 |
Data extracted from Reilly et al., J. Med. Chem. 2017, 60 (23), 9905-9910.[2][3]
Key SAR Insights:
-
Aryl Substitution Pattern: A 2-fluorophenyl substituent on the diazaspiro nitrogen consistently resulted in high D3R affinity and selectivity (e.g., compounds 11 , 14 , and 15a ).[2][3]
-
Positional Isomers: Shifting the fluoro substituent from the 2- to the 4-position on the phenyl ring (compound 15c ) led to a slight decrease in affinity.[2]
-
Electron-Donating Groups: The introduction of a methoxy group at the 4-position (compound 15b ) significantly reduced D3R affinity compared to the fluoro-substituted analogue 15c .[2]
-
Bulky Substituents: The presence of a 2,3-dichlorophenyl group (compound 15f ) was detrimental to both affinity and selectivity.[2]
These findings underscore the importance of the electronic and steric properties of the aryl substituent in achieving optimal D3R antagonism.
Experimental Protocols
General Synthetic Pathway for Arylated Diazaspiro Analogues
The synthesis of the target compounds can be achieved through a multi-step sequence, with a key palladium-catalyzed C-N cross-coupling reaction to install the aryl group onto the diazaspiro core.[2]
Generalized synthetic workflow.
Step-by-Step Protocol for a Representative C-N Cross-Coupling Reaction:
-
To a reaction vessel, add the diazaspiro[3.4]octane core, the desired aryl halide, Pd₂(dba)₃, RuPhos, and NaOt-Bu.
-
Add dioxane as the solvent.
-
Heat the reaction mixture at 100 °C for 20 minutes.
-
After completion, cool the reaction to room temperature.
-
Purify the crude product via column chromatography to obtain the arylated diazaspiro synthon.
This is a generalized protocol based on the methodology described by Reilly et al.[2]
Dopamine D3 Receptor Radioligand Binding Assay
The affinity of the synthesized compounds for the D3 receptor is determined using a competitive radioligand binding assay.
Radioligand binding assay workflow.
Detailed Protocol:
-
Membrane Preparation: Homogenize HEK293 cells expressing the human D3 receptor in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membrane homogenates with a fixed concentration of the radioligand (e.g., [¹²⁵I]IABN) and varying concentrations of the test compound.
-
Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a known D3R antagonist (e.g., (+)-butaclamol).
-
Filtration: After incubation (e.g., 60 minutes at 37 °C), rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ values and subsequently the Kᵢ values using the Cheng-Prusoff equation.[1]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of potent and selective D3 receptor antagonists. The available SAR data highlights the critical role of the aryl substituent on the diazaspiro nitrogen in modulating receptor affinity and selectivity. Specifically, small, electron-withdrawing groups at the ortho position of a phenyl ring appear to be favorable for D3R binding.
Future studies should focus on a more systematic exploration of the benzyl group itself, investigating the impact of substituents on the phenyl ring and the methylene bridge. A comprehensive understanding of these SAR trends will be instrumental in the rational design of next-generation D3R antagonists with improved therapeutic profiles for the treatment of various CNS disorders.
References
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Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9905–9910. [Link]
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MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(5), 2329. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Publications. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Benzyl-2,6-diazaspiro[3.4]octane-Based Compounds
Abstract: Early and comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery, serving to de-risk clinical candidates and uncover novel therapeutic potential.[1][2] This guide provides an in-depth technical comparison and procedural framework for the cross-reactivity profiling of the emerging 2-Benzyl-2,6-diazaspiro[3.4]octane chemical series. This sp³-rich scaffold has appeared in compounds targeting a diverse range of biological entities, including the sigma-1 receptor (σ1R), dopamine D3 receptor, and various microbial targets, underscoring its privileged nature and the critical need for systematic selectivity assessment.[3][4][5] We will present a tiered strategic approach, detailed experimental protocols, and comparative data analysis, using a representative compound from this class, "DSN-821," a potent σ1R antagonist, as a case study.
The Imperative of Off-Target Profiling
In drug development, the ideal candidate is potently active at its intended target while exhibiting minimal interaction with other biomolecules. Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions (ADRs) and late-stage clinical attrition.[1][6] Systematic in vitro safety pharmacology profiling is, therefore, an indispensable tool for early hazard identification and lead optimization.[1][2][7] By screening compounds against broad panels of receptors, enzymes, transporters, and ion channels, researchers can build structure-activity relationships (SAR) that mitigate off-target effects while preserving on-target potency.[1][8]
The 2,6-diazaspiro[3.4]octane core is a novel and synthetically accessible scaffold that imparts desirable three-dimensionality to small molecules.[3][9] Its derivatives have shown promise in diverse therapeutic areas, from pain management to infectious diseases.[4][5][10] This guide focuses on a hypothetical but representative lead compound, DSN-821 , a potent and selective σ1R antagonist derived from this scaffold, designed for neuropathic pain. Our objective is to build a robust selectivity profile for DSN-821 and compare it against a known, marketed σ1R ligand to illustrate the process.
A Tiered Strategy for Cross-Reactivity Assessment
A tiered or phased approach to profiling is the most resource-efficient strategy. It allows for broad, cost-effective screening early on, followed by more complex, focused assays for de-risking specific liabilities identified in the initial screen.[11]
Causality Behind the Tiered Approach
This strategy is designed to answer critical questions sequentially. The initial broad screen acts as a wide net to catch any significant off-target interactions at a high concentration (e.g., 10 µM), which represents a "worst-case" scenario. Subsequent tiers confirm these initial "hits" with dose-response curves to determine their potency (IC₅₀/Kᵢ) and finally assess their functional relevance. This prevents costly investment in compounds with unforeseen liabilities.[12][13]
Caption: A tiered workflow for efficient cross-reactivity profiling.
Comparative Profiling: DSN-821 vs. Reference Compound
To contextualize the selectivity of DSN-821, we compare its profile against Reference Compound A , a well-characterized, marketed drug known to interact with the σ1R but also possessing known off-target liabilities.
Primary Target Engagement
The first step is to confirm the high potency of DSN-821 at its intended target, the sigma-1 receptor.
| Compound | Target | Assay Type | Kᵢ (nM) |
| DSN-821 | Sigma-1 (σ1R) | Radioligand Binding | 1.2 |
| Reference A | Sigma-1 (σ1R) | Radioligand Binding | 5.8 |
Tier 1 Broad Panel Screening Results
Both compounds were screened at a concentration of 10 µM against a panel of 44 common off-targets, including GPCRs, ion channels, and transporters. The data below summarizes targets with >50% inhibition.
| Target | DSN-821 (% Inhibition @ 10 µM) | Reference A (% Inhibition @ 10 µM) | Potential Clinical Implication |
| Sigma-2 (σ2R) | 65% | 88% | Cognitive effects, psychosis |
| hERG (IKr) | 15% | 72% | Cardiac arrhythmia (QT prolongation) |
| Dopamine D2 | 8% | 55% | Extrapyramidal symptoms, sedation |
| Adrenergic α1A | 22% | 68% | Orthostatic hypotension, dizziness |
| Muscarinic M1 | <5% | 51% | Anticholinergic effects (dry mouth, etc.) |
Interpretation: The Tier 1 screen immediately highlights the superior selectivity profile of DSN-821. While it shows some activity at the related σ2R, it is notably clean against the hERG channel, and key CNS receptors (Dopamine D2, Adrenergic α1A, Muscarinic M1) that are liabilities for Reference Compound A. The hERG interaction with Reference A is a significant red flag requiring immediate follow-up.[14]
Tier 2 & 3: Potency Determination and Functional De-risking
Based on the Tier 1 results, dose-response studies are conducted for the identified hits to determine their potency (IC₅₀). For the critical hERG liability, a functional patch-clamp assay is non-negotiable.
| Target | Compound | IC₅₀ (nM) | Selectivity Ratio (IC₅₀ / σ1R Kᵢ) | Assay Type |
| Sigma-2 (σ2R) | DSN-821 | 1,800 | 1500x | Radioligand Binding |
| Reference A | 450 | 78x | Radioligand Binding | |
| hERG (IKr) | DSN-821 | >30,000 | >25,000x | Manual Patch Clamp |
| Reference A | 950 | 164x | Manual Patch Clamp |
Key Experimental Methodologies
Accurate and reproducible data is contingent on robust experimental design. The protocols below are self-validating through the inclusion of appropriate controls.
Protocol: Radioligand Binding Assay (GPCR/Transporter Panel)
This protocol is a standard method for determining the affinity of a compound for a receptor by measuring its ability to displace a known, radiolabeled ligand.
-
Preparation: Thaw cryopreserved cell membranes expressing the target receptor on ice. Dilute membranes to a pre-optimized concentration in the appropriate assay buffer.
-
Reaction Mixture: In a 96-well plate, add:
-
25 µL Assay Buffer (for total binding) or non-labeled ligand (for non-specific binding).
-
25 µL of DSN-821 or control compound at various concentrations.
-
25 µL of the specific radioligand (e.g., [³H]-pentazocine for σ1R).
-
125 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold wash buffer.
-
Detection: Dry the filtermat, place it in a sample bag with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate percent inhibition relative to total and non-specific binding controls. Determine Kᵢ values using the Cheng-Prusoff equation.
Caption: Standard workflow for a competitive radioligand binding assay.
Protocol: Manual Whole-Cell Patch-Clamp Assay (hERG)
This is the gold-standard assay for assessing proarrhythmic risk, directly measuring the flow of ions through the hERG channel.
-
Cell Culture: Use a validated cell line (e.g., HEK293) stably expressing the hERG channel. Culture cells to 70-80% confluency.
-
Electrophysiology Rig: Prepare the patch-clamp rig with borosilicate glass micropipettes (2-5 MΩ resistance) filled with internal solution. The external bath solution is continuously perfused over the cells.
-
Seal Formation: Achieve a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the pipette, allowing electrical access to the cell's interior.
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (I_Kr). This typically involves a depolarization step followed by a repolarization step to measure the characteristic tail current.
-
Compound Application: After establishing a stable baseline current, perfuse the external solution containing DSN-821 (or positive control, e.g., Cisapride) at increasing concentrations.
-
Data Analysis: Measure the peak tail current at each concentration. Plot the percent inhibition as a function of concentration and fit the data to a Hill equation to determine the IC₅₀ value.
Conclusion and Strategic Outlook
The comprehensive cross-reactivity profiling of the this compound-based compound, DSN-821, demonstrates its superior selectivity profile compared to a benchmark compound. The tiered screening approach efficiently identified a minor liability at the σ2R and, more importantly, confirmed the absence of interaction with the critical hERG cardiac ion channel.[1][6][14] This data provides strong, actionable insights, instilling confidence in the safety profile of DSN-821 and prioritizing it for further preclinical development. For any identified off-target hits, the next logical step is to use this information to drive SAR studies, modifying the compound structure to enhance selectivity while maintaining on-target potency.[8] This iterative process of profiling and chemical optimization is fundamental to developing safer, more effective medicines.
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
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2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzyl-2,6-diazaspiro[3.4]octane
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Benzyl-2,6-diazaspiro[3.4]octane, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Initial Precautions: The "Know Before You Throw" Principle
Before any disposal activities commence, a thorough understanding of the potential hazards associated with this compound is paramount. Based on analogous compounds, we can infer the following potential hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: Can cause skin and serious eye irritation.[1]
-
Respiratory Issues: May cause respiratory irritation.[1]
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a laboratory coat.[2][3][4]
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled.[5][6]
Waste Characterization: Is It Hazardous?
The Resource Conservation and Recovery Act (RCRA) mandates that generators of waste are responsible for determining if their waste is hazardous.[7][8] According to the EPA, a waste is considered hazardous if it is specifically listed on one of four lists (the F, K, P, or U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]
Given the likely properties of this compound, it should be managed as a hazardous waste until proven otherwise by a certified laboratory analysis.
| Potential Hazardous Characteristic | Rationale based on Analogous Compounds |
| Toxicity | Amine and benzyl functionalities can be toxic to aquatic life and may have human health effects.[10] |
| Reactivity | While not expected to be highly reactive, it should not be mixed with strong oxidizing agents.[10] |
| Ignitability | May be a combustible liquid.[11] |
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to the safe disposal of this compound.
Step 1: Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[2]
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[12]
Step 2: Accumulation and Storage
Hazardous waste must be stored safely before it is transported for final disposal.
-
Satellite Accumulation Area (SAA): For laboratories generating small quantities, the waste can be accumulated in an SAA, which must be at or near the point of generation and under the control of the operator.[12]
-
Secure Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[11]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak or spill.
Step 3: Spill Management
Accidents can happen. A clear and concise spill response plan is essential.
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Contain: For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.
-
Clean-Up: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Personal Contamination: If the chemical comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] If it enters the eyes, flush with water for at least 15 minutes and seek immediate medical attention.[11]
Step 4: Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Manifesting: The waste will be transported under a hazardous waste manifest system, which tracks the waste from its point of generation to its final disposal facility.[8][12]
-
Approved Disposal Methods: The most common and environmentally sound method for disposing of organic chemical waste is high-temperature incineration at a permitted hazardous waste incineration facility.[13]
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is not merely a regulatory obligation; it is a cornerstone of a robust safety culture in the laboratory. By adhering to these guidelines, researchers and scientists can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being. Always consult with your institution's EHS department for specific guidance and procedures applicable to your location.
References
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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How Does The EPA Define Hazardous Waste? (2023, October 4). CountyOffice.org. Retrieved from [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
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Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved from [Link]
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Safety Guidelines. (n.d.). University of Richmond. Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]
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A Senior Scientist's Guide to Personal Protective Equipment for 2-Benzyl-2,6-diazaspiro[3.4]octane
As scientists, our primary responsibility is to conduct our work with an unwavering commitment to safety. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Benzyl-2,6-diazaspiro[3.4]octane (CAS No. 928795-36-6). While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily accessible, we can establish a robust safety protocol by analyzing its chemical structure—a substituted spirocyclic diamine—and referencing data from analogous compounds. This approach ensures that our procedures are grounded in sound chemical principles and a conservative assessment of risk.
The core philosophy of this guide is proactive risk mitigation. We will treat this compound as a compound that presents significant hazards until proven otherwise, a fundamental principle of laboratory safety.[1]
Hazard Assessment: Understanding the "Why"
The structure of this compound contains two amine functional groups. Amines as a class, and related heterocyclic compounds, can present several distinct hazards. Based on data from similar molecules like 1,4-Diazabicyclo[2.2.2]octane and 2-Oxa-6-azaspiro[3.4]octane, we must assume the following potential risks:
-
Severe Skin and Eye Damage: Amines are often corrosive or irritating to the skin and can cause serious, irreversible eye damage.[2][3] Dermal contact is a primary route of exposure in a laboratory setting.[4]
-
Respiratory Irritation: Vapors or aerosols can irritate the respiratory system.[3] All handling of this compound, especially in solid form where dust can be generated, must be done in a controlled, ventilated environment.
-
Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of chemicals.[2]
Therefore, our PPE strategy is designed to create a complete barrier against these exposure routes.
Core PPE Protocol: Your First Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the specific task. The following protocol outlines the minimum requirements and necessary upgrades based on the scale and nature of your work.
Eye and Face Protection
Ocular exposure is a high-consequence event. Standard safety glasses are insufficient.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the chemical is present in the laboratory.[5]
-
Required for Splash Hazards: When handling solutions, performing transfers, or running reactions where there is any risk of splashing, a full-face shield must be worn over chemical splash goggles. This provides a secondary layer of protection for the entire face.
Skin & Body Protection
Hand Protection: A Critical Choice Standard disposable nitrile gloves, while common, provide poor resistance to many amines.[6][7][8] They should be considered for splash protection only and must be removed and discarded immediately upon any contact with the chemical.[8][9]
-
For Incidental Contact (e.g., weighing small quantities in a fume hood): Double-gloving with standard nitrile gloves (minimum 5-mil thickness) is an acceptable practice. This provides a brief window to remove the outer glove upon contamination without exposing the skin. Inspect gloves for any defects before use.[10]
-
For Extended Use or Immersion Potential (e.g., synthesis, purification, spill cleanup): More robust gloves are mandatory. Neoprene or butyl rubber gloves offer superior chemical resistance to amines.[11] Wear a disposable nitrile glove underneath the heavier glove as a secondary barrier and to make removal cleaner.
| Task | Primary Glove Recommendation | Rationale |
| Weighing Solids (<1g) | Double Nitrile Gloves | Short duration, low splash risk. Outer glove is immediately disposable upon contact. |
| Solution Preparation | Neoprene or Butyl Rubber Gloves | Higher splash potential and risk of prolonged contact during handling. |
| Chemical Synthesis & Workup | Neoprene or Butyl Rubber Gloves | Extended duration of handling and potential for immersion or significant contamination. |
| Spill Cleanup | Heavy-duty Neoprene or Butyl Rubber Gloves | Highest risk of direct, prolonged contact with the chemical. |
Body Protection:
-
Minimum Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.
-
Required for Larger Quantities (>5g) or Splash Risk: A chemically resistant apron worn over the lab coat provides an additional barrier for your torso. For very large-scale operations, chemically resistant coveralls may be necessary.
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Primary Control: All manipulations of this compound, both solid and in solution, MUST be performed inside a certified chemical fume hood.[12] This prevents inhalation of dusts, aerosols, or vapors.
-
Emergency Use: In the event of a large spill or failure of the fume hood, a full-face respirator with an appropriate organic vapor/amine cartridge may be required. This falls under emergency response, and personnel must be properly trained and fit-tested to use such equipment.[13]
Operational Plan: Donning, Doffing, and Disposal
A robust PPE plan is only effective if executed flawlessly. Follow this sequence to minimize cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Don your lab coat and fasten all buttons.
-
Inner Gloves: If double-gloving, put on the first pair of nitrile gloves.
-
Outer Gloves/Primary Gloves: Don the appropriate primary gloves (Neoprene/Butyl or a second pair of nitrile). Ensure the glove cuffs go over the cuffs of your lab coat.
-
Goggles & Face Shield: Put on your chemical splash goggles, followed by a face shield if the task requires it.
Doffing (Taking Off) PPE:
This process is designed to contain contaminants.
-
Decontaminate (if possible): If your outer gloves are grossly contaminated, clean the exterior surface before removal.
-
Outer Gloves: Remove the outer/primary gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside-out. Use the inside-out glove to pull the second glove off from its cuff.
-
Face Shield & Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location.
-
Inner Gloves: Remove the final pair of gloves using the same skin-avoidance technique as before.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[12]
Disposal Plan
-
Contaminated Gloves & Disposables: All disposable PPE (gloves, bench paper) that comes into contact with this compound is considered hazardous chemical waste.
-
Disposal Location: Place all contaminated disposable items into a designated, clearly labeled hazardous waste container within the fume hood. Do not place them in regular trash receptacles.
-
Chemical Disposal: Dispose of the chemical itself and any solutions according to your institution's hazardous waste management guidelines. Never pour chemical waste down the drain.[3]
PPE Selection Workflow
The following diagram provides a logical workflow for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection decision tree based on task location and risk level.
References
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Glove Compatibility Chart. (2023). Guide to Nitrile Gloves Chemical Resistance. Available at: [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
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Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
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Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Available at: [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]
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2a biotech. (n.d.). 6-BENZYL-2,6-DIAZASPIRO[3.4]OCTANE Product Detail. Available at: [Link]
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University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
